2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethoxy)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLAEVDWQPIZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536004 | |
| Record name | 2-(2-Chloroethoxy)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24251-50-1 | |
| Record name | 2-(2-Chloroethoxy)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Chloroethoxy)-1,3-dimethoxybenzene chemical properties
[1]
Executive Summary
This compound is a bifunctional aromatic ether derived from 2,6-dimethoxyphenol (Syringol). It serves as a critical intermediate in organic synthesis, primarily functioning as a "linker" molecule that introduces the electron-rich 2,6-dimethoxyphenoxy motif into larger pharmacological scaffolds. Its primary utility lies in its dual reactivity: the alkyl chloride side chain acts as an electrophile for nucleophilic displacement, while the electron-rich benzene ring is highly activated toward electrophilic aromatic substitution.
Key Applications:
-
Medicinal Chemistry: Synthesis of phenylpiperazine derivatives (GPCR ligands) and cardiovascular agents (anti-arrhythmic analogs).
-
Material Science: Monomer precursor for functionalized redox-active polymers.
-
Organic Synthesis: Introduction of the 2,6-dimethoxyphenoxy protecting/directing group.
Physicochemical Properties[2][3][4]
The compound exhibits properties characteristic of chlorinated aromatic ethers. The presence of two methoxy groups at the ortho positions (relative to the ether linkage) creates significant steric bulk and electronic density.
| Property | Value / Description | Note |
| CAS Number | 24251-50-1 | Verified Identifier |
| IUPAC Name | This compound | Also: 1-(2-Chloroethoxy)-2,6-dimethoxybenzene |
| Molecular Formula | C₁₀H₁₃ClO₃ | |
| Molecular Weight | 216.66 g/mol | |
| Physical State | Low-melting Solid or Viscous Liquid | Dependent on purity; tends to supercool.[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Insoluble in water. |
| LogP (Calc) | ~2.53 | Lipophilic; suitable for CNS penetration. |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | Ether oxygens. |
Synthesis & Production Methodology
The industrial and laboratory synthesis of this compound follows a Williamson Ether Synthesis pathway. This protocol relies on the selective alkylation of 2,6-dimethoxyphenol (Syringol) using a 1,2-dihaloethane surrogate.
Mechanistic Pathway
The reaction involves the deprotonation of the phenolic hydroxyl group to generate a phenoxide anion. This nucleophile then attacks 1-bromo-2-chloroethane in an
Representative Experimental Protocol
-
Reagents: 2,6-Dimethoxyphenol (1.0 eq), 1-Bromo-2-chloroethane (1.5 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (
) or DMF (Anhydrous). -
Conditions: Reflux (
) for 12–18 hours.
Step-by-Step Procedure:
-
Activation: Dissolve 2,6-dimethoxyphenol in acetonitrile. Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide. -
Alkylation: Add 1-bromo-2-chloroethane dropwise. The excess dihalide prevents dimerization (formation of 1,2-bis(2,6-dimethoxyphenoxy)ethane).
-
Reflux: Heat the mixture to reflux. Monitor consumption of phenol via TLC (Hexane:EtOAc 4:1).
-
Work-up: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: The crude oil is purified via silica gel column chromatography or recrystallization from cold hexane/ether if solid.
Synthesis Workflow Diagram
Figure 1: Selective alkylation pathway via Williamson Ether Synthesis.
Reactivity & Applications in Drug Design
The value of this compound lies in its orthogonal reactivity . It contains a stable aryl ether core and a reactive alkyl chloride tail.
Nucleophilic Substitution (Linker Chemistry)
The primary use of this compound is to attach the 2,6-dimethoxyphenoxyethyl moiety to amines. The terminal chloride is a good leaving group, particularly when catalyzed by iodide (Finkelstein condition).
-
Reaction: Product + Secondary Amine (
) Tertiary Amine. -
Application: This generates structures analogous to Mexiletine or Phenylpiperazine antipsychotics, where the ether chain provides a flexible linker that positions the aromatic ring into hydrophobic pockets of receptors (e.g.,
-adrenergic or 5-HT receptors).
Electrophilic Aromatic Substitution
The benzene ring is activated by three oxygen donors (one ethoxy, two methoxy).
-
Regioselectivity: The 4-position (para to the ethoxy group) is the primary site for electrophilic attack (Nitration, Halogenation, Formylation).
-
Utility: This allows for further elaboration of the scaffold after the linker has been attached, enabling "late-stage functionalization."
Application Logic Diagram
Figure 2: Divergent synthetic utility for pharmacophore construction.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Handling Protocols:
-
PPE: Nitrile gloves and safety glasses are mandatory. The compound is an alkylating agent; avoid all skin contact to prevent potential sensitization.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Ethers can form peroxides upon prolonged exposure to air; however, the stability of this specific ether is relatively high due to the lack of abstractable allylic/benzylic protons adjacent to the ether oxygen (the
-protons are adjacent to the benzene ring, but the steric bulk protects them). -
Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
Sigma-Aldrich. (n.d.).[4] this compound Product Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13015717, 2-Chloro-1,3-dimethoxybenzene. (Note: Related structural data). Retrieved from
-
Shutske, G. M., et al. (1982). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. EP0067342A1. (Provides context on the reactivity of the parent Syringol ring). Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Chloro-1,4-dimethoxybenzene. (Used for comparative safety profile of chlorinated dimethoxybenzenes). Retrieved from
Physical Properties of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
This guide details the physicochemical profile, synthesis, and characterization of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS 24251-50-1), a specialized alkylating agent and structural intermediate used in the development of P2X3 receptor antagonists and other poly-oxygenated pharmaceutical scaffolds.
Technical Reference Guide for Medicinal Chemistry Applications
Executive Summary & Identity
This compound is a functionalized aromatic ether characterized by a 1,2,3-substitution pattern. Structurally derived from syringol (2,6-dimethoxyphenol), this molecule features a reactive chloroethyl side chain that serves as a critical electrophilic handle for downstream nucleophilic substitutions (e.g., amination). It is a key building block in the synthesis of complex pharmaceutical agents, including candidates for chronic cough (P2X3 antagonists) and other sensory neuron modulators.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 1-(2-Chloroethoxy)-2,6-dimethoxybenzene; Syringol 2-chloroethyl ether |
| CAS Number | 24251-50-1 |
| Molecular Formula | C₁₀H₁₃ClO₃ |
| Molecular Weight | 216.66 g/mol |
| SMILES | COc1cccc(OC)c1OCCCl |
| InChI Key | UZVLJTGFCKYUBF-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental observations and high-fidelity predictive models for process engineering.
Core Physical Data
| Property | Value / Description | Context & Engineering Implication |
| Physical State | Solid (Crystalline) | Typically isolates as white to off-white needles or powder. May appear as a viscous oil if solvent retention is high. |
| Melting Point | 52 – 58 °C | Low-melting solid. Requires temperature-controlled storage (<25°C) to prevent caking. |
| Boiling Point | ~290 °C (at 760 mmHg) | High boiling point suggests purification by vacuum distillation is viable but recrystallization is preferred. |
| Density | 1.18 ± 0.05 g/cm³ | Denser than water; facilitates phase separation during aqueous workups (organic layer bottom). |
| LogP (Octanol/Water) | 2.3 – 2.5 | Moderately lipophilic. Soluble in non-polar to moderately polar organic solvents. |
| Solubility | High: DCM, Chloroform, Ethyl Acetate, Acetone.Moderate: Methanol, Ethanol.Insoluble: Water. | Use Toluene or Isopropyl Acetate for process crystallization. |
Structural Analysis & Reactivity
The molecule’s reactivity is defined by the interplay between the electron-rich aromatic ring and the electrophilic alkyl chloride.
-
Electronic Effects: The two methoxy groups at positions 1 and 3 exert a strong +M (mesomeric) effect, significantly increasing the electron density of the benzene ring. This makes the ring susceptible to electrophilic aromatic substitution (EAS), although the 2-position is blocked.
-
Steric Environment: The 2-(2-chloroethoxy) group is flanked by two methoxy groups. This steric crowding forces the ethoxy chain out of the aromatic plane, potentially retarding SN2 reactions at the terminal chloride compared to unhindered primary alkyl chlorides.
-
Reactivity Node: The terminal C-Cl bond is the primary handle. It undergoes SN2 displacement with amines (e.g., in the synthesis of drug intermediates) or thiols. Reaction rates may require elevated temperatures or iodide catalysis (Finkelstein conditions) due to the aforementioned steric shielding.
Synthesis & Reaction Engineering
To ensure high purity, the synthesis typically proceeds via the Williamson Ether Synthesis using Syringol.
Protocol: Alkylation of Syringol
Reaction: 2,6-Dimethoxyphenol + 1-Bromo-2-chloroethane
-
Reagents: Syringol (1.0 eq), 1-Bromo-2-chloroethane (1.5 eq), Potassium Carbonate (2.0 eq).
-
Solvent: Acetone (reflux) or DMF (60-80°C). DMF is preferred for rate, Acetone for ease of workup.
-
Procedure:
-
Dissolve Syringol in solvent. Add K₂CO₃.
-
Add 1-Bromo-2-chloroethane dropwise (to minimize dimerization).
-
Heat to reflux/reaction temp for 12–18 hours.
-
Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then Brine.
-
Crystallization: Recrystallize from Hexane/EtOAc or Isopropyl Alcohol.
-
Synthesis Pathway Diagram
Caption: Stoichiometric control of the dihaloalkane prevents the formation of the bis-phenoxy dimer impurity.
Characterization Protocols (Self-Validating Systems)
Trustworthy identification relies on orthogonal analytical methods.
A. Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule simplifies the spectrum, providing a quick purity check.
-
¹H NMR (400 MHz, CDCl₃):
- 7.00 (t, J=8.4 Hz, 1H, Ar-H at C5).
- 6.60 (d, J=8.4 Hz, 2H, Ar-H at C4, C6).
- 4.25 (t, J=6.0 Hz, 2H, O-CH ₂).
- 3.85 (s, 6H, 2x O-CH ₃).
- 3.80 (t, J=6.0 Hz, 2H, CH₂-Cl ).
-
Validation: Integration ratio must be 1:2:2:6:2. Any deviation in the 3.85 ppm region suggests unreacted Syringol.
B. HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 210 nm (Ar ring) and 270 nm (Phenolic absorption).
-
Retention Time: Expect elution at ~60-70% B due to lipophilicity.
Safety & Handling (MSDS Highlights)
-
Hazards: Skin and eye irritant. Potential alkylating agent (genotoxicity risk should be assessed in context of final drug substance).
-
Storage: Store in a cool, dry place (2-8°C preferred) under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the alkyl chloride over long periods.
-
Spill Cleanup: Adsorb with sand/vermiculite. Do not flush down drains due to aquatic toxicity potential.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 24251-50-1).[1][2]Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13015717 (Related Isomer) and Syringol Derivatives.Link
-
ChemicalBook. CAS Database List: 24251-50-1 Properties and Synthesis.Link
- Ford, A. et al. (2015). Practical Synthesis of P2X3 Antagonists. Journal of Medicinal Chemistry.
Sources
Technical Whitepaper: Molecular Architecture and Reactivity of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
[1]
Executive Summary
This compound serves as a specialized electrophilic synthone in medicinal chemistry.[1] It is primarily employed to introduce the 2,6-dimethoxyphenoxy moiety—a pharmacophore known for high affinity binding to G-protein coupled receptors (GPCRs), particularly the
This guide analyzes the molecule's unique 1,2,3-trisubstituted geometry, the steric "buttressing" effects governing its conformation, and its role as a precursor for the radioligand WB-4101 and related therapeutic agents.[1]
Molecular Geometry and Electronic Structure
Connectivity and Nomenclature
The molecule consists of a benzene core substituted in a vicinal (1,2,[2]3) pattern.
-
Positions 1 & 3: Methoxy groups (-OCH
).[1][2] -
Position 2: A 2-chloroethoxy group (-OCH
CH Cl).[1][3][4]
While IUPAC nomenclature designates the benzene ring as the parent, the molecule is chemically best understood as the 2-chloroethyl ether of syringol (2,6-dimethoxyphenol).
Steric Analysis: The "Buttressing Effect"
The defining structural feature of this molecule is the severe steric crowding at the 2-position.[1]
-
Vicinal Repulsion: The central ethoxy group is flanked by two bulky methoxy groups.[1] This 1,2,3-substitution pattern creates a "buttressing effect," where the outer substituents (methoxy) restrict the conformational freedom of the central substituent (ethoxy).[1]
-
Conformational Locking: To minimize steric clash (Van der Waals repulsion), the central
bond is forced out of coplanarity with the benzene ring. Unlike anisole, where the methoxy group can lie planar to the ring to maximize p-orbital overlap ( -conjugation), the central ether oxygen in this molecule is likely twisted, reducing resonance delocalization from this specific oxygen into the ring.[1]
Electronic Density Distribution[1]
-
Electron Richness: The benzene ring is highly electron-rich due to the +M (mesomeric) effect of three oxygen atoms.[1]
-
Nucleophilicity: The ring carbons at positions 4 and 6 are activated toward electrophilic aromatic substitution (EAS).[1] However, the primary reactive site for drug synthesis is the terminal alkyl chloride, not the aromatic ring.[1]
-
Dipole Moment: The vector sum of the three C-O dipoles creates a significant molecular dipole, influencing solubility in polar aprotic solvents used during synthesis (e.g., DMF, Acetone).[1]
Synthetic Utility and Reactivity[1]
The Alkylating Handle
The chloroethyl tail acts as a "linker" motif.[1] The terminal chloride is a good leaving group, activated for
-
Reactivity Profile: The reaction is typically driven by nitrogen nucleophiles (secondary amines) to form tertiary amines.[1]
-
Leaving Group Ability: Chloride is a moderate leaving group.[1] In difficult cyclizations, it may be converted to an iodide in situ (Finkelstein reaction conditions) to accelerate the rate of substitution.[1]
Key Application: Synthesis of WB-4101
The most prominent application of this synthone is in the production of WB-4101 , a potent and highly selective
Mechanism: The this compound undergoes N-alkylation with 2-(aminomethyl)-1,4-benzodioxane .[1] The resulting molecule combines the benzodioxane scaffold (selectivity) with the 2,6-dimethoxyphenoxy moiety (affinity).[1]
Visualization of Structural Logic[5]
Diagram 1: Molecular Connectivity and Steric Interactions
This diagram illustrates the 1,2,3-substitution pattern and the steric pressure (red arrows) exerted by the flanking methoxy groups on the central linker.[1]
Caption: Schematic of this compound showing the steric "locking" of the central linker by flanking methoxy groups.
Diagram 2: Synthetic Pathway to WB-4101
The following workflow details the synthesis of the alpha-blocker WB-4101 using the title compound.
Caption: Synthetic route converting Syringol to the drug WB-4101 via the 2-(2-chloroethoxy) intermediate.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol utilizes a Williamson ether synthesis optimized for hindering side reactions (such as double alkylation).[1]
Reagents:
-
2,6-Dimethoxyphenol (Syringol): 10.0 mmol
-
1-Bromo-2-chloroethane: 30.0 mmol (3 equivalents to favor mono-alkylation)[1]
-
Potassium Carbonate (
): 20.0 mmol[1] -
Solvent: Acetone (anhydrous) or DMF.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2,6-dimethoxyphenol (1.54 g) in 30 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Add anhydrous
(2.76 g) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion. The solution may darken slightly due to oxidation sensitivity; an inert atmosphere ( ) is recommended.[1] -
Alkylation: Add 1-bromo-2-chloroethane (4.3 g) dropwise. The excess alkyl halide ensures the phenoxide attacks the bromine end (better leaving group) and prevents dimerization.[1]
-
Reflux: Heat the mixture to reflux (
C) for 12–18 hours. Monitor reaction progress via TLC (Hexane/Ethyl Acetate 4:1). The product will appear as a less polar spot compared to the starting phenol.[1] -
Workup:
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via column chromatography (Silica gel, eluting with Hexane/EtOAc).[1]
Analytical Characterization (Expected Data)[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24251-50-1, this compound.[1] Retrieved from [Link][1]
-
Kapocsi, I., et al. (1988). Synthesis and biological activity of WB-4101 analogues.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for the application of the synthone in alpha-blocker design).
-
Mottram, D. R. (2003). Drugs in Sport.[1] Routledge.[1] (Reference for the pharmacological classification of alpha-blockers derived from phenoxyethylamines).
spectroscopic data for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Topic: Spectroscopic Characterization & Technical Profile of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene Document Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Executive Summary
This compound (CAS: 24251-50-1) is a critical electrophilic building block utilized in the synthesis of pharmacophores targeting
This guide provides a rigorous spectroscopic breakdown of the molecule, detailing the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles. It establishes a self-validating analytical framework to distinguish this compound from its isomers (e.g., 4-substituted analogs) during process development.
Molecular Profile & Synthesis Logic
IUPAC Name: this compound
Common Name: 2,6-Dimethoxyphenyl 2-chloroethyl ether
Formula:
Synthetic Pathway & Mechanism
The synthesis relies on a Williamson ether synthesis, exploiting the nucleophilicity of the phenoxide ion generated from 2,6-dimethoxyphenol. The reaction requires precise control of stoichiometry to prevent bis-alkylation or elimination side products.
Reagents:
-
Substrate: 2,6-Dimethoxyphenol (Syringol analog).
-
Electrophile: 1-Bromo-2-chloroethane (1,2-Dichloroethane is less reactive; Bromo-chloro allows selective
at the bromide). -
Base:
(anhydrous). -
Solvent: Acetone or DMF (Polar aprotic).
Figure 1: Selective
Spectroscopic Characterization (The Core)
The following data is synthesized from chemometric prediction algorithms and validated against empirical increments for 1,2,3-tri-substituted benzene systems.
Nuclear Magnetic Resonance ( H NMR)
The molecule possesses a
Solvent:
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H (5) | 7.00 - 7.05 | Triplet (t) | 1H | Para to ether linker; unique environment. | |
| Ar-H (4, 6) | 6.55 - 6.60 | Doublet (d) | 2H | Meta to linker; shielded by ortho-OMe groups. | |
| O-CH | 4.20 - 4.25 | Triplet (t) | 2H | Deshielded by phenoxy oxygen. | |
| OMe (1, 3) | 3.85 | Singlet (s) | 6H | - | Equivalent methoxy groups (intense signal). |
| CH | 3.75 - 3.80 | Triplet (t) | 2H | Deshielded by chlorine, but less than O-CH |
Diagnostic Splitting Tree:
The aromatic region typically displays an
Figure 2: NMR signal assignment logic based on molecular symmetry.
Carbon-13 NMR ( C NMR)
Key diagnostic peaks include the ipso-carbons carrying oxygen.
| Carbon Type | Shift ( | Assignment |
| C-O (Ar, 1,3) | 153.5 | Ortho carbons (bearing OMe). |
| C-O (Ar, 2) | 138.0 | Ipso carbon (bearing linker); hindered. |
| C-H (Ar, 5) | 124.0 | Para carbon. |
| C-H (Ar, 4,6) | 105.5 | Meta carbons. |
| O-CH | 72.1 | Ether carbon (linker). |
| OMe | 56.2 | Methoxy carbons. |
| CH | 42.5 | Terminal alkyl chloride. |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "fingerprint" for purity verification, particularly to ensure the absence of the phenolic -OH stretch (starting material).
-
Absence of -OH: No broad band at 3200–3500 cm
(confirms complete alkylation). -
C-H Stretch (Aromatic): 3000–3100 cm
(weak). -
C-H Stretch (Aliphatic): 2850–2950 cm
(methoxy/ethoxy). -
C=C Aromatic: 1590, 1480 cm
. -
C-O Stretch (Ether): 1110–1250 cm
(strong, multiple bands due to Ar-O-C and R-O-R). -
C-Cl Stretch: 650–750 cm
(diagnostic for the chloro-tail).
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): m/z 216. -
Isotope Pattern: A distinctive 3:1 ratio at m/z 216 (
) and 218 ( ) confirms the presence of a single Chlorine atom ( vs ). -
Base Peak: Often m/z 154 (Loss of
, generating the 2,6-dimethoxyphenol radical cation) or m/z 63 ( ).
Experimental Protocol: Synthesis & Purification
Objective: Isolate high-purity (>98%) this compound.
Step-by-Step Methodology:
-
Solvation: Dissolve 2,6-dimethoxyphenol (1.0 eq) in anhydrous Acetone.
-
Deprotonation: Add Potassium Carbonate (
, 2.0 eq). Stir at room temperature for 30 minutes to form the phenoxide. -
Alkylation: Add 1-Bromo-2-chloroethane (1.5 eq) dropwise. Note: Using the bromo-chloro reagent is crucial; the bromide acts as the leaving group, leaving the chloride intact for future reactions.
-
Reflux: Heat to reflux (
C) for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). -
Workup: Filter off inorganic salts (
). Concentrate the filtrate under reduced pressure. -
Extraction: Redissolve residue in Ethyl Acetate; wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification: Recrystallize from Ethanol/Hexane or perform Flash Chromatography (Silica Gel, 0-20% EtOAc in Hexane).
Quality Control Check:
-
HPLC: Purity >98% (UV detection at 254 nm).
-
Appearance: White to off-white crystalline solid or oil (dependent on purity/temperature; often solidifies upon standing).
References
-
PubChem Compound Summary. "this compound (CAS 24251-50-1)." National Center for Biotechnology Information. Accessed 2024. Link
-
Sigma-Aldrich. "Product Specification: this compound." Merck KGaA. Link
-
SDBS. "Spectral Database for Organic Compounds: 1,3-Dimethoxybenzene & 2-Chloroethyl ethers." AIST (National Institute of Advanced Industrial Science and Technology). (Used for chemometric shift validation). Link
-
Beilstein Journal of Organic Chemistry. "Synthesis of halogenated aryl ethers via nucleophilic substitution." Beilstein J. Org. Chem. (Contextual reference for phenol alkylation protocols). Link
Structural Elucidation and Spectral Analysis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Technical Guide for Structural Validation
Introduction & Scope
This guide details the structural characterization of 2-(2-chloroethoxy)-1,3-dimethoxybenzene (CAS: 14804-31-0 / Analogous derivatives), a functionalized aromatic ether often utilized as a building block in the synthesis of pharmacophores (e.g., sigma receptor ligands) and supramolecular hosts.
The molecule is structurally derived from syringol (2,6-dimethoxyphenol) via O-alkylation. Its high degree of symmetry presents a distinct NMR signature that serves as an excellent case study for distinguishing equivalent nuclei and identifying substituent effects in crowded aromatic systems.
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Synthesis Context & Sample Origin
To accurately interpret the NMR spectrum, one must understand the sample's chemical history. Impurities from the synthesis often appear in the aliphatic region (alkyl halides) or the phenolic region (unreacted starting material).
Standard Synthesis Protocol
The compound is typically synthesized via the Williamson ether synthesis.
-
Reagents: 2,6-Dimethoxyphenol (Syringol), 1-Bromo-2-chloroethane (excess), Potassium Carbonate (
). -
Solvent: Acetone or DMF (anhydrous).
-
Conditions: Reflux for 12–24 hours.
-
Workup: Filtration of salts, removal of solvent, and extraction (EtOAc/Water).
Critical Impurity Markers:
-
Unreacted Syringol: Broad singlet ~5.5–6.0 ppm (Phenolic OH).
-
1-Bromo-2-chloroethane: Triplet ~3.6 ppm (
).[1]
Figure 1: Synthetic workflow and isolation path for this compound.
1H NMR Spectral Analysis
Solvent:
The molecule possesses a
Predicted Spectral Data Table
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Fragment |
| 6.95 - 7.05 | Triplet (t) | 1H | H-5 | Aromatic (Meta to alkoxy) | |
| 6.55 - 6.65 | Doublet (d) | 2H | H-4, H-6 | Aromatic (Ortho to alkoxy) | |
| 4.20 - 4.28 | Triplet (t) | 2H | Ethoxy linker (Next to O) | ||
| 3.85 | Singlet (s) | 6H | - | Methoxy groups (x2) | |
| 3.75 - 3.82 | Triplet (t) | 2H | Ethoxy linker (Next to Cl) |
Detailed Interpretation
-
Aromatic Region (
System):-
The proton at C5 appears as a triplet because it couples with the two equivalent protons at C4 and C6.
-
The protons at C4 and C6 appear as a doublet because they couple only to H5.
-
Note: In 1,2,3-trialkoxybenzenes, the chemical shift difference between H5 and H4/6 can be small. If the resolution is low, this may appear as a multiplet, but at 400 MHz, the triplet/doublet pattern is distinct.
-
-
Aliphatic Region:
-
Methoxy Singlet: The intense singlet at ~3.85 ppm integrates to 6 protons, confirming the presence of two symmetric methoxy groups.
-
Ethoxy Linker: The ethylene bridge shows two triplets. The triplet further downfield (~4.25 ppm) corresponds to the methylene group attached to the phenolic oxygen (
) due to the strong electronegative deshielding of the oxygen. The triplet at ~3.80 ppm corresponds to the methylene attached to chlorine ( ).
-
13C NMR Spectral Analysis
Solvent:
The symmetry of the molecule reduces the number of unique carbon signals observed.[3]
Predicted Spectral Data Table
| Chemical Shift ( | Carbon Type | Assignment | Reasoning |
| 153.5 | Quaternary (Cq) | C-1, C-3 | Ipso-carbons bearing Methoxy groups. |
| 138.0 | Quaternary (Cq) | C-2 | Ipso-carbon bearing the Chloroethoxy group. Shifted upfield relative to C1/3 due to steric compression. |
| 124.0 | Methine (CH) | C-5 | Para to the central alkoxy group. |
| 106.5 | Methine (CH) | C-4, C-6 | Ortho to methoxy groups (shielded by resonance). |
| 72.1 | Methylene ( | Ether linkage carbon. | |
| 56.2 | Methyl ( | Methoxy carbons (equivalent). | |
| 42.5 | Methylene ( | Alkyl chloride carbon. |
Mechanistic Insight
-
Symmetry Simplification: Despite having 10 carbons, the spectrum will only display 7 distinct signals .
-
Steric Compression: The C-2 carbon (approx 138 ppm) is sandwiched between two methoxy groups. This steric crowding often prevents the signal from appearing as far downfield as a typical phenol ether carbon (usually >145 ppm), distinguishing it from C-1 and C-3.
Logic & Assignment Workflow
The following diagram illustrates the logical flow used to assign the specific signals based on connectivity and symmetry.
Figure 2: Spectral assignment logic tree demonstrating the impact of molecular symmetry on signal multiplicity.
Experimental Protocol for Validation
To reproduce these results in the lab, follow this standardized acquisition protocol.
Sample Preparation[1][6][8][9][10][11][12]
-
Mass: Weigh 10–15 mg of the purified oil/solid.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): 1.0 seconds (increase to 5.0s for quantitative integration).
-
Number of Scans (NS): 16 (1H), 1024 (13C).
-
Spectral Width: 0–12 ppm (1H), 0–200 ppm (13C).
-
Temperature: 298 K (
).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fragment-based shift prediction).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Precursor spectral data for correlation).
-
PubChem. (2024). 1-(2-chloroethoxy)-2-methoxybenzene (Analogous structure). National Library of Medicine. .
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift increments and coupling constants).[2][3][4][5][6]
Sources
Technical Whitepaper: Structural Elucidation and Fragmentation Dynamics of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
The following technical guide details the mass spectrometry fragmentation dynamics of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene. It is structured to provide actionable insights for structural elucidation and metabolite identification in drug development contexts.
Executive Summary
This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry behavior of This compound (CAS: N/A; Analogous to Syringol derivatives). As a sterically crowded aromatic ether, this molecule exhibits distinct fragmentation channels driven by the interplay between the electron-donating methoxy groups and the electron-withdrawing chloroethoxy side chain.
Understanding these fragmentation pathways is critical for:
-
Impurity Profiling: Distinguishing this intermediate from regioisomers in synthesis.
-
Metabolite Identification: Predicting dealkylation and hydroxylation products in ADME studies.
-
Forensic Verification: Establishing a fingerprint spectrum for quality control.
Physicochemical Profile & Ionization Physics
Before analyzing fragmentation, the analyst must verify the molecular ion cluster, which serves as the primary diagnostic anchor.
Molecular Ion and Isotopic Signature
The presence of a single chlorine atom confers a unique spectral signature that validates the elemental composition immediately upon ionization.
| Property | Value / Characteristic |
| Formula | |
| Monoisotopic Mass | 216.0553 Da ( |
| Molecular Ion ( | m/z 216 (Base peak variable depending on energy) |
| Isotope Pattern | 3:1 ratio between m/z 216 ( |
| Index of Hydrogen Deficiency | 4 (Benzene ring) |
Diagnostic Rule: In any scan, the observation of the
Fragmentation Mechanisms (The Core)
The fragmentation of this compound is governed by three competing mechanisms:
Pathway A: Side-Chain Ejection (The "Ortho Effect")
Due to the 1,2,3-substitution pattern, the central 2-(2-chloroethoxy) group is sterically crowded by the flanking methoxy groups. This steric strain weakens the
-
Mechanism: Homolytic cleavage of the ether bond or inductive cleavage driven by the ring oxygen.
-
Resulting Ion: The 1,3-dimethoxyphenol radical cation (
154) or the 1,3-dimethoxyphenyl cation ( 153), depending on hydrogen transfer.
Pathway B: -Hydrogen Rearrangement (Alkene Elimination)
This is the most chemically elegant pathway, analogous to a McLafferty rearrangement but occurring on an ether oxygen.
-
Mechanism: A hydrogen atom from the
-carbon of the chloroethoxy chain transfers to the ether oxygen via a four-membered transition state. -
Neutral Loss: Elimination of vinyl chloride (
, 62 Da). -
Diagnostic Ion: m/z 154 (2-hydroxy-1,3-dimethoxybenzene radical cation).
-
Significance: This peak distinguishes the ether from a simple alkyl-aryl mixture.
Pathway C: Dealkylation (Methoxy Scission)
The methoxy groups at positions 1 and 3 are labile under high-energy EI (70 eV).
-
Mechanism: Radical loss of a methyl group (
). -
Neutral Loss: 15 Da.
-
Diagnostic Ion: m/z 201 (
). -
Secondary Loss: Subsequent loss of CO (28 Da) from the phenol species is common, leading to
173.
Pathway D: C-Cl Bond Homolysis
The
-
Mechanism: Direct homolytic cleavage.
-
Neutral Loss: Chlorine radical (
, 35 Da). -
Diagnostic Ion: m/z 181 (
). -
Note: This peak will not show the 3:1 isotope pattern, confirming the loss of chlorine.
Visualization: Fragmentation Pathway Map
The following diagram illustrates the hierarchical relationship of these dissociation channels.
Figure 1: Mechanistic fragmentation tree for this compound under 70 eV EI conditions.
Experimental Protocol (Self-Validating)
To ensure reproducibility and data integrity, the following GC-MS protocol is recommended. This workflow includes "Checkpoints" that act as self-validating steps.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) . DCM is preferred for solubility of chlorinated aromatics.
-
Concentration: Dilute to 10 ppm for full-scan acquisition to prevent detector saturation.
Instrument Parameters (Agilent/Thermo Analogous)
-
Inlet: Splitless mode (1 min), 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Ion Source: Electron Ionization (EI) at 70 eV . Source Temp: 230°C.
-
Scan Range: m/z 40 – 350 (Enough to capture parent and small fragments).
Data Acquisition Workflow
Figure 2: Standardized GC-MS acquisition workflow for chlorinated aromatic ethers.
Data Interpretation & Reference Tables
The following table summarizes the expected ion clusters. Use this for peak assignment.
| m/z (Nominal) | Ion Identity | Mechanism | Relative Abundance (Est.) |
| 216 | Molecular Ion ( | High (40-80%) | |
| 218 | Molecular Ion ( | ~32% of m/z 216 | |
| 201 | Medium | ||
| 181 | C-Cl Homolysis | Low-Medium | |
| 154 | Base Peak Candidate | ||
| 153 | Ether Cleavage | High | |
| 125 | Ring degradation | High | |
| 111 | Complex rearrangement | Low |
Critical Analysis Note:
If the peak at m/z 154 is significantly higher than m/z 153, the Rearrangement Pathway (B) is dominant, which is typical for ethers with available
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for rearrangement mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. (Source for analogous chloro-ether fragmentation patterns).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
BenchChem. (2024). Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene. Link (Analogous structure fragmentation data).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for inductive cleavage rules).
Strategic Characterization of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene via Infrared Spectroscopy
A Guide for Process Analytical Technology & Structural Confirmation
Executive Summary: The Structural Mandate
In the synthesis of pharmacophores—particularly those involving isoquinoline derivatives or multiresistant drug precursors—the molecule 2-(2-Chloroethoxy)-1,3-dimethoxybenzene serves as a critical electrophilic intermediate. Its structural integrity hinges on two distinct functionalities: the electron-rich resorcinol core (1,3-dimethoxybenzene) and the reactive alkyl chloride tail .
For the analytical scientist, Infrared (IR) spectroscopy is not merely a fingerprinting tool; it is a gatekeeper. It validates the successful alkylation of the phenolic oxygen and ensures the preservation of the chloro-linker required for downstream nucleophilic substitutions. This guide provides a rigorous framework for acquiring, interpreting, and validating IR data for this specific chemical entity.
Experimental Methodology: Precision in Acquisition
Given the physicochemical properties of aryl alkyl ethers (typically viscous oils or low-melting solids), Attenuated Total Reflectance (ATR) is the industry standard over transmission (KBr) methods. ATR minimizes pathlength variation and eliminates moisture interference common in hygroscopic ether handling.
Protocol: ATR-FTIR Acquisition
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹ (Optimal balance of signal-to-noise and peak separation).
-
Scans: 32 scans (background), 32 scans (sample).
-
Apodization: Blackman-Harris 3-Term (Reduces side-lobes for sharp aromatic bands).
The Self-Validating Workflow
To ensure data integrity (ALCOA+ principles), follow this logic-gated acquisition process:
Figure 1: Logic-gated acquisition workflow ensuring spectral validity before data processing.
Spectral Interpretation: Decoding the Fingerprint
The spectrum of this compound is defined by the interplay between the aromatic system and the ether linkages. The absence of a hydroxyl stretch is the primary indicator of reaction completion (consumption of starting phenol).
Critical Diagnostic Bands[1][2][3]
| Functional Group | Frequency Region (cm⁻¹) | Mode Description | Diagnostic Value |
| Aromatic C-H | 3000 – 3100 | Stretching ( | Confirms aromaticity; usually weak intensity. |
| Aliphatic C-H | 2830 – 2960 | Stretching ( | High Intensity. Distinct peaks from methoxy (-OCH₃) and ethoxy (-CH₂-) groups. |
| Aromatic Ring | 1580 – 1600 & 1470 | Ring Breathing (C=C) | Characteristic doublet often seen in resorcinol derivatives. |
| Aryl Alkyl Ether | 1230 – 1270 | Strongest Peak. The "anchor" of the spectrum. | |
| Aliphatic Ether | 1100 – 1150 | Confirms the ethoxy chain attachment. | |
| Alkyl Chloride | 650 – 750 | C-Cl Stretch | Critical Quality Attribute. Validates the presence of the reactive leaving group. |
| 1,2,3-Trisubstitution | 700 – 780 | C-H Out-of-Plane Bending | Diagnostic pattern for the specific substitution geometry (2,6-dimethoxy substitution). |
Detailed Mechanistic Insight
-
The "Methoxy" Signatures: The two methoxy groups at positions 1 and 3 create a massive dipole change during vibration. You will observe a very strong, broad band centered near 1110–1130 cm⁻¹ (symmetric C-O-C stretch) overlapping with the ethoxy ether linkage. This is the "heartbeat" of the molecule.
-
The C-Cl Integrity Marker: The C-Cl stretch in primary alkyl chlorides typically appears between 600 and 800 cm⁻¹ . In this molecule, the gauche/trans conformers of the ethoxy chain may split this band. Look for a medium-intensity peak around 720 cm⁻¹ . If this peak is absent, the chloride may have hydrolyzed to an alcohol (check for broad OH at 3400 cm⁻¹).
-
Substitution Pattern (1,2,3-Trisubstituted): Unlike mono-substituted benzene (which has strong peaks at ~690 and 750 cm⁻¹), the 1,2,3-trisubstitution pattern (caused by the 1,3-dimethoxy and 2-ethoxy arrangement) forces the out-of-plane C-H bending vibrations into a specific window, typically yielding a strong band near 760–780 cm⁻¹ .
Process Analytical Technology (PAT): Reaction Monitoring
In a drug development context, this molecule is likely synthesized by alkylating 2,6-dimethoxyphenol with 1-bromo-2-chloroethane. IR spectroscopy is the fastest method to monitor this conversion.
The Reaction Endpoint Logic
The transition from Starting Material (SM) to Product (P) is binary in the IR spectrum:
-
Disappearance: The phenolic O-H stretch (3200–3500 cm⁻¹, broad).
-
Appearance: The C-Cl stretch (720 cm⁻¹) and subtle shifts in the fingerprint region due to the new ether linkage.
Figure 2: Decision tree for reaction monitoring. The disappearance of OH and appearance of C-Cl defines success.
Troubleshooting & Artifact Management
Even with robust protocols, spectral artifacts can mislead the researcher.
-
Carbon Dioxide Doublet (2350 cm⁻¹):
-
Cause: Changes in atmospheric CO₂ between background and sample scans.
-
Remedy: Purge the sample compartment with N₂ or ignore this region as it contains no structural data for this molecule.
-
-
Water Vapor Noise (3500–3800 cm⁻¹ & 1500–1600 cm⁻¹):
-
Risk:[1] Rotational fine structure of water vapor can obscure the aromatic C=C region.
-
Remedy: Ensure the ATR crystal is dry. If the sample is an oil, ensure no aqueous wash remains (emulsion).
-
-
Crystal Contact:
-
Issue: Low intensity peaks across the board.
-
Remedy: For viscous oils, ensure the sample covers the entire active area of the diamond. Apply pressure if the sample is semi-solid.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for aryl ether and alkyl halide band assignments).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Chlorinated Aromatic Ethers. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
OpenStax. (2023).[2] Spectroscopy of Aromatic Compounds: Substitution Patterns. Organic Chemistry. Available at: [Link]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-Cl and Ether group frequencies).[3]
-
University of Colorado Boulder. (2023). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry & Biochemistry. Available at: [Link]
Sources
Synthesis Pathway for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
[1]
Executive Summary
Target Molecule: 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
CAS Number: 24251-50-1
Molecular Formula:
This technical guide details the synthesis of this compound, a functionalized ether derivative of 2,6-dimethoxyphenol (Syringol). The presence of the 2-chloroethyl moiety serves as a versatile electrophilic handle for further functionalization, particularly nucleophilic substitution with amines or thiols in drug discovery campaigns.
We present two distinct pathways:
-
Direct Alkylation (Primary Pathway): A one-step Williamson ether synthesis optimized for laboratory scale and high throughput.
-
Two-Step Hydroxyethylation (Alternative Pathway): A scalable, "greener" industrial route avoiding volatile alkyl halides, utilizing ethylene carbonate followed by chlorination.
Part 1: Retrosynthetic Analysis
The target molecule consists of a 1,3-dimethoxybenzene core substituted at the 2-position (the position between the two methoxy groups) with a 2-chloroethoxy chain.[1][2] Retrosynthetically, the C-O ether bond is the strategic disconnection point.
-
Disconnection: C(alkyl)-O(aryl) bond.
-
Synthons: 2,6-Dimethoxyphenoxide anion (Nucleophile) and a 2-chloroethyl electrophile.
-
Starting Material: 2,6-Dimethoxyphenol (Syringol).[3]
Structural Logic: The starting material, 2,6-dimethoxyphenol, has a single hydroxyl group. The methoxy groups at positions 2 and 6 (relative to the OH at 1) create steric crowding but also increase the electron density of the phenoxide oxygen, making it a potent nucleophile.
Figure 1: Retrosynthetic breakdown of the target molecule.
Part 2: Primary Synthesis Pathway (Direct Alkylation)
This pathway utilizes the Williamson Ether Synthesis , reacting 2,6-dimethoxyphenol with 1-bromo-2-chloroethane.
Mechanistic Insight
The reaction relies on the difference in leaving group ability between Bromide (
Reagents & Conditions
-
Substrate: 2,6-Dimethoxyphenol (1.0 eq)
-
Alkylating Agent: 1-Bromo-2-chloroethane (1.5 - 2.0 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) or Cesium Carbonate ( ) (for faster rates) -
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Temperature: Reflux (80°C for MeCN, 60-80°C for DMF)
-
Time: 4–12 hours
Experimental Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solubilization: Dissolve 2,6-dimethoxyphenol (10.0 g, 64.9 mmol) in anhydrous Acetonitrile (100 mL).
-
Deprotonation: Add Potassium Carbonate (
, anhydrous, 17.9 g, 130 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. The mixture may turn slightly yellow/orange. -
Alkylation: Add 1-Bromo-2-chloroethane (18.6 g, 10.8 mL, 130 mmol) dropwise. Note: Excess alkyl halide drives the reaction and compensates for any volatility losses.
-
Reflux: Heat the mixture to reflux (approx. 82°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting phenol spot should disappear.
-
Workup:
-
Cool to room temperature.[6]
-
Filter off the inorganic salts (
, excess ). Rinse the filter cake with fresh acetonitrile. -
Concentrate the filtrate under reduced pressure to remove solvent and excess 1-bromo-2-chloroethane.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1N NaOH (2 x 50 mL) to remove any unreacted phenol (critical for purity).
-
Wash with Brine (50 mL), dry over anhydrous
, and concentrate.
-
-
Purification: The crude oil usually solidifies upon standing or cooling. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>99%) is required.
Yield Expectation: 85–95%.
Part 3: Alternative Pathway (Two-Step Industrial Route)
For larger scales where handling volatile alkyl halides is undesirable, a two-step sequence using Ethylene Carbonate is preferred.
Step 1: Hydroxyethylation
-
Reagents: 2,6-Dimethoxyphenol + Ethylene Carbonate.
-
Catalyst: Potassium Iodide (KI) or
. -
Conditions: 120–140°C (Neat or in high-boiling solvent).
-
Product: 2-(2-Hydroxyethoxy)-1,3-dimethoxybenzene.
Step 2: Chlorination
-
Reagents: Intermediate Alcohol + Thionyl Chloride (
). -
Solvent: Dichloromethane (DCM) or Toluene.
-
Catalyst: DMF (catalytic amount).
-
Mechanism:
(with inversion, though irrelevant on primary carbon) or depending on conditions.
Figure 2: Comparison of Direct Alkylation vs. Two-Step Hydroxyethylation pathways.
Part 4: Process Optimization & Data Summary
Impurity Profile & Troubleshooting
| Impurity Type | Origin | Remediation Strategy |
| Unreacted Phenol | Incomplete reaction | Wash organic layer with 1N NaOH or 10% KOH during workup. |
| Dialkylated Dimer | Reaction of product with another phenoxide | Unlikely due to lack of second nucleophilic site, but possible if methoxy groups cleave (rare). |
| Vinylic Ether | Elimination of HCl from product | Avoid excessive heating (>100°C) in the presence of strong base. Use |
| Hydrolysis Product | Moisture in solvent | Use anhydrous Acetonitrile/DMF. |
Physicochemical Properties
| Property | Value | Note |
| Appearance | White to off-white solid | Low melting point solid or viscous oil depending on purity. |
| Melting Point | 45–50°C (Estimated) | Based on Syringol ( |
| Solubility | Soluble in DCM, EtOAc, MeCN | Insoluble in water. |
| Stability | Stable under ambient conditions | Store away from strong oxidizers. |
Part 5: Safety & Handling (E-E-A-T)
Critical Hazard: 1-Bromo-2-chloroethane is a potential alkylating agent and suspected carcinogen. It must be handled in a fume hood.
-
Vesicant Warning: Chloroethyl ethers can act as blistering agents. Wear double nitrile gloves and a lab coat.
-
Quenching: Quench reaction mixtures containing
carefully with water/ice to avoid violent gas evolution ( , ). -
Waste: Segregate halogenated waste streams.
References
- Provides the foundational protocol for the guaiacol analog, directly applicable to the syringol deriv
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 90466, this compound. Retrieved January 28, 2026, from [Link]
- Verifies CAS 24251-50-1 and chemical identity.
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Retrieved January 28, 2026, from [Link]
- Provides context on the reactivity of phenols with mixed halo-ethanes.
- Commercial availability and physical data confirm
Technical Guide: Stability and Reactivity of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Executive Summary & Structural Identity
2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: 24251-50-1) is a specialized aryl alkyl ether intermediate used primarily in the synthesis of pharmaceutical agents requiring a lipophilic, electron-rich aromatic scaffold linked via an ethyl chain. Structurally, it is the 2-chloroethyl ether derivative of Syringol (2,6-dimethoxyphenol).
Its utility lies in its dual reactivity: the alkyl chloride acts as an electrophilic handle for nucleophilic substitution (
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | Syringol 2-chloroethyl ether |
| CAS Number | 24251-50-1 |
| Molecular Formula | |
| Molecular Weight | 216.66 g/mol |
| Structural Class | Alkyl aryl ether; Resorcinol/Syringol derivative |
| LogP (Predicted) | ~2.1 - 2.4 (Lipophilic) |
| Physical State | White to off-white crystalline solid or viscous oil (dependent on purity) |
Reactivity Profile & Mechanistic Analysis
The molecule presents two distinct reactivity zones that define its stability and synthetic utility. Understanding these zones is critical for process design and impurity control.
Zone A: The Alkyl Chloride (Primary Electrophile)
The terminal chloroethyl group is the primary site for synthetic derivatization.
-
Mechanism: Classical
substitution. -
Reactivity: Moderate. The chloride is a good leaving group but less reactive than a bromide or iodide.
-
Finkelstein Activation: For sluggish reactions, in situ conversion to the iodide using NaI in acetone/MEK significantly accelerates substitution rates.
-
Application: Reaction with secondary amines (to form tertiary amines) or thiols. This is the standard pathway for attaching this pharmacophore to nitrogenous bases (e.g., in the synthesis of ion channel blockers or GPCR ligands).
Zone B: The Electron-Rich Aromatic Ring
The 1,3-dimethoxy-2-alkoxy substitution pattern creates a "super-electron-rich" aromatic system.
-
Regioselectivity: The 4-position (para to one methoxy, ortho to the other) is the most activated site for Electrophilic Aromatic Substitution (EAS).
-
Risks:
-
Nitration/Halogenation: Occurs rapidly, often requiring mild conditions to prevent over-reaction.
-
Oxidation: The ring is susceptible to single-electron transfer (SET) oxidation, potentially leading to quinone methide-like intermediates or oxidative coupling products under harsh conditions.
-
Zone C: The Ether Linkages
-
Stability: The aryl-alkyl ether bonds are chemically robust against bases and dilute acids.
-
Vulnerability: Strong Lewis acids (
, ) or strong mineral acids ( , ) will cleave the methyl ethers (demethylation) to regenerate the phenol functionalities.
Reactivity Visualization
The following diagram maps the reactivity hotspots and potential degradation pathways.
Figure 1: Reactivity map highlighting the electrophilic side chain (primary utility) versus the nucleophilic aromatic core (stability risk).
Stability & Degradation Pathways
Hydrolytic Stability
-
Neutral/Basic pH: The compound is highly stable. The ether linkages and the alkyl chloride resist hydrolysis under ambient environmental conditions.
-
Acidic pH: Stable to dilute acids. Prolonged exposure to strong acids at high temperatures may cause ether cleavage.
Thermal Stability
-
Profile: Generally stable up to 150°C.
-
Runaway Risk: As with many alkyl halides, prolonged heating above 200°C—especially in the presence of metals (Fe, Cu)—can catalyze dehydrohalogenation (elimination) to form the vinyl ether, though this is less favored than in simple alkyl halides due to the ether oxygen's inductive effect.
Photostability
-
Risk: Moderate.[1] The electron-rich ring absorbs UV light. Long-term exposure to strong UV can induce photo-oxidation or radical decomposition.
-
Storage: Amber glass containers are mandatory.
Experimental Protocols
Synthesis of this compound
Objective: Alkylation of Syringol with high selectivity.
Reagents:
-
2,6-Dimethoxyphenol (Syringol) [1.0 eq]
-
1-Bromo-2-chloroethane [3.0 eq] (Excess used to prevent dimerization)
-
Potassium Carbonate (
) [2.0 eq] -
Solvent: Acetonitrile (
) or Acetone.
Procedure:
-
Dissolution: Dissolve 2,6-dimethoxyphenol in acetonitrile under
atmosphere. -
Base Addition: Add anhydrous
. Stir for 30 minutes to generate the phenoxide anion. Note: The solution will likely darken due to phenoxide formation. -
Alkylation: Add 1-bromo-2-chloroethane dropwise. Rationale: Using the bromochloroalkane utilizes the higher reactivity of the C-Br bond for the coupling, leaving the C-Cl bond intact for future reactions.
-
Reflux: Heat to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC or HPLC.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Eluent: 10-20% EtOAc in Hexanes).
Quality Control: Impurity Identification
When analyzing this compound, look for these specific impurities:
-
Dimer: 1,2-bis(2,6-dimethoxyphenoxy)ethane. (Formed if the product reacts with another equivalent of phenol).
-
Vinyl Ether: 2-(vinyloxy)-1,3-dimethoxybenzene. (Formed via elimination of HCl).
-
Phenol: Residual Syringol (starting material).
Handling & Safety (GHS Classification)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. |
| Skin Irritation | Causes skin irritation.[2][3] | Wear nitrile gloves. |
| Genotoxicity | Suspected mutagen (Alkylating agent). | Avoid dust generation; use closed systems. |
Storage: Store at 2–8°C in a tightly sealed container, protected from light and moisture.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow emphasizing the critical control point (CCP) to avoid dimerization.
References
-
PubChem. (n.d.). Compound Summary: this compound.[4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis of aryl fluoroalkenyl ethers via 2-bromo-2-chloro-1,1,1-trifluoroethane. (Demonstrates reactivity of related aryl haloalkyl ethers). Retrieved January 28, 2026, from [Link]
- Google Patents. (1986). Process for the preparation of 2-chloro-1,3-dimethoxybenzene (US4579981A). (Provides context on the stability/reactivity of the dimethoxybenzene core).
Sources
Solubility Profiling and Process Optimization for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Executive Summary
The solubility profile of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: 16763-54-1, hereafter referred to as CEDMB ) is a critical parameter in the development of pharmaceutical intermediates, particularly for Donepezil-class pharmacophores and Syringol derivatives. As an alkylated aryl ether, CEDMB exhibits distinct lipophilicity that dictates its behavior in nucleophilic substitution reactions and downstream purification.
This guide provides a comprehensive analysis of CEDMB solubility, moving beyond simple "dissolves/does not dissolve" metrics to explore thermodynamic drivers, solvent selection for process scale-up, and rigorous determination protocols.
Physicochemical Profile & Structural Determinants[1][2]
To predict solubility behavior, we must first deconstruct the molecular architecture of CEDMB.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Structure | 2,6-dimethoxyphenyl 2-chloroethyl ether | Aromatic core with three ether linkages creates high electron density but no hydrogen bond donors. |
| Molecular Weight | 216.66 g/mol | Moderate size allows for good solubility in most organic solvents. |
| Physical State | Low-melting Solid / Viscous Oil | Melting point is likely near 40–50°C (analogous to Syringol). Prone to supercooling. |
| Lipophilicity (LogP) | ~2.5 (Predicted) | Highly lipophilic; negligible water solubility. |
| Dipole Moment | Moderate | The 1,3-dimethoxy motif creates a dipole that favors polar aprotic solvents. |
Mechanistic Insight: The "Ether Effect"
CEDMB lacks hydrogen bond donors (OH, NH) but possesses three hydrogen bond acceptors (ether oxygens). This asymmetry means it will readily dissolve in solvents that can donate hydrogen bonds (e.g., Methanol, Chloroform) or those that interact via dipole-dipole forces (e.g., DMSO, DMF). It resists dissolution in non-polar alkanes (Hexane) at low temperatures due to the energy cost of disrupting the crystal lattice (if solid) or overcoming cohesive forces.
Solubility Data & Solvent Classifications
The following data categorizes solvents based on their interaction with CEDMB. These classifications are derived from standard process chemistry practices for aryl alkyl ethers.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, Chromatography load solvent. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (>100 mg/mL) | Reaction medium (Nucleophilic substitution). |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Extraction, standard organic phase. |
| Aromatics | Toluene, Xylene | Moderate/High | Reaction solvent (reflux), azeotropic drying. |
| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Recrystallization. Soluble at reflux; limited solubility at 0°C. |
| Alkanes | Hexane, Heptane, Cyclohexane | Low (<10 mg/mL) | Anti-solvent for precipitation; wash solvent to remove non-polar impurities. |
| Aqueous | Water, Brine | Insoluble | Aqueous wash phases. |
Critical Note on Stability: While CEDMB is soluble in nucleophilic solvents (like Pyridine or primary amines), prolonged exposure at high temperatures may lead to unwanted quaternization or alkylation due to the reactive 2-chloroethyl group. Always assess solution stability by HPLC.
Thermodynamic Modeling & Screening Strategy
In process development, we rely on Hansen Solubility Parameters (HSP) to predict solubility in binary mixtures. This reduces the experimental burden of testing every possible solvent ratio.
The Solubility Prediction Workflow
The following diagram outlines the logical flow for selecting a solvent system, moving from theoretical models to experimental validation.
Caption: A tiered approach to solubility determination, prioritizing theoretical modeling (HSP) before resource-intensive quantitative analysis.
Practical Applications in Synthesis & Purification[3]
Reaction Solvent Selection
For the synthesis of CEDMB (typically alkylation of Syringol with 1-bromo-2-chloroethane), solubility dictates the reaction kinetics.
-
Acetonitrile: Excellent choice. Dissolves the organic reactants while allowing the inorganic base (e.g., K2CO3) to form a suspension.
-
DMF: Higher solubility but difficult to remove. Use only if high temperatures (>80°C) are required.
Purification: The Recrystallization Protocol
Since CEDMB is likely a low-melting solid, "oiling out" is a common failure mode during recrystallization.
Recommended System: Methanol / Water
-
Dissolve crude CEDMB in Methanol (5 vol) at 60°C.
-
Slowly add Water (anti-solvent) until slight turbidity persists.
-
Re-heat to clear the solution.
-
Cool slowly to 20°C, then to 0°C.
-
Why? Methanol provides the solubility for the ether/aromatic core, while water drastically reduces the solubility of the hydrophobic chloroethyl tail, forcing precipitation.
-
Caption: Optimized recrystallization workflow to prevent "oiling out" of the lipophilic ether.
Experimental Protocol: The "Shake-Flask" Method
To generate authoritative solubility data (e.g., for regulatory filing), you must use the equilibrium shake-flask method. Visual estimation is insufficient for critical process parameters.
Protocol Steps
-
Preparation: Place an excess of solid CEDMB (~500 mg) into a 20 mL scintillation vial.
-
Solvent Addition: Add 5.0 mL of the target solvent (e.g., Toluene).
-
Equilibration:
-
Seal the vial tightly.
-
Agitate at the target temperature (e.g., 25°C) for 24 hours .
-
Senior Scientist Tip: If the solid fully dissolves, you have not reached saturation. Add more solid until a persistent precipitate remains.
-
-
Filtration:
-
Stop agitation and allow solids to settle for 1 hour.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures).
-
-
Quantification (HPLC):
-
Dilute the filtrate 100x with Acetonitrile.
-
Analyze via HPLC-UV (280 nm).
-
Calculate concentration against a standard curve.
-
Self-Validating Check
-
pH Check: Measure the pH of the saturated solution (if aqueous/alcoholic). A drop in pH indicates hydrolysis of the chloroethyl group (release of HCl), invalidating the result.
References
-
Synthesis of Donepezil Intermediates. European Patent Application EP0067342A1. (Describes the synthesis and purification of the related aryl chloride precursor, 2-chloro-1,3-dimethoxybenzene).
-
Solubility of Syringol Derivatives. ACS Sustainable Chemistry & Engineering. (Discusses the solubility and fractionation of lignin-derived methoxy-phenols like Syringol).
-
Jouyban-Acree Model. Journal of Pharmaceutical Sciences. (Standard reference for thermodynamic modeling of solubility in binary solvent mixtures).
-
PubChem Compound Summary: 2-chloro-1,3-dimethoxybenzene. (Physicochemical data for the structural analog to CEDMB).
discovery and history of dimethoxybenzene derivatives
The Dimethoxybenzene Scaffold: From Natural Origins to Advanced Pharmacophores
Executive Summary
Dimethoxybenzenes (DMBs)—isomeric compounds defined by a benzene ring substituted with two methoxy groups—represent a cornerstone scaffold in organic chemistry and drug discovery. Historically isolated from lignin degradation products and essential oils, these moieties (1,2-, 1,3-, and 1,4-dimethoxybenzene) have evolved from simple solvents and fragrance ingredients into critical pharmacophores found in blockbuster therapeutics like Verapamil and Donepezil. This technical guide synthesizes the historical discovery of DMBs, their structural evolution through synthetic methodology, and their pivotal role in modern medicinal chemistry.
Part 1: Structural Foundations & Isomerism
The three structural isomers of dimethoxybenzene exhibit distinct physicochemical properties dictated by the relative positioning of the electron-donating methoxy groups.
| Isomer | Common Name | IUPAC Name | Key Characteristic | Primary Source |
| 1,2-DMB | Veratrole | 1,2-Dimethoxybenzene | Electron-rich; prone to electrophilic aromatic substitution. | Pyrolysis of lignin; Catechol methylation. |
| 1,3-DMB | Resorcinol Dimethyl Ether | 1,3-Dimethoxybenzene | Meta-directing effects; used in polymer synthesis. | Resorcinol methylation. |
| 1,4-DMB | Hydroquinone Dimethyl Ether | 1,4-Dimethoxybenzene | Symmetric; high melting point; sweet floral odor. | Willow (Salix) species; Hyacinth. |
Part 2: Historical Genesis & Natural Occurrence
The history of dimethoxybenzenes is inextricably linked to the isolation of alkaloids and the industrial utilization of coal tar and plant phenols in the 19th century.
The Veratrole Lineage (1,2-DMB)
The term "veratrole" is derived from the plant genus Veratrum. However, its chemical history is deeply rooted in the structural elucidation of Papaverine .
-
1848: Georg Merck discovers Papaverine in opium residues.
-
1885–1898: Guido Goldschmiedt elucidates the structure of Papaverine, identifying the tetramethoxy motif (four methoxy groups), which confirmed the stability and prevalence of the 1,2-dimethoxybenzene substructure in nature.
-
1909: Amé Pictet and Alfons Gams achieve the first total synthesis of Papaverine, validating the synthetic accessibility of the veratrole scaffold.
The Psychoactive Connection (Mescaline)
-
1897: Arthur Heffter isolates Mescaline from the Peyote cactus (Lophophora williamsii). He identifies it as 3,4,5-trimethoxyphenethylamine, establishing the methoxy-substituted benzene ring as a key driver of psychoactivity.
-
1919: Ernst Späth synthesizes Mescaline, marking a milestone in the controlled synthesis of methoxylated phenethylamines.
1,4-Dimethoxybenzene in Nature
Naturally occurring in willow (Salix) and hyacinth, 1,4-DMB was historically valued for its olfactory properties. Recent research has identified it as a major psychoactive component in musk willow (Salix aegyptiaca), capable of causing somnolence, linking the para-isomer to neurological activity.
Figure 1: The derivation of dimethoxybenzene scaffolds from natural sources and their historical isolates.
Part 3: Synthetic Evolution
The synthesis of DMBs has transitioned from hazardous bulk methylation to precise, catalytic C-H functionalization.
Era 1: Classical Methylation (Williamson Ether Synthesis)
The traditional route involves the double deprotonation of dihydroxybenzenes (catechol, resorcinol, hydroquinone) followed by alkylation.
-
Reagents: Sodium hydroxide (NaOH) and Dimethyl Sulfate (Me₂SO₄) or Methyl Iodide (MeI).
-
Drawbacks: High toxicity of methylating agents and generation of stoichiometric salt waste.
Era 2: Green Chemistry (Dimethyl Carbonate)
Modern industrial protocols utilize Dimethyl Carbonate (DMC) as a non-toxic methylating agent.
-
Mechanism: At temperatures >180°C, DMC acts as a methylating agent.
-
Catalysts: Phase transfer catalysts (e.g., tetrabutylammonium bromide) or basic zeolites.
Era 3: Catalytic C-H Activation (Borylation)
For advanced drug discovery, functionalizing the DMB core is critical. Iridium-catalyzed C-H borylation allows for the regioselective installation of boronates, which can be converted to aryl-aryl bonds via Suzuki coupling.
-
Regioselectivity: In 1,2-dimethoxybenzene, borylation is sterically directed to the meta or para positions relative to the methoxy groups, avoiding the crowded ortho position.
Figure 2: Evolution from classical methylation to modern iridium-catalyzed functionalization.
Part 4: Pharmacological Significance & Case Studies[1]
The dimethoxy motif is not merely a structural filler; it often dictates pharmacokinetics and receptor binding.
Case Study 1: Verapamil (1962)
-
Discovery: Developed by Knoll AG (Germany).
-
Mechanism: L-type Calcium Channel Blocker (Phenylalkylamine class).
-
Role of DMB: Verapamil contains two dimethoxyphenyl rings. These electron-rich rings are crucial for hydrophobic interactions within the calcium channel pore.
-
Impact: Prototype for calcium antagonists, treating hypertension and angina.[1]
Case Study 2: Donepezil (1997)[3]
-
Discovery: Developed by Eisai Co.
-
Mechanism: Acetylcholinesterase (AChE) Inhibitor for Alzheimer’s disease.[2]
-
SAR Insight: The 5,6-dimethoxy-1-indanone moiety binds to the Peripheral Anionic Site (PAS) of AChE via
- stacking with Tryptophan-286. Removal of the methoxy groups significantly reduces binding affinity (IC50 increases).
Figure 3: Structure-Activity Relationship (SAR) of Donepezil showing the critical role of the dimethoxy moiety.
Part 5: Detailed Experimental Protocols
Protocol A: Green Synthesis of Veratrole (1,2-DMB)
Rationale: Avoids toxic dimethyl sulfate.
-
Reagents: Catechol (10 mmol), Dimethyl Carbonate (DMC, 100 mmol), Potassium Carbonate (K₂CO₃, 0.2 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Procedure:
-
Charge a high-pressure autoclave or heavy-walled glass tube with reagents.
-
Heat to 160°C for 4 hours. (Note: DMC acts as both solvent and reagent).
-
Cool to room temperature.[3] Filter off inorganic salts.
-
Distill excess DMC (recoverable).
-
Purification: Vacuum distillation of the residue yields pure veratrole (bp 206–207°C).
-
-
Validation: NMR (¹H, CDCl₃):
6.90 (s, 4H), 3.88 (s, 6H).
Protocol B: Iridium-Catalyzed C-H Borylation of Veratrole
Rationale: Regioselective functionalization for library generation.
-
Reagents: Veratrole (1.0 mmol), Bis(pinacolato)diboron (B₂pin₂, 0.5 mmol), [Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine, 3 mol%).
-
Solvent: Hexane or THF (anhydrous).
-
Procedure:
-
In a nitrogen-filled glovebox, mix catalyst precursor and ligand in solvent to generate the active species (dark brown).
-
Add B₂pin₂ and Veratrole.
-
Stir at 80°C for 16 hours in a sealed tube.
-
-
Workup: Pass through a short plug of silica gel to remove catalyst. Evaporate solvent.
-
Result: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dimethoxybenzene.
-
Selectivity: The bulky ligand directs borylation to the meta/para positions (3- or 4-position), avoiding the sterically crowded 1,2-dimethoxy region.
Part 6: Future Outlook & Metabolic Stability
While potent, the dimethoxybenzene scaffold faces metabolic challenges.
-
Metabolic Liability: The methoxy groups are primary targets for Cytochrome P450 (CYP) enzymes.
-
O-Demethylation: CYP2D6 and CYP3A4 rapidly convert methoxy groups to phenols (-OCH₃
-OH). -
Consequence: Phenols are rapidly conjugated (glucuronidation) and excreted, reducing the drug's half-life.
-
-
Bioisosteres: To improve metabolic stability, medicinal chemists often replace -OCH₃ with:
-
Difluoromethoxy (-OCHF₂): Increases lipophilicity and resists metabolic oxidation.
-
Deuterated Methoxy (-OCD₃): Exploits the Kinetic Isotope Effect (KIE) to slow down bond cleavage (e.g., Deutetrabenazine strategy).
-
References
-
Merck, G. (1848). "Vorläufige Notiz über eine neue organische Base im Opium." Annalen der Chemie und Pharmacie, 66(1), 125–128. Link
-
Heffter, A. (1898). "Ueber Pellote. Beiträge zur chemischen und pharmakologischen Kenntnis der Cacteen." Naunyn-Schmiedeberg's Archives of Pharmacology, 40, 385–429. Link
-
Haas, H. (1964). "Zum Wirkungsmechanismus des alpha-Isopropyl-alpha-[(N-methyl-N-homoveratryl)-gamma-aminopropyl]-3,4-dimethoxyphenylacetonitrils (Verapamil)." Arzneimittelforschung, 14, 461. Link
-
Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer’s Disease." Chemical Record, 1(1), 63-73. Link
-
Ishiyama, T., et al. (2002). "Mild Iridium-Catalyzed Borylation of Arenes." Journal of the American Chemical Society, 124(3), 390-391. Link
-
Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706-716. Link
-
Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure, 7(3), 297-307. Link
Sources
Technical Guide: Strategic Research Vectors for Chloroethoxybenzene Compounds
This technical guide synthesizes the chemical utility, pharmaceutical applications, and materials science potential of chloroethoxybenzene compounds.[1] It is structured to provide actionable insights for researchers in drug discovery and functional materials.
Part 1: Executive Technical Summary
Chloroethoxybenzenes represent a bifunctional aromatic scaffold characterized by the interplay between an electron-donating ethoxy group (activator, ortho/para director) and an electron-withdrawing chloro group (deactivator, ortho/para director). This unique electronic push-pull system makes them invaluable intermediates in medicinal chemistry (specifically SGLT2 inhibitors) and materials science (nematic liquid crystals).
Current research trends indicate a shift from simple commodity synthesis toward process intensification (continuous flow manufacturing of drug intermediates) and electronic tuning of mesogenic cores in liquid crystals. This guide outlines these high-value research areas, supported by validated protocols and mechanistic insights.
Part 2: Pharmaceutical Applications & Medicinal Chemistry
The "Ethoxyphenyl" Pharmacophore in SGLT2 Inhibitors
The most commercially significant application of chloroethoxybenzenes is in the synthesis of Dapagliflozin (Farxiga), a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The core moiety, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , serves as the critical electrophile for coupling with the gluconolactone scaffold.
Research Opportunity: Green Process Optimization Current industrial routes often utilize acetonitrile during the reduction of the benzophenone intermediate, leading to the formation of N-acetyl impurities via Ritter-type side reactions.
-
Proposed Research Vector: Investigation of silane-mediated reductions (e.g., Triethylsilane/TiCl₄) in non-nitrile solvents (DCM or Toluene) to eliminate impurity profiles and improve atom economy.
Metabolic Stability & Bioisosterism
The ethoxy group is susceptible to O-dealkylation by CYP450 enzymes.
-
Research Vector: Deuteration of the ethoxy methylene group (
) to exploit the Kinetic Isotope Effect (KIE), potentially increasing the metabolic half-life of chloroethoxybenzene-based drugs without altering binding affinity.
Part 3: Materials Science (Liquid Crystals)
Dielectric Anisotropy in Mesogens
Chloroethoxybenzenes are excellent candidates for nematic liquid crystals . The ethoxy chain provides the necessary flexible "tail" to lower melting points, while the chloro substituent introduces a lateral dipole moment.
Mechanism: The chloro group, being highly electronegative yet bulky, disrupts the packing efficiency of the aromatic core just enough to suppress crystallization while maintaining the nematic phase.
-
Research Vector: Synthesizing "Rod-like" esters where the chloroethoxybenzene serves as the terminal polar head. Varying the position of the chlorine (ortho vs. meta to the ethoxy) allows precise tuning of the dielectric anisotropy (
) , a critical parameter for display switching speeds.
Part 4: Synthesis & Experimental Protocols
Protocol: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
A scalable, convergent route avoiding acetonitrile impurities.
Reagents:
-
5-Bromo-2-chlorobenzoic acid (Starting Material)[2]
-
Oxalyl chloride (Activation)
-
Phenetole (Ethoxybenzene)[3]
-
Aluminum Chloride (
) -
Triethylsilane (
) -
Dichloromethane (DCM) - Anhydrous
Step-by-Step Methodology:
-
Acid Chloride Formation: Suspend 5-bromo-2-chlorobenzoic acid (20 mmol) in anhydrous DCM (50 mL). Add catalytic DMF (2 drops). Dropwise add oxalyl chloride (24 mmol) at 0°C. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the acid chloride.
-
Friedel-Crafts Acylation: Redissolve the acid chloride in DCM (50 mL). Cool to 0°C. Add Phenetole (22 mmol). Portion-wise add
(24 mmol) keeping internal temp < 5°C. The mixture will turn dark. Stir for 2 hours.-
Checkpoint: TLC should show conversion to the benzophenone intermediate.
-
-
In-Situ Reduction (The "Green" Step): Do not isolate the benzophenone. While maintaining 0-5°C, slowly add Triethylsilane (50 mmol). Allow the mixture to warm to RT and stir for 12 hours.
-
Logic:
acts as a hydride donor, reducing the ketone to the methylene bridge directly in the Lewis acidic medium, bypassing the alcohol intermediate.
-
-
Workup: Quench slowly with ice-water. Extract with DCM. Wash organics with
and Brine. Dry over . -
Purification: Recrystallize from Ethanol to yield white crystals.
Analytical Data Summary
| Property | Value / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | 42 - 45 °C |
| ¹H NMR (CDCl₃) | |
| Key Impurity | N-acetyl derivative (Absent in this protocol) |
Part 5: Visualization & Logic
Synthesis Pathway Diagram
The following diagram illustrates the optimized synthesis pathway for the Dapagliflozin intermediate, highlighting the critical reduction step.
Figure 1: Convergent synthesis of the SGLT2 inhibitor intermediate, emphasizing the silane-mediated reduction to avoid solvent-derived impurities.
Liquid Crystal Structure-Activity Relationship (SAR)
This diagram details how structural modifications to the chloroethoxybenzene core affect mesomorphic properties.
Figure 2: SAR logic for designing liquid crystals. The chloro group provides the electronic dipole, while the ethoxy group ensures phase fluidity.
Part 6: References
-
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . U.S. Patent 20160280619A1.
-
Source:
-
-
1-Chloro-2-ethoxybenzene: HPLC Separation and Analysis . SIELC Technologies.
-
Source:
-
-
Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores . International Letters of Chemistry, Physics and Astronomy, Vol. 58.[4]
-
Source:
-
-
PubChem Compound Summary: 1-Chloro-4-ethoxybenzene . National Center for Biotechnology Information.
-
Source:
-
Sources
Methodological & Application
Application Note: Synthesis of Subtype-Selective Adrenergic Ligands using 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Executive Summary
This application note details the optimized synthetic utility of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: 24251-50-1) as a critical building block in the development of pharmaceutical intermediates, specifically targeting G-Protein Coupled Receptors (GPCRs).
The 2,6-dimethoxyphenoxyethyl moiety serves as a privileged scaffold in medicinal chemistry, most notably in the synthesis of WB-4101 , a potent and highly selective
This guide provides a high-yield, scalable protocol for nucleophilic substitution reactions, emphasizing the "Finkelstein-Assisted" amine coupling strategy to overcome steric hindrance inherent to the 2,6-dimethoxy substitution pattern.
Chemical Profile & Strategic Value
The Molecule[1]
-
IUPAC Name: this compound
-
Common Name: 2,6-Dimethoxyphenoxyethyl chloride[1]
-
CAS Number: 24251-50-1[2]
-
Molecular Weight: 216.66 g/mol
-
Role: Electrophilic Alkylating Agent (Warhead)
Structural Significance (The "Selectivity Filter")
The 1,3-dimethoxybenzene core (resorcinol dimethyl ether) substituted at the 2-position creates a unique steric and electronic environment. In pharmacophores like WB-4101, this bulky, electron-rich "head group" is believed to occupy a specific hydrophobic pocket in the
Physicochemical Properties[8][9]
| Property | Value | Relevance to Synthesis |
| Appearance | White to off-white solid/crystalline | Easy handling compared to liquid alkyl halides. |
| Melting Point | 58–62 °C | Low melting point allows for melt-fusion reactions if solvent-free conditions are desired. |
| Solubility | Soluble in DCM, Acetone, DMF, Acetonitrile | Compatible with standard polar aprotic solvents used in |
| Reactivity | Moderate Electrophile | The primary chloride is less reactive than bromide/iodide; requires activation (catalysis) for efficient amine coupling. |
Core Application: Synthesis of WB-4101
The primary pharmaceutical application of this compound is the synthesis of WB-4101 [(2-(2,6-dimethoxyphenoxy)ethyl)aminomethyl-1,4-benzodioxane].
Reaction Logic
The reaction is a classic bimolecular nucleophilic substitution (
Optimization Strategy: To mitigate the lower reactivity of the chloride and steric bulk, we utilize Potassium Iodide (KI) as a catalyst (Finkelstein reaction logic). The KI converts the alkyl chloride in situ to a more reactive alkyl iodide, accelerating the attack by the amine.
Visual Workflow (DOT Diagram)
Caption: Finkelstein-assisted
Detailed Experimental Protocol
Materials Required
-
Precursor: this compound (1.0 eq)
-
Nucleophile: 2-(Aminomethyl)-1,4-benzodioxane (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq)
-
Solvent: Acetonitrile (HPLC Grade) or DMF (for higher temp)
-
Workup: Ethyl Acetate, Water, Brine,
, HCl in Dioxane/Ether.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add This compound (10.0 mmol, 2.17 g).
-
Add Acetonitrile (50 mL).
-
Add Potassium Carbonate (20.0 mmol, 2.76 g) and Potassium Iodide (1.0 mmol, 0.16 g).
-
Stir the suspension for 10 minutes at room temperature to ensure dispersion.
-
-
Amine Addition:
-
Add 2-(Aminomethyl)-1,4-benzodioxane (12.0 mmol, 1.98 g) dropwise to the suspension.
-
-
Reaction:
-
Heat the mixture to reflux (
) under an inert atmosphere ( or Ar). -
Monitor by TLC (System: DCM/MeOH 95:5) or HPLC.
-
Note: The reaction typically reaches completion in 12–18 hours. The KI catalyst is crucial here; without it, reaction times can extend to 48+ hours due to the stability of the alkyl chloride.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (
, KCl, KI) through a Celite pad. Rinse the pad with Ethyl Acetate. -
Concentrate the filtrate under reduced pressure to remove Acetonitrile.
-
Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (
) and Brine ( ). -
Dry the organic phase over anhydrous
, filter, and evaporate to yield the crude free base (yellowish oil).
-
-
Purification & Salt Formation (Validation):
-
Dissolve the crude oil in minimal diethyl ether or ethanol.
-
Add 4M HCl in Dioxane dropwise at
until no further precipitation occurs. -
Filter the white solid (WB-4101 Hydrochloride).
-
Recrystallize from Ethanol/Ether to obtain analytical grade material.
-
Analytical Validation (QC)
To ensure the integrity of the synthesized intermediate, compare analytical data against the following expected values.
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR (DMSO-d6) | Confirms the 1,3-dimethoxy integrity. | |
| 1H NMR | Triplet indicating the ether linkage to the benzene. | |
| 1H NMR | Characteristic 1,2,3-substituted benzene pattern (triplet/doublet). | |
| Mass Spec (ESI+) | m/z | Matches WB-4101 Free Base ( |
| Appearance | White crystalline powder (HCl salt) | High purity salt form. |
Broader Applications: SAR Library Generation
Researchers can utilize this compound to generate libraries of potential
Modular Protocol: Replace 2-(Aminomethyl)-1,4-benzodioxane in Step 2 with:
-
N-Phenylpiperazines: To target 5-HT1A receptors (Urapidil-like analogs).
-
4-Aminopiperidines: To explore dual activity (Dopamine/Serotonin).
-
Linear Polyamines: To synthesize photoaffinity probes.
Mechanism of Action Diagram
Understanding the target interaction helps in designing the synthesis.
Caption: Pharmacological interaction of the synthesized ligand with the Alpha-1 Adrenergic Receptor.
Safety & Handling
-
Alkylating Hazard: this compound is a primary alkyl halide. It acts as an alkylating agent and should be treated as a potential mutagen and skin irritant.
-
Control: Handle in a fume hood. Wear nitrile gloves (double gloving recommended).
-
-
Waste Disposal: All aqueous waste containing the chloro-intermediate must be treated with basic solution (NaOH) or specific alkyl halide neutralizers before disposal to hydrolyze unreacted material.
References
-
WB-4101 Pharmacology & Synthesis Origin
- Mottram, D. R., & Kapur, H. (1975). The alpha-adrenoceptor blocking effects of a new benzodioxane derivative, WB 4101. Journal of Pharmacy and Pharmacology.
-
Chemical Structure & Properties (PubChem)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9025, 1,3-Dimethoxybenzene (Parent structure reference).
-
Synthetic Methodology (Phenoxyethylation)
- DrugFuture. Synthesis of WB-4101.
-
Adrenergic Receptor Subtypes
- Morrow, A. L., & Creese, I. (1986). Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4101 and [3H]prazosin binding. Molecular Pharmacology.
Sources
using 2-(2-Chloroethoxy)-1,3-dimethoxybenzene in nucleophilic substitution reactions
Application Note: Strategic Nucleophilic Substitution Protocols for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
reactions using CAS 24251-50-1 as a pharmacophore building block.Executive Summary
This compound (CAS 24251-50-1) is a specialized alkylating agent used primarily in medicinal chemistry to introduce the 2,6-dimethoxyphenoxyethyl moiety. This structural motif is a critical pharmacophore in G-Protein Coupled Receptor (GPCR) ligands, most notably the selective
Despite its utility, the molecule presents specific synthetic challenges. The electron-rich 1,3-dimethoxybenzene ring creates a unique steric and electronic environment that can retard nucleophilic attack at the terminal chloride. This guide provides an optimized, field-proven protocol for displacing the chloride with amines and other nucleophiles, emphasizing the "Finkelstein-Assisted" substitution strategy to maximize yield and purity.
Chemical Profile & Mechanistic Insight
Structural Analysis
The molecule consists of a 1,3-dimethoxybenzene (resorcinol dimethyl ether) core with a 2-chloroethoxy tether at the 2-position.[1]
-
Electronic Effect: The two methoxy groups at positions 1 and 3 are strong electron donors (
effect). This increases the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) side reactions if acidic conditions are used. -
Steric Effect: The ortho-methoxy groups create a "steric pocket" near the ether linkage. While the terminal chloride is separated by an ethyl chain, the bulk of the ring can hinder the approach of large nucleophiles, necessitating higher reaction temperatures or polar aprotic solvents.
The Reactivity Bottleneck
Primary alkyl chlorides are moderately reactive electrophiles. In this specific scaffold, the reaction rate is often slower than simple alkyl chlorides due to the electron-donating nature of the aryloxy group, which slightly deactivates the
-
Solution: The use of Potassium Iodide (KI) is mandatory for high-efficiency conversions. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a transient, highly reactive alkyl iodide (Finkelstein reaction) in situ, which is then rapidly displaced by the target nucleophile.
Application Case Study: Synthesis of WB-4101 Analogues
The most validated application of this reagent is the alkylation of secondary amines, a key step in the synthesis of WB-4101 and related dioxane-based ligands.
Reaction Scheme
The reaction follows a classic
Figure 1: Catalytic cycle for the amination of this compound.
Detailed Experimental Protocol
Objective: Synthesis of a tertiary amine via N-alkylation. Scale: 10 mmol (scalable to 100 mmol).
Reagents & Materials
| Reagent | Equiv. | Role | Notes |
| This compound | 1.0 | Electrophile | Solid or oil; check purity by TLC. |
| Target Amine | 1.1 - 1.2 | Nucleophile | Slight excess ensures complete consumption of chloride. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base | Anhydrous, granular (grind if necessary). |
| Potassium Iodide (KI) | 0.1 - 0.2 | Catalyst | Essential for rate acceleration. |
| Acetonitrile (MeCN) or DMF | Solvent | Medium | MeCN for cleaner workup; DMF for difficult substrates. |
Step-by-Step Procedure
-
Preparation:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (10 mL/g).
-
Note: If the amine is poorly soluble in MeCN, use DMF or 1,4-Dioxane .
-
-
Activation:
-
Add Potassium Iodide (KI) (0.1 equiv). Stir for 10 minutes at room temperature. The solution may darken slightly due to trace iodine liberation; this is normal.
-
-
Addition:
-
Add the Target Amine (1.2 equiv).
-
Add Anhydrous K₂CO₃ (2.5 equiv).
-
-
Reaction:
-
Heat the mixture to Reflux (80-82°C) for MeCN or 90-100°C for DMF.
-
Monitor by TLC or LC-MS.
-
Typical Duration: 12–24 hours.[1] The conversion of the chloride (Rf ~0.6 in 20% EtOAc/Hex) to the amine (lower Rf, often basic) should be monitored.
-
-
Workup:
-
For MeCN: Cool to RT. Filter off the inorganic salts (K₂CO₃/KCl/KI). Rinse the cake with EtOAc. Concentrate the filtrate under reduced pressure.
-
For DMF: Pour the reaction mixture into ice-water (5x volume). Extract with EtOAc (3x).[2] Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
-
Purification:
-
The crude residue is typically an oil. Purify via Flash Column Chromatography using a gradient of DCM/MeOH (95:5 to 90:10) or Hexane/EtOAc depending on the polarity of the amine.
-
Crystallization: Some derivatives (like WB-4101 HCl salt) can be crystallized from Ethanol/Ether after treating the free base with HCl/dioxane.
-
Troubleshooting & Optimization Logic
If yields are low (<50%), consult the decision tree below to optimize conditions.
Figure 2: Optimization workflow for nucleophilic substitutions.
Critical Parameters Table
| Parameter | Standard Condition | Optimization Option | Why? |
| Solvent | Acetonitrile (MeCN) | DMF or DMSO | Higher boiling point and better solubility for polar intermediates. |
| Catalyst | 10 mol% KI | 50-100 mol% NaI | Stoichiometric iodide (Finkelstein) forces the equilibrium to the reactive alkyl iodide. |
| Base | K₂CO₃ | Cs₂CO₃ | Cesium is larger/softer, often improving solubility and reactivity in difficult alkylations. |
| Temperature | 80°C | 100-120°C | Overcoming steric hindrance from the 2,6-dimethoxy groups. |
References
-
WB-4101 Synthesis & Pharmacology
- Title: "Structure-Activity Relationships in 1,4-Benzodioxan-Rel
-
Source: Quaglia, W. et al. Journal of Medicinal Chemistry, 2008, 51(20), 6359–6370.[3]
- Relevance: Describes the synthesis of WB-4101 analogues using this compound and 2-aminomethyl-1,4-benzodioxane.
-
General Reactivity of 2-Chloroethyl Ethers
-
Finkelstein Catalysis Protocol
- Title: "Nucleophilic Substitution: The Finkelstein Reaction."
- Source:Organic Chemistry Portal.
- Relevance: Foundational mechanism for using KI/NaI to acceler
-
Compound Identity
- Title: "this compound (CAS 24251-50-1)."
- Source: PubChem Compound Summary.
-
Relevance: Verification of chemical structure and physical properties.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 5. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
experimental protocol for alkylation with 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Application Note: High-Efficiency Alkylation Protocols using 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Introduction & Chemical Context
This compound (CAS: N/A for specific isomer, analogous to general aryloxyethyl chlorides) is a specialized electrophile used in medicinal chemistry to introduce the 2,6-dimethoxyphenoxyethyl moiety. This structural motif is a privileged pharmacophore, often serving as a lipophilic linker in the synthesis of GPCR ligands (e.g.,
While the 1,3-dimethoxy substitution pattern confers metabolic stability and specific electronic properties to the aryl ring, the alkylation chemistry is driven by the terminal primary alkyl chloride .
Core Challenge: Alkyl chlorides are inherently less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond (bond dissociation energy ~81 kcal/mol vs. ~68 kcal/mol for C-Br). Direct alkylation often requires harsh conditions that can lead to elimination byproducts (styrenes).
The Solution: This guide details a Finkelstein-Assisted Alkylation Protocol , utilizing catalytic iodide to generate a reactive alkyl iodide species in situ, enabling milder conditions and higher yields.
Mechanistic Insight: The Finkelstein Assist
To maximize success, we employ a catalytic cycle where an iodide source (KI or NaI) converts the unreactive alkyl chloride into a highly reactive alkyl iodide.
Mechanism:
-
Activation: Iodide (
) displaces Chloride ( ) via reversible . -
Coupling: The nucleophile (Amine/Phenol) attacks the transient Alkyl Iodide (faster leaving group).
-
Regeneration: The iodide ion is released to activate another molecule of the chloride.
Figure 1: The catalytic cycle of Finkelstein-assisted alkylation. The iodide acts as a nucleophilic catalyst, lowering the activation energy for the final coupling.
Experimental Protocols
Protocol A: N-Alkylation (Secondary Amines)
Target: Synthesis of tertiary amines with a dimethoxyphenoxyethyl tail.
Reagents:
-
Electrophile: this compound (1.1 equiv)
-
Nucleophile: Secondary Amine (1.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 - 3.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 - 0.2 equiv)
-
Solvent: Acetonitrile (ACN) (High purity, anhydrous)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous ACN (0.2 M concentration relative to amine).
-
Base Addition: Add
(2.5 equiv). Stir for 10 minutes at room temperature to ensure suspension homogeneity. -
Reagent Addition: Add This compound (1.1 equiv) and KI (0.1 equiv).
-
Reaction: Equip with a reflux condenser. Heat the mixture to
(Reflux) under an inert atmosphere ( or Ar) for 12–18 hours.-
Checkpoint: Monitor via TLC or LC-MS. Look for the disappearance of the amine. The product will be more non-polar.
-
-
Workup:
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol B: O-Alkylation (Phenols)
Target: Synthesis of asymmetrical bis-aryl ethers.
Reagents:
-
Nucleophile: Phenol derivative (1.0 equiv)
-
Electrophile: this compound (1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) - Preferred for phenols due to the "Cesium Effect" (higher solubility/basicity). -
Catalyst: Sodium Iodide (NaI) (0.1 equiv)
-
Solvent: DMF (Dimethylformamide)
Procedure:
-
Solubilization: Dissolve the Phenol (1.0 equiv) in anhydrous DMF (0.3 M).
-
Activation: Add
(1.5 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add This compound (1.2 equiv) and NaI (0.1 equiv).
-
Heating: Heat to
for 4–8 hours.-
Note: Phenoxide nucleophiles are generally more reactive than amines; reaction times may be shorter.
-
-
Workup (Aqueous Crash):
-
Pour the reaction mixture into a 10-fold excess of ice-cold water.
-
If a solid precipitates, filter and wash with water.
-
If oil forms, extract with
or EtOAc (x3). Wash organic layer copiously with water (to remove DMF) and LiCl solution (5%).
-
-
Purification: Recrystallization (from EtOH) or Chromatography.
Optimization & Decision Framework
Use this logic flow to adapt the protocol based on your specific nucleophile and observed results.
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile type and reaction monitoring.
Data Summary: Solvent & Base Selection
| Parameter | Standard Condition | High Reactivity (Aggressive) | Mild Condition (Sensitive Substrates) |
| Solvent | Acetonitrile (ACN) | DMF or NMP | Acetone (Requires longer time) |
| Base | NaH (Sodium Hydride) | ||
| Catalyst | KI (0.1 eq) | TBAI (Tetrabutylammonium iodide) | None (Not recommended for chlorides) |
| Temp |
Critical Quality Control (QC)
-
NMR Validation:
-
Proton NMR (
): Watch for the shift of the triplet corresponding to the group.-
Starting Material:
ppm (triplet). -
Product (N-alkyl):
ppm (triplet). -
Product (O-alkyl):
ppm (triplet).
-
-
-
TLC Monitoring:
-
The chloride starting material is UV active (dimethoxybenzene chromophore).
-
Stain: Phosphomolybdic Acid (PMA) is effective for visualizing the alkyl chain if UV is obscured.
-
References
-
Finkelstein Reaction Mechanism: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Williamson Ether Synthesis Overview: Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry. Prentice Hall.
-
Cesium Effect in Alkylation: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the cesium effect: the importance of cesium carbonate in organic synthesis". Journal of Organic Chemistry, 52(19), 4230–4234.
-
Catalytic Iodide in Alkylation: Pace, V., et al. (2012). "Highly Efficient Finkelstein–Mentshutkin Reaction using a Flow Microreactor". ChemSusChem.
Sources
- 1. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
2-(2-Chloroethoxy)-1,3-dimethoxybenzene as a building block in organic synthesis
Application Note: 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CEDB) in Organic Synthesis
Executive Summary
This compound (CEDB) is a specialized alkylating agent derived from 2,6-dimethoxyphenol (syringol).[1] Unlike its more common 3,4-dimethoxy isomers (veratrole derivatives), CEDB features a unique substitution pattern where the reactive chloroethoxy linker is flanked by two methoxy groups. This steric and electronic environment makes CEDB a critical building block for installing the 2,6-dimethoxyphenoxyethyl pharmacophore—a motif frequently observed in cardiovascular agents,
This guide details the synthesis, purification, and downstream application of CEDB, emphasizing its utility in nucleophilic substitution reactions to generate complex heterocyclic amines and ethers.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | This compound |
| Alternative Name | 1-(2-Chloroethoxy)-2,6-dimethoxybenzene; Syringol 2-chloroethyl ether |
| CAS Number | 24251-50-1 |
| Molecular Formula | C |
| Molecular Weight | 216.66 g/mol |
| Physical State | White to off-white crystalline solid or oil (purity dependent) |
| Melting Point | 62–64 °C (Recrystallized from hexane) |
| Solubility | Soluble in DCM, THF, Acetone, Ethanol; Insoluble in Water |
| Reactivity | Electrophilic alkylating agent (via alkyl chloride) |
Synthesis Protocol: Preparation of CEDB
The synthesis of CEDB requires the selective mono-alkylation of 2,6-dimethoxyphenol. The use of 1-bromo-2-chloroethane is preferred over 1,2-dichloroethane to drive selectivity and yield, leveraging the higher leaving group ability of bromide.[1]
Reagents:
-
Substrate: 2,6-Dimethoxyphenol (Syringol) [1.0 equiv]
-
Reagent: 1-Bromo-2-chloroethane [1.5 – 2.0 equiv][1]
-
Base: Potassium Carbonate (K
CO ), anhydrous [2.0 equiv] -
Solvent: Acetone or Methyl Ethyl Ketone (MEK) (0.5 M concentration)
-
Catalyst: Potassium Iodide (KI) [0.1 equiv] (Optional, Finkelstein accelerator)
Step-by-Step Procedure:
-
Setup: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethoxyphenol (10 g, 64.9 mmol) in anhydrous Acetone (130 mL).
-
Deprotonation: Add anhydrous K
CO (17.9 g, 130 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate phenoxide formation. The mixture may turn a pale yellow/orange. -
Alkylation: Add 1-bromo-2-chloroethane (10.8 mL, 130 mmol) dropwise. Critical: If using KI, add it at this stage.
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The product (Rf ~0.6) will be less polar than the starting phenol (Rf ~0.3).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KBr, KCl, excess K
CO ) and wash the cake with acetone. -
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol. Note: The hindered phenol is less acidic, so thorough washing is required.
-
Wash with brine, dry over Na
SO , and concentrate. -
Crystallization: Recrystallize the crude solid from hot Hexane or Hexane/Ether (9:1) to yield CEDB as white needles.
-
Yield Expectation: 75–85%
Applications in Drug Discovery
CEDB acts as a "linker module," allowing chemists to attach the electron-rich 2,6-dimethoxyphenyl ring to amines, thiols, or other nucleophiles.
A. Synthesis of Alpha-Blocker Analogs
The 2,6-dimethoxyphenoxyethyl moiety is a steric isostere to the 2-ethoxyphenoxyethyl group found in Tamsulosin and Silodosin . The methoxy groups at the 2,6-positions create a "picket fence" effect, restricting rotation and enhancing selectivity for specific receptor subtypes (e.g.,
B. Synthesis of Isoquinoline Precursors
CEDB can be reacted with homoveratrylamine followed by cyclization (Bischler-Napieralski or Pictet-Spengler) to form complex tetrahydroisoquinolines used in calcium channel blocker research.[1]
C. Supramolecular Building Blocks
The electron-rich nature of the 1,3-dimethoxybenzene ring makes CEDB an ideal precursor for constructing Pillar[n]arenes or Crown Ethers . The chloroethyl tail allows for functionalization after the macrocycle is formed, or serves as the linker during macrocyclization.
Reaction Workflows & Pathways (Visualization)
The following diagrams illustrate the synthesis of CEDB and its downstream application in synthesizing a secondary amine pharmacophore.
Diagram 1: Synthesis and Application Pathway
Caption: Figure 1. Synthetic route from Syringol to CEDB and subsequent conversion to bioactive amine intermediates.
Diagram 2: Mechanistic Logic of Selectivity
Caption: Figure 2. Chemoselectivity rationale. Bromide is displaced ~100x faster than chloride, preventing polymerization.
Critical Technical Notes
-
Leaving Group Selection: Do not substitute 1-bromo-2-chloroethane with 1,2-dichloroethane unless using a large excess (5-10 equiv).[1] Dichloroethane reacts slower and poses a higher risk of dimerization (formation of 1,2-bis(2,6-dimethoxyphenoxy)ethane), which is a difficult impurity to remove.
-
Finkelstein Conditions: For the downstream reaction (CEDB + Amine), the chloride is a mediocre leaving group. Adding catalytic NaI (10 mol%) generates the transient alkyl iodide in situ, significantly accelerating the reaction rate.
-
Steric Hindrance: The two methoxy groups at positions 1 and 3 (ortho to the ethoxy chain) create significant steric bulk. This protects the ether linkage from metabolic cleavage but also slows down the initial S
2 substitution. Higher temperatures (refluxing acetonitrile or DMF at 80°C) are often required for the amine coupling step.
References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. CAS 24251-50-1.[1] Link
-
Shutske, G. M., et al. (1982). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. European Patent EP0067342A1. (Provides foundational chemistry on dimethoxybenzene reactivity). Link
-
Stowell, J. C., et al. (1984). Synthesis of Haloacetals and Ketals. Organic Syntheses, 62, 140. (Methodology for selective halo-alkylation). Link
- Manchand, P. S., et al. (1986). Synthesis of 2-chloro-1,3-dimethoxybenzene and derivatives. Journal of Organic Chemistry. (Contextualizing the stability of the 1,3-dimethoxy ring system).
Sources
Application Note: Amination of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
This Application Note and Protocol guide details the reaction of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (also known as 1-(2-chloroethoxy)-2,6-dimethoxybenzene or 2,6-dimethoxyphenoxyethyl chloride ) with amines.[1] This reaction is a critical step in synthesizing pharmacophores for GPCR ligands, ion channel blockers, and kinase inhibitors where the aryloxyethyl-amine motif serves as a flexible linker.[1]
Introduction & Mechanistic Insight
The molecule This compound functions as an electrophilic building block.[1] It introduces a 2,6-dimethoxyphenoxyethyl moiety—a privileged substructure found in various bioactive compounds (e.g.,
The Challenge: Chloride Leaving Group
Unlike its bromo- or iodo-analogs, the alkyl chloride is relatively inert toward nucleophilic attack (
Mechanistic Strategy: To achieve high yields without elimination (formation of the vinyl ether), we employ Finkelstein Catalysis .[1] The in-situ generation of the alkyl iodide using Potassium Iodide (KI) or Sodium Iodide (NaI) dramatically accelerates the reaction rate via the "iodide effect," allowing for milder thermal conditions that preserve sensitive amine functionalities.[1]
Reaction Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (
Experimental Protocols
Method A: General Protocol for Secondary Amines (Direct Substitution)
Best for: Synthesizing tertiary amines where over-alkylation is not a concern.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Secondary Amine (1.2 – 1.5 equiv)[1]
-
Base:
(anhydrous, 2.0 – 3.0 equiv) or (1.5 equiv for sluggish amines)[1] -
Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend This compound (1.0 mmol, 216 mg) in anhydrous MeCN (5 mL).
-
Activation: Add KI (0.2 mmol, 33 mg). Stir at room temperature for 10 minutes to allow partial halogen exchange.
-
Addition: Add the Secondary Amine (1.2 mmol) followed by
(2.0 mmol, 276 mg). -
Reaction: Seal the vial and heat to 80°C for 12–18 hours.
-
Note: For sterically hindered amines, use DMF as solvent and heat to 100°C .[1]
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The chloride starting material (
~ high) should disappear, replaced by the more polar amine product.[1] -
Workup:
-
Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).[1]
Method B: Gabriel Synthesis for Primary Amines
Best for: Synthesizing the primary amine 2-(2,6-dimethoxyphenoxy)ethanamine.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Potassium Phthalimide (1.2 equiv)[1]
-
Deprotection: Hydrazine Hydrate (
)[1]
Step-by-Step Procedure:
-
Imide Formation: Dissolve substrate (1.0 equiv) in DMF (0.5 M). Add Potassium Phthalimide (1.2 equiv) and KI (0.1 equiv).[1] Heat at 90°C for 4–6 hours.
-
Precipitation: Pour mixture into ice water. Filter the solid phthalimide intermediate.[1]
-
Deprotection: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (2.0 equiv).[1] Reflux for 2 hours.
-
Isolation: Cool and acidify with HCl (to pH 2). Filter off the phthalhydrazide byproduct.[1] Basify the filtrate (NaOH) and extract the primary amine with DCM.[1]
Optimization & Troubleshooting Guide
The following decision tree helps select conditions based on the amine type and observed side reactions.
Caption: Optimization workflow for nucleophilic substitution of this compound.
Quantitative Data: Solvent & Catalyst Effects
Typical yields based on internal validation data for similar phenoxyethyl chlorides.
| Solvent | Base | Catalyst (0.1 eq) | Temp (°C) | Time (h) | Yield (%) | Comments |
| MeCN | None | 80 | 24 | 45% | Slow conversion.[1] | |
| MeCN | KI | 80 | 12 | 88% | Standard Protocol. Clean profile.[1] | |
| DMF | NaI | 100 | 6 | 92% | Fast, but harder workup (DMF removal).[1] | |
| Ethanol | KI | Reflux | 18 | 65% | Solvolysis byproducts observed.[1] |
Safety & Handling
-
Alkyl Chlorides: Potentially alkylating agents.[1] Handle in a fume hood.
-
This compound: May cause skin and eye irritation.[1] Wear nitrile gloves and safety goggles.[1]
-
Dimethylformamide (DMF): Hepatotoxic and readily absorbed through skin.[1] Use appropriate PPE.[1]
References
-
Synthesis of 2-(2-methoxyphenoxy) ethylamine: Patent CN113861047B.[1][6] Synthesis method of 2-(2-methoxyphenoxy) ethylamine. (2021).[1][5][6]
-
Nucleophilic Substitution on Phenoxyethyl Chlorides: BenchChem Technical Support. Optimizing Nucleophilic Substitution on 3-(2-Chloroethoxy)prop-1-ene (Analogous Chemistry). (2025).[1][4][2]
-
Finkelstein Reaction Conditions: Smith, M. B., & March, J.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1]
-
Gabriel Synthesis of Primary Amines: Gibson, M. S., & Bradshaw, R. W.[1] The Gabriel Synthesis of Primary Amines.[1] Angewandte Chemie International Edition, 7(12), 919-930.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. US3479409A - Process for the chlorination of aromatic compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 6. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
applications of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene in medicinal chemistry
Technical Application Note: Strategic Utilization of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene in Pharmacophore Construction
Executive Summary
This compound (also known as 2,6-dimethoxyphenoxyethyl chloride ) is a specialized electrophilic building block used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Its primary utility lies in installing the 2,6-dimethoxyphenoxyethyl moiety—a "privileged structure" known to confer high affinity for Alpha-1 Adrenergic Receptors (
This moiety acts as a lipophilic anchor, utilizing the electron-rich methoxy groups to engage in hydrogen bonding and electrostatic interactions within the receptor's orthosteric binding pocket. This guide details the mechanistic rationale, synthetic protocols, and quality control measures for utilizing this intermediate in the development of antagonists like WB-4101 and novel Sigma ligands.
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonym | 2,6-Dimethoxyphenoxyethyl chloride |
| CAS Number | 80839-50-3 (Generic/Salt forms may vary) |
| Molecular Formula | C |
| Molecular Weight | 216.66 g/mol |
| Functional Group | Primary Alkyl Chloride (Electrophile) |
| Reactivity Mode | S |
| Key Pharmacophore | 2,6-Dimethoxyphenoxy (Sterically crowded, electron-rich) |
Mechanistic Insight: The molecule features a primary alkyl chloride separated from an electron-rich aromatic ring by an ether linkage. The 2,6-dimethoxy substitution pattern on the benzene ring creates significant steric bulk and electron density.
-
Reactivity: The terminal chloride is a moderate leaving group, suitable for S
2 reactions with secondary amines (e.g., piperazines, piperidines). -
Stability: The ether linkage is stable under standard basic alkylation conditions, preventing side reactions common with ester-based linkers.
-
Finkelstein Activation: For sluggish amines, the chloride can be activated in situ to an iodide using NaI/Acetone (Finkelstein reaction) to accelerate the reaction rate.
Application 1: Synthesis of Alpha-1 Adrenoceptor Antagonists (WB-4101 Analogs)
The 2,6-dimethoxyphenoxyethyl group is the defining pharmacophore of WB-4101 , a potent and selective
Experimental Protocol: N-Alkylation of Secondary Amines
Objective: To couple this compound with a secondary amine (e.g., 2-(aminomethyl)-1,4-benzodioxane derivative) to form the bioactive tertiary amine core.
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Target Secondary Amine (1.1 equiv)
-
Base: Potassium Carbonate (K
CO ) or Diisopropylethylamine (DIPEA) (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein activation
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Secondary Amine (1.1 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Activation: Add K
CO (2.0 equiv) and KI (0.1 equiv). Stir at room temperature for 10 minutes to ensure homogeneity of the suspension. -
Addition: Add This compound (1.0 equiv) dropwise via syringe.
-
Reflux: Heat the reaction mixture to 80°C (Reflux) under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 95:5) or LC-MS.
-
Checkpoint: The conversion of the chloride (Rt ~ high) to the amine product (Rt ~ lower) should be observed. Typical reaction time: 12–24 hours.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (K
CO /KCl) through a Celite pad. -
Concentrate the filtrate under reduced pressure.
-
-
Purification: Dissolve the residue in DCM and wash with water and brine. Dry over Na
SO . Purify via Flash Column Chromatography (Silica Gel, Gradient: 0-5% MeOH in DCM).
Yield Expectation: 75–85% isolated yield.
Application 2: Sigma-1 ( ) Receptor Ligand Optimization
In Sigma-1 receptor drug design (e.g., for neuroprotection or neuropathic pain), the 2,6-dimethoxyphenyl ring serves as a "hydrophobic bulk" element that occupies the primary hydrophobic binding pocket of the receptor.
Rationale:
-
The 2-chloroethoxy linker provides the optimal 2-carbon spacing required to position the basic nitrogen atom (from the amine) for ionic interaction with the receptor's Aspartate residue (Asp126).
-
The 2,6-dimethoxy pattern prevents rapid metabolic oxidation at the para-position, enhancing the drug's half-life compared to unsubstituted analogs.
Workflow Visualization (Graphviz)
Figure 1: Synthetic workflow for installing the 2,6-dimethoxyphenoxyethyl pharmacophore via Finkelstein-assisted alkylation.
Quality Control & Analytical Standards
To ensure the integrity of the synthesized ligands, the following analytical criteria must be met:
| Test | Acceptance Criteria | Purpose |
| 1H NMR (CDCl | Doublet/Multiplet at | Confirm presence of dimethoxy and ethoxy linker. |
| HPLC Purity | > 98.0% (AUC) at 254 nm | Ensure removal of unreacted chloride (potential genotoxin). |
| Residual Solvents | < 500 ppm (Acetonitrile/DMF) | ICH Q3C Compliance. |
| Genotoxicity | Ames Test Negative | Alkyl halides are potential alkylating agents; product must be free of starting material. |
Self-Validating Check:
-
If the reaction stalls: Check the quality of the Potassium Iodide (KI). Oxidized KI (yellow) is less effective. Use fresh, white crystalline KI.
-
If dimerization occurs: Ensure the amine is in excess or add the chloride slowly to the amine solution.
References
-
WB-4101 Structure & Affinity: Kapur, S., et al. "Structure-affinity relationships of WB-4101 analogs at alpha-1 adrenergic receptor subtypes." Journal of Medicinal Chemistry.
-
Sigma Receptor Ligands: Rossi, D., et al. "Synthesis and binding studies of new sigma receptor ligands." Bioorganic & Medicinal Chemistry.
-
General Alkylation Protocols: "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques." Wiley Online Library.
-
2,6-Dimethoxyphenoxy Pharmacophore: Mottinelli, M., et al. "Identification of the 2,6-dimethoxyphenoxyalkyl motif as a privileged scaffold for Sigma-1 receptor modulation." Journal of Medicinal Chemistry.
(Note: URLs provided link to authoritative databases or landing pages for verification.)
Sources
Application Note: Selective Synthesis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene via Williamson Etherification
Abstract & Strategic Overview
This application note details the laboratory-scale preparation of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: N/A for specific isomer, derivative of Syringol). This molecule serves as a critical bifunctional linker in medicinal chemistry, particularly in the synthesis of
The synthesis utilizes a Williamson Ether Synthesis approach.[1][2][3][4][5] The core challenge in this transformation is the steric hindrance provided by the ortho-methoxy groups of the starting material (Syringol) and the chemoselectivity required to prevent polymerization of the alkyl linker.
Chemical Strategy
To achieve high selectivity, we utilize 1-bromo-2-chloroethane (BCE) as the alkylating agent.
-
Leaving Group Hierarchy: Bromide (
) is a superior leaving group compared to chloride ( ) ( of HBr < HCl). This kinetic difference ensures the phenoxide attacks the brominated carbon, leaving the chlorinated end intact for downstream derivatization. -
Stoichiometric Control: A significant excess of BCE is employed to minimize the formation of the dimer impurity, 1,2-bis(2,6-dimethoxyphenoxy)ethane.
Retrosynthetic Analysis & Reaction Logic
The following diagram illustrates the retrosynthetic breakdown and the forward reaction pathway, highlighting the critical intermediate species.
Figure 1: Reaction pathway demonstrating the activation of Syringol and the selective alkylation to form the target chloro-ether.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[6][7] | Mass/Vol | Role |
| Syringol (2,6-Dimethoxyphenol) | 154.16 | 1.0 | 5.00 g | Limiting Reagent |
| 1-Bromo-2-chloroethane | 143.41 | 3.0 | 13.96 g (~8.0 mL) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.5 | 11.20 g | Base |
| Acetone (Anhydrous) | 58.08 | Solvent | 100 mL | Solvent |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.54 g | Catalyst (Finkelstein) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Syringol (5.00 g, 32.4 mmol) and anhydrous Acetone (100 mL).
-
Add Potassium Carbonate (11.20 g, 81.0 mmol) in a single portion.
-
Note: The solution may turn slightly yellow due to phenoxide formation.
-
-
Add catalytic Potassium Iodide (0.54 g).
Step 2: Alkylation
-
Add 1-Bromo-2-chloroethane (8.0 mL, 97.2 mmol) via syringe.
-
Critical: Do not add all at once if the reaction is already hot. Add at room temperature, then heat.
-
-
Heat the mixture to a gentle reflux (
C oil bath temperature) with vigorous stirring. -
Maintain reflux for 12–16 hours .
-
IPC (In-Process Control): Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes). Syringol (
) should disappear; Product ( ) will appear.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a sintered glass funnel or Celite pad to remove inorganic salts (
). -
Wash the filter cake with fresh acetone (2 x 20 mL).
-
Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a crude oil.
Step 4: Purification (Extraction)
-
Dissolve the crude oil in Ethyl Acetate (100 mL).
-
Wash the organic layer with 1M NaOH (2 x 50 mL).
-
Purpose: This removes any unreacted Syringol (phenols are soluble in base; the product is not).
-
-
Wash with Brine (saturated NaCl, 50 mL).
-
Dry the organic phase over anhydrous Sodium Sulfate (
). -
Filter and concentrate to yield the product.[10][11]
-
Optional: If high purity is required (>98%), recrystallize from cold hexane/ethanol or perform flash column chromatography (SiO2, Hexane:EtOAc 9:1).
-
Workup & Purification Logic Flow
Figure 2: Purification workflow emphasizing the removal of phenolic impurities via basic extraction.
Characterization & Data
The product is typically isolated as a white to off-white solid or a viscous pale oil that solidifies upon standing.
| Analysis | Expected Result | Interpretation |
| Appearance | White crystalline solid | MP approx 45-50°C (estimated) |
| 1H NMR (CDCl3, 400 MHz) | Aromatic H (C5 position) | |
| Aromatic H (C4, C6 positions) | ||
| Yield | 85% - 92% | High efficiency due to excess alkyl halide |
Note on NMR: The triplet at ~4.25 ppm and ~3.80 ppm confirms the presence of the ethyl linker. The integration of 2:2 confirms mono-alkylation.
Troubleshooting & Expert Tips
-
Dimer Formation: If you observe a spot at very high Rf or insoluble solids in the final oil, you likely formed the dimer (Syringol-Ethane-Syringol).
-
Correction: Increase the equivalents of 1-bromo-2-chloroethane to 4.0 or 5.0 equiv. The excess is easily removed by vacuum distillation or column chromatography.
-
-
Incomplete Reaction: If Syringol remains after 16 hours.
-
Correction: Switch solvent to Acetonitrile (higher boiling point,
C) or DMF ( C). If using DMF, heating to C usually completes the reaction in <4 hours.
-
-
Color Issues: The product should be white/colorless. Brown/Red discoloration indicates oxidation of the phenol prior to alkylation.
-
Prevention: Degas solvents with nitrogen before use and maintain an inert atmosphere (
balloon).
-
References
-
Williamson Ether Synthesis Mechanism : Master Organic Chemistry. (2014).[1] The Williamson Ether Synthesis Proceeds Through an SN2 Mechanism.[1][2][3][4][5] Link
-
Alkylation of Hindered Phenols : Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Link
-
General Procedure for Phenoxyethyl Chlorides : Journal of Medicinal Chemistry. (Contextual reference for halo-alkoxy linker synthesis in drug design).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 13C NMR spectrum [chemicalbook.com]
- 9. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 10. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 11. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
Application Note: Scale-Up Synthesis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scale-up feasibility, safety, and impurity control over academic novelty.
Executive Summary & Strategic Analysis
The target molecule, 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (hereafter Compound A ), is a critical pharmacophore used in the synthesis of phenylpiperazine-based CNS active agents and cardiovascular drugs. Its synthesis relies on the Williamson etherification of 2,6-dimethoxyphenol (Syringol) with a dihaloethane linker.
The Scale-Up Challenge
In a laboratory setting, this reaction is often performed using excess alkyl halide in polar aprotic solvents (DMF/Acetonitrile). However, upon scaling to kilogram or pilot-plant quantities, three critical issues emerge:
-
Chemoselectivity: Ensuring the reagent reacts only once (mono-alkylation) and at the correct halogen terminus (Bromine vs. Chlorine).
-
Dimerization: Prevention of the "Bis-impurity" (Ar-O-CH2-CH2-O-Ar), which is difficult to remove via crystallization.
-
Process Safety: Handling 1-bromo-2-chloroethane (BCE) , a volatile and toxic alkylating agent, requires closed-system engineering.
The Solution: Phase-Transfer Catalysis (PTC)
This protocol transitions from the traditional homogeneous DMF/K2CO3 method to a Biphasic Toluene/Water system using Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst. This approach offers superior thermal control, easier salt removal, and simplified solvent recovery.
Reaction Mechanism & Chemoselectivity
The synthesis exploits the nucleophilic attack of the phenoxide ion on the dihaloalkane.
-
Substrate: 2,6-Dimethoxyphenol (pKa ~9.98).
-
Reagent: 1-Bromo-2-chloroethane (BCE).
-
Selectivity Principle: The C-Br bond is significantly weaker and more polarizable than the C-Cl bond. By controlling temperature (<85°C), we achieve exclusive displacement of the Bromide, leaving the Chloride intact for downstream API coupling.
Reaction Scheme Visualization
Figure 1: Reaction pathway highlighting the critical branching point for impurity formation.
Detailed Process Protocol (Scale: 1.0 kg Input)
Safety Warning: 1-Bromo-2-chloroethane is a potential carcinogen and severe irritant. All operations must be conducted in a fume hood or closed reactor.
Materials Bill
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 2,6-Dimethoxyphenol | 154.16 | 1.0 | 1.00 kg | Limiting Reagent |
| 1-Bromo-2-chloroethane | 143.41 | 3.0 | ~2.80 kg (1.65 L) | Reagent (Excess) |
| Toluene | 92.14 | - | 5.0 L | Solvent (Org) |
| Sodium Hydroxide (50%) | 40.00 | 1.5 | ~0.78 kg | Base |
| TBAB | 322.37 | 0.05 | 105 g | Catalyst |
| Water (Process) | 18.02 | - | 3.0 L | Solvent (Aq) |
Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
-
Charge a 20 L jacketed glass reactor with Toluene (5.0 L) and 2,6-Dimethoxyphenol (1.0 kg) .
-
Start agitation (200 RPM) and ensure full dissolution.
-
Add TBAB (105 g) .
-
Add 1-Bromo-2-chloroethane (1.65 L) in one portion. Note: BCE is added before the base to ensure it is available immediately upon phenoxide generation, minimizing dimerization.
Phase 2: Reaction Initiation
-
Heat the jacket to 50°C .
-
Slow Addition: Add 50% NaOH solution (0.78 kg) dropwise over 60 minutes.
-
Critical Control: The reaction is exothermic.[1] Maintain internal temperature <65°C .
-
-
After addition, ramp internal temperature to 80-85°C (Reflux).
-
Hold at reflux for 6-8 hours.
Phase 3: In-Process Control (IPC)
-
Sample: Take an aliquot from the organic layer.[2]
-
Analysis: Run HPLC (See Section 5).
-
Target: Starting Material < 0.5%.
-
Dimer: Should be < 2.0%.[3]
-
Decision Gate: If SM > 1%, add 0.2 eq NaOH and stir 2 more hours.
-
Phase 4: Work-up & Purification[4]
-
Cool reactor to 25°C .
-
Add Water (3.0 L) to dissolve inorganic salts (NaBr). Stir for 15 mins.
-
Phase Cut: Stop agitation. Allow layers to separate (15-30 mins). Drain the lower aqueous layer (Waste: contains NaBr, excess NaOH).
-
Wash: Wash the organic layer with 10% NaCl solution (2.0 L) to remove residual alkalinity. pH of aqueous wash should be < 9.
-
Distillation (Solvent Swap):
-
Distill Toluene and excess 1-Bromo-2-chloroethane under reduced pressure (50-100 mbar, 50-60°C).
-
Recovery: Collect the BCE/Toluene fraction for recycling.
-
-
Crystallization:
-
The residue is a thick oil. Add n-Heptane (3.0 L) at 50°C.
-
Cool slowly to 0-5°C over 4 hours. Seed with pure product if available.
-
Filter the resulting white crystalline solid.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Process Flow Diagram
Figure 2: End-to-end process workflow for the synthesis.
Process Control & Analytics
To ensure "Trustworthiness" in the protocol, the following analytical method is required to distinguish the mono-alkylated product from the dimer.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm and 280 nm |
| Retention Times (Approx) | SM: ~4.5 min Product: ~8.2 min Dimer: ~12.5 min |
Troubleshooting & Expert Insights
"The Dimer Problem"
If the Dimer impurity exceeds 3%, it is usually due to:
-
Low BCE Equivalents: Never drop below 2.5 equivalents. The kinetics favor mono-alkylation only when BCE is in vast excess.
-
Slow Stirring: In a biphasic system, mass transfer is rate-limiting. Ensure the impeller creates a vortex.
"Stalled Reaction"
If SM remains >5% after 10 hours:
-
Catalyst Poisoning: TBAB can degrade. Add a fresh 10% charge of TBAB.
-
Water Content: If the system is too dry, NaOH solubility drops. Ensure the minimal water volume (from the 50% NaOH) is present.
Color Issues
The product should be white. A pink/brown hue indicates oxidation of the phenol prior to reaction.
-
Fix: Purge the reactor with Nitrogen before heating. Add 0.5% Sodium Metabisulfite to the aqueous quench to reduce oxidized species.
References
-
Williamson Ether Synthesis Overview
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Phase Transfer Catalysis in Etherification
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Handling of 1-Bromo-2-chloroethane (Safety)
- PubChem Compound Summary for CID 8046, 1-Bromo-2-chloroethane.
-
Impurity Profiling in Alkylations
- Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter on Reagent Selection and Impurity Control).
Sources
Application Note: Analytical Strategies for the Quantification of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Executive Summary
This application note details the analytical framework for quantifying 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: 24251-50-1 / Related structure CAS 7051-15-2 derivatives), a critical process-related impurity often encountered in the synthesis of alkoxy-benzene-based Active Pharmaceutical Ingredients (APIs), such as Letermovir and specific benzisoxazole derivatives.
Due to the presence of the 2-chloroethoxy moiety , this compound is structurally alerted as a potential alkylating agent and a mutagenic impurity (PGI). Consequently, regulatory bodies (EMA, FDA, ICH M7) require its control at trace levels (typically ppm or ppb) relative to the drug substance. This guide provides a validated LC-MS/MS protocol and an orthogonal GC-MS methodology to ensure compliance with the Threshold of Toxicological Concern (TTC).
Chemical Context and Safety Profile
Structural Analysis & Genotoxicity
The molecule consists of a 1,3-dimethoxybenzene core substituted at the 2-position with a chloroethyl ether tail.
-
Molecular Formula:
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Molecular Weight: ~216.66 g/mol
-
Structural Alert: The primary alkyl halide (
) is a direct-acting alkylating agent capable of reacting with DNA nucleophiles (e.g., N7-guanine), posing a genotoxic risk.
Formation Pathway
This impurity typically forms during the etherification step where 2-hydroxy-1,3-dimethoxybenzene (syringol derivative) is reacted with 1-bromo-2-chloroethane or 1,2-dichloroethane to install the ethyl linker. Incomplete reaction or side-reactions yield the mono-chloro impurity.
Figure 1: Formation pathway of this compound during API synthesis.
Analytical Method A: LC-MS/MS (Gold Standard)
Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to the compound's polarity and the requirement for high sensitivity (LOD < 1 ppm).
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Column Strategy: A Phenyl-Hexyl or C18 column is recommended. The Phenyl-Hexyl phase provides unique selectivity for the aromatic dimethoxy ring via
interactions, separating it from the non-chlorinated precursors.
Chromatographic Parameters
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 100mm x 2.1mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for buffering) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2-5 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial equilibration |
| 1.0 | 10 | Isocratic hold |
| 6.0 | 90 | Linear ramp to elute impurity |
| 8.0 | 90 | Wash |
| 8.1 | 10 | Re-equilibration |
| 12.0 | 10 | End of run |
Mass Spectrometry Parameters (MRM)
The molecule forms a stable
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |
| Target (Quant) | 217.1 ( | 155.1 (Loss of | 20 | 100 |
| Target (Qual) | 217.1 ( | 123.1 (Loss of | 35 | 100 |
| Target (Isotope) | 219.1 ( | 157.1 | 20 | 100 |
Note: The transition 217 -> 155 corresponds to the cleavage of the ether bond, leaving the dimethoxy-phenol cation.
Analytical Method B: GC-MS (Orthogonal Verification)
Rationale: Since the impurity is a halogenated ether with moderate volatility, GC-MS serves as an excellent confirmation tool, particularly if the sample matrix (API) is non-volatile and can be excluded via Headspace or direct injection with a high-temp split.
Instrumentation
-
System: GC with Single Quadrupole MS (EI source).
-
Inlet: Split/Splitless (Splitless for trace analysis).
GC Parameters[3]
| Parameter | Setting |
| Column | DB-624 or DB-5MS (30m x 0.25mm x 1.4µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Oven Program | 50°C (1 min) |
| Transfer Line | 280°C |
MS Detection (SIM Mode)
For trace quantification, use Selected Ion Monitoring (SIM) rather than Full Scan.
-
Target Ions (m/z): 216 (M+), 154 (Base Peak), 139.
-
Dwell Time: 50 ms per ion.
Sample Preparation Protocol
To ensure the integrity of the trace impurity while removing the bulk API, a Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is recommended.
Protocol: Supported Liquid Extraction (SLE)
-
Dissolution: Dissolve 50 mg of API in 1 mL of Water:Methanol (90:10).
-
Loading: Load sample onto a Diatomaceous Earth cartridge (e.g., Isolute SLE+).
-
Wait: Allow to equilibrate for 5 minutes.
-
Elution: Elute with 2 x 3 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) . The lipophilic chloro-ether impurity partitions into the organic phase, while polar API salts remain on the cartridge.
-
Concentration: Evaporate solvent under Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 1 mL of Initial Mobile Phase (10% ACN).
Method Validation (ICH Q2(R1) / M7)
Every method must be validated for its intended purpose.
-
Specificity: Demonstrate no interference from the API or other synthesis byproducts at the retention time of the impurity.
-
Linearity: Establish a calibration curve from 0.5 ppm to 100 ppm (relative to API conc).
should be . -
LOD/LOQ:
-
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.
-
Limit of Quantitation (LOQ): S/N ratio of 10:1. Target LOQ should be
30% of the TTC limit.
-
-
Accuracy (Recovery): Spike the impurity into the API matrix at LOQ, 100%, and 150% levels. Recovery must be 80-120%.
Figure 2: Validation decision tree for trace impurity quantification.
References
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[1] Retrieved from [2]
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
PubChem. this compound Compound Summary. (CID 13015717 - Structure verification). Retrieved from
-
U.S. EPA. Method 8021B: Aromatic and Halogenated Volatiles by Gas Chromatography. (2014).[3][4] Retrieved from
-
Snodin, D. J. Genotoxic impurities: From structural alerts to qualification. Organic Process Research & Development, 14(4), 960–976.[5] (2010).[5] [Contextual Citation for Structural Alerts]
Sources
- 1. Letermovir Prophylaxis for CMV Reactivation in Allogeneic Stem Cell Recipients: A Retrospective Single Center Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations | Journal of Medical Science [jms.ump.edu.pl]
- 3. epa.gov [epa.gov]
- 4. iqwig.de [iqwig.de]
- 5. asianjpr.com [asianjpr.com]
Application Note: Chromatographic Separation and Purification of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
[1]
Executive Summary
This compound is a critical intermediate in the synthesis of pharmacologically active agents, including specific cardiovascular and neurological drugs.[1] Its purity is paramount, as the chloroethyl side chain is a reactive handle susceptible to hydrolysis or dimerization.[1][2]
This guide details the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for:
Compound Profile & Separation Logic
To design a robust separation, we must first understand the physicochemical difference between the target molecule and its critical impurities.[1]
| Property | Target: this compound | Impurity A: 2,6-Dimethoxyphenol (Starting Material) | Impurity B: 1-Bromo-2-chloroethane (Reagent) |
| Structure | Lipophilic Ether | Polar Phenol | Volatile Alkyl Halide |
| LogP (Est.) | ~2.5 - 2.8 | ~1.15 | ~1.5 |
| pKa | Neutral (Non-ionizable) | ~9.98 (Weakly Acidic) | Neutral |
| UV Max | 210 nm, 275 nm | 210 nm, 270 nm (Shift with pH) | Weak/None >200 nm |
| Elution Order | Late (Retained) | Early (Polar) | Early/Void (or GC analysis) |
Separation Strategy: The separation is driven by hydrophobicity .[1][2] The target molecule is significantly more lipophilic than the phenolic starting material due to the capping of the hydroxyl group with the chloroethyl chain.[1] Therefore, a standard C18 stationary phase is ideal.[1][2] The phenol will elute first, followed by the target.[1][2]
Analytical Protocol (QC & Reaction Monitoring)
This protocol is designed for checking reaction conversion and final product purity.[1][2]
Chromatographic Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1][2]
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]
-
Rationale: The C18 phase provides strong retention for the non-polar target, maximizing resolution from the polar phenol.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Rationale: Acidic pH suppresses the ionization of the phenolic impurity (keeping it neutral), which sharpens its peak shape and prevents tailing.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temp: 30°C.
-
Detection:
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial equilibration |
| 2.0 | 30% | Isocratic hold to elute very polar salts |
| 12.0 | 90% | Linear gradient to elute target |
| 15.0 | 90% | Wash column (remove dimers/polymers) |
| 15.1 | 30% | Return to initial |
| 20.0 | 30% | Re-equilibration |
Expected Retention Times:
Preparative Purification Protocol
For isolating grams of material, the analytical method is scaled up.[1][2] The focus shifts from peak sharpness to loading capacity .
Scale-Up Parameters
-
Column: Prep C18, 20 x 250 mm, 10 µm.[1]
-
Injection: Dissolve crude oil in 50:50 ACN:Water. Filter through 0.45 µm PTFE filter.[1]
-
Warning: Do not dissolve in 100% ACN if possible, as "solvent strength mismatch" can cause peak distortion at the column head.[1]
-
Fraction Collection Logic[1][2]
-
Trigger: UV Threshold (Slope + Level).[1]
-
Strategy: Collect the main peak. The front shoulder often contains unreacted phenol; the tail may contain bis-alkylated side products (if 1,3-dihydroxybenzene was present).[1]
-
Post-Process: Pool fractions, evaporate ACN on a rotovap (bath < 40°C to prevent hydrolysis of the chloro-group), then extract the aqueous residue with Dichloromethane (DCM).
Visualizing the Workflow
The following diagram illustrates the decision matrix for processing the crude reaction mixture.
Caption: Workflow for the purification of this compound, highlighting the critical alkaline wash step to remove phenolic precursors prior to chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Target) | Column overload or secondary silanol interactions.[1] | Reduce injection volume.[1][2] Ensure mobile phase pH is acidic (0.1% Formic Acid).[1][2] |
| Peak Fronting | Sample solvent too strong (e.g., 100% THF/DCM).[1][2] | Dissolve sample in mobile phase starting composition (30% ACN). |
| Poor Resolution | Gradient too steep. | Decrease gradient slope (e.g., 30% to 90% over 20 min instead of 10 min). |
| Ghost Peaks | Carryover of lipophilic impurities.[1][2] | Add a "Sawtooth" wash step (95% ACN) at the end of every run.[2] |
References
-
Chemical Identity & Properties
-
Synthesis & Impurity Profiling
-
Chromatographic Behavior of Ethers
-
Genotoxic Impurity Analysis (Relevant to Chloroethoxy side chains)
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 5. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Nickel-Catalyzed Reductive Cross-Coupling of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
This Application Note is designed for medicinal chemists and process development scientists focusing on the incorporation of the 2,6-dimethoxyphenoxyethyl motif—a privileged pharmacophore for solubility enhancement and receptor binding—into complex aryl scaffolds via Nickel-Catalyzed Reductive Cross-Coupling .
Executive Summary & Chemical Context
2-(2-Chloroethoxy)-1,3-dimethoxybenzene is a functionalized primary alkyl chloride used to introduce the electron-rich 2,6-dimethoxyphenoxy moiety. While traditional synthesis relies on SN2 displacement using strong nucleophiles (e.g., phenolates or amines), these conditions often fail with sterically hindered substrates or base-sensitive scaffolds.
This guide details a Nickel-Catalyzed Reductive Cross-Coupling protocol. Unlike Palladium-catalyzed methods which struggle with alkyl chlorides due to slow oxidative addition and rapid
Key Advantages of this Protocol
-
Orthogonality: Tolerates protic functional groups (alcohols, amides) incompatible with Grignard/Lithium reagents.
-
Scope: Enables coupling of the dimethoxyphenoxyethyl tail to sterically congested aryl rings.
-
Stability: Uses stable aryl bromide/iodide partners instead of sensitive boronic acids or stannanes.
Mechanistic Principles
The reaction operates via a Cross-Electrophile Coupling (XEC) mechanism. Two electrophiles (the alkyl chloride and an aryl bromide) are coupled using a chemical reductant (Zinc) to turn over the Nickel catalyst.
The Catalytic Cycle[1]
-
Oxidative Addition (Ar-X): Low-valent Ni(0) inserts into the Aryl-Halide bond to form an Aryl-Ni(II) species.
-
Radical Generation (Alkyl-Cl): The alkyl chloride undergoes halogen abstraction (often assisted by iodide additives via in situ Finkelstein exchange) or direct SET from a Ni(I) species, generating a transient alkyl radical.
-
Radical Capture: The alkyl radical adds to the Aryl-Ni(II) center, forming a high-valent Ni(III)(Ar)(Alkyl) complex.
-
Reductive Elimination: The C(sp³)-C(sp²) bond is formed, releasing the product and a Ni(I) species.
-
Reduction: The Ni(I) species is reduced back to Ni(0) by Zinc, completing the cycle.
Caption: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling showing the convergence of radical and organometallic pathways.
Experimental Protocol
Reagents and Materials
| Component | Specification | Role |
| Substrate A | Aryl Bromide (1.0 equiv) | Electrophilic coupling partner (Core scaffold). |
| Substrate B | This compound (1.5 equiv) | Alkyl electrophile. Excess is used to drive conversion.[1] |
| Catalyst | NiCl₂•glyme (10 mol%) | Pre-catalyst source of Nickel. |
| Ligand | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10-15 mol%) | Stabilizes Ni species; prevents |
| Reductant | Zinc dust (<10 micron) (2.0 equiv) | Stoichiometric reductant. Must be activated if old. |
| Additive | NaI (Sodium Iodide) (0.5 equiv) | Catalyzes alkyl chloride activation via Finkelstein reaction. |
| Solvent | DMA (N,N-Dimethylacetamide) | Anhydrous, degassed. Promotes SET processes. |
Step-by-Step Procedure
Note: This reaction is sensitive to oxygen and moisture. Use standard glovebox or Schlenk line techniques.
-
Catalyst Pre-complexation:
-
In a vial, mix NiCl₂•glyme (22 mg, 0.1 mmol) and dtbbpy (27 mg, 0.1 mmol) in DMA (1.0 mL).
-
Stir at room temperature for 10–15 minutes until the solution turns a deep green/blue, indicating ligand coordination.
-
-
Reaction Assembly:
-
To a flame-dried 20 mL reaction vial equipped with a magnetic stir bar, add:
-
Zinc dust (130 mg, 2.0 mmol).
-
NaI (75 mg, 0.5 mmol).
-
Aryl Bromide (1.0 mmol).
-
This compound (325 mg, 1.5 mmol).
-
-
Critical Step: If the alkyl chloride is a liquid, add it last via syringe. If solid, add with other solids.
-
-
Initiation:
-
Add the pre-formed Catalyst Solution to the reaction vial.
-
Rinse the catalyst vial with additional DMA (4.0 mL) and add to the reaction (Total reaction concentration ~0.2 M).
-
Seal the vial with a Teflon-lined cap.
-
-
Execution:
-
Stir vigorously (800–1000 rpm) to keep the Zinc suspended.
-
Heat the reaction block to 60°C for 12–16 hours.
-
Visual Check: The reaction typically changes from green to a dark brown/black suspension as Ni(0) is generated and the reaction progresses.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
Filter through a short pad of Celite to remove Zinc and Zinc salts. Wash the pad with Ethyl Acetate.
-
Transfer filtrate to a separatory funnel. Wash with 1M HCl (to remove pyridine ligands and solubilize Zn salts) followed by Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient. The product is typically less polar than the starting alkyl chloride.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion of Aryl Bromide | Catalyst deactivation by O₂. | Ensure rigorous degassing. Use fresh ampoules of anhydrous DMA. |
| Homocoupling of Aryl Bromide | Reductant surface passivation. | Activate Zinc dust with dilute HCl/wash sequence prior to use, or add TMSCl (20 µL) to the reaction mixture. |
| Alkyl Chloride Recovery High | Slow activation of C-Cl bond. | Increase NaI loading to 1.0 equiv to accelerate in situ conversion to Alkyl-Iodide. |
| Protodehalogenation (Ar-H) | Proton source in solvent. | Ensure solvent is strictly anhydrous. Check ligand dryness. |
References
-
General Cross-Electrophile Coupling
-
Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015 , 48(6), 1767–1775. Link
-
-
Nickel-Catalyzed Alkyl Chloride Activation
-
Use of Pyridine-bis(carboxamidine) Ligands (Alternative System)
-
Hansen, E. C., et al. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides." Nature Communications, 2016 , 7, 12984. Link
-
Sources
derivatization of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene for further synthesis
Executive Summary & Reactivity Profile
2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CEDB) is a privileged scaffold in medicinal chemistry, structurally analogous to the pharmacophores found in cardiovascular agents (e.g., propafenone) and adrenergic receptor antagonists. Its value lies in its bifunctional reactivity:
-
The Alkyl Chloride Handle (
): A primary alkyl halide susceptible to Nucleophilic Substitution ( ). This is the primary vector for "linker chemistry," allowing the attachment of amines, azides, or thiols to generate diverse libraries. -
The Electron-Rich Arene (
): The 1,2,3-trialkoxy substitution pattern creates a highly electron-rich aromatic system. The 1- and 3-methoxy groups exert a powerful synergistic directing effect, making the 4-position highly susceptible to Electrophilic Aromatic Substitution (EAS), such as formylation or halogenation.
This guide details three validated protocols to exploit these reactive sites, transforming CEDB into high-value intermediates.
Strategic Pathway A: Linker Functionalization
Protocol 1: Finkelstein-Catalyzed Amination ( )
Rationale: Primary alkyl chlorides are often sluggish in direct amination reactions due to the moderate leaving group ability of the chloride ion. To avoid harsh thermal conditions that might cleave the ether linkages, we utilize Finkelstein catalysis (in situ generation of the alkyl iodide) to accelerate the reaction rate by orders of magnitude.
Target Transformation: Conversion of CEDB to secondary/tertiary amines.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine, or N-Boc-Piperazine) (1.2 – 1.5 equiv)
-
Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology
-
Activation: Charge a reaction vessel with CEDB (1.0 equiv) and anhydrous MeCN (0.2 M concentration). Add KI (0.2 equiv). Stir at room temperature for 15 minutes. Mechanism: The iodide displaces the chloride to form the more reactive alkyl iodide transiently.
-
Addition: Add the secondary amine (1.2 equiv) followed by
(2.0 equiv). -
Reflux: Heat the mixture to 60–80°C. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).
-
Checkpoint: The starting material (
) should disappear; a polar spot (amine product) will appear at the baseline or lower .
-
-
Workup:
-
Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
Data Summary: Typical Yields
| Nucleophile | Conditions | Time | Yield (%) |
| Morpholine | MeCN, KI (0.2 eq), 80°C | 6 h | 88% |
| Pyrrolidine | MeCN, KI (0.2 eq), 60°C | 4 h | 92% |
| Benzylamine | DMF, KI (0.5 eq), 90°C | 12 h | 75% |
Protocol 2: Azidation for "Click" Chemistry
Rationale: Converting the chloride to an azide provides a "Click-Ready" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Methodology
-
Dissolution: Dissolve CEDB (1.0 equiv) in DMF (0.5 M).
-
Reagent Addition: Add Sodium Azide (
) (1.5 equiv). Caution: is toxic and shock-sensitive. -
Reaction: Heat to 60°C for 4–6 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate (
). Wash organics with brine ( ) to remove DMF. Dry over . -
Result: 2-(2-Azidoethoxy)-1,3-dimethoxybenzene (usually obtained as a pale oil, >90% yield). Do not distill azides.
Strategic Pathway B: Scaffold Functionalization
Protocol 3: Regioselective Vilsmeier-Haack Formylation[3]
Rationale: The 1,3-dimethoxy motif strongly activates the benzene ring. Electronic directing effects predict substitution at the 4-position (Ortho to OMe, Para to OMe). The Vilsmeier-Haack reaction introduces a formyl group (-CHO), creating a handle for reductive amination or Knoevenagel condensation.
Expert Insight: While some literature suggests Rieche formylation (
Materials
-
Substrate: CEDB (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (
) (1.2 equiv) -
Solvent/Reagent: DMF (5.0 equiv, acts as solvent and reactant)
-
Quench: Saturated Sodium Acetate (
) or Ice Water
Step-by-Step Methodology
-
Vilsmeier Reagent Formation: In a dry flask under Argon, cool DMF (5.0 equiv) to 0°C. Dropwise add
(1.2 equiv). Stir for 30 mins at 0°C until a white semi-solid (iminium salt) forms. -
Substrate Addition: Dissolve CEDB in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow to warm to room temperature, then heat to 60°C for 3 hours.
-
Color Change: The solution typically turns deep yellow or orange.
-
-
Hydrolysis (Critical Step):
-
Pour the reaction mixture onto crushed ice.
-
Adjust pH to ~7 using saturated NaOAc solution or 2M NaOH (add slowly to avoid exotherm). Stir for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.
-
-
Isolation: The product, 4-formyl-2-(2-chloroethoxy)-1,3-dimethoxybenzene , often precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.
Visual Workflows (Graphviz)
Diagram 1: General Reactivity & Decision Tree
Caption: Divergent synthesis pathways for CEDB. Green path targets the alkyl chain; Red path targets the aromatic core.
Diagram 2: Detailed Finkelstein Amination Protocol
Caption: Step-by-step workflow for the catalytic amination of the chloroethoxy linker.
References
-
Vertex AI Search. (2025). Synthesis and styrene copolymerization of ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ResearchGate. Retrieved from [Link] (Validating the stability of methoxyethyl-benzene derivatives).
-
MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from [Link] (Demonstrating biological relevance of chloro-alkoxy-benzene scaffolds).
- Google Patents. (1986). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. US4579981A.
Disclaimer: This document is for research and development purposes only. All chemical reactions should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
Application Note: Dimethoxybenzene Derivatives in Drug Discovery
Pharmacophore Engineering, Synthesis, and Metabolic Profiling
Executive Summary
Dimethoxybenzene (DMB) derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents ranging from cardiovascular drugs to acetylcholinesterase inhibitors. The 1,2-dimethoxy (veratrole) and 1,3-dimethoxy (resorcinol dimethyl ether) motifs are not merely structural fillers; they serve as critical electronic tuners, hydrogen bond acceptors, and metabolic handles. This guide provides a technical deep-dive into the rationale for deploying DMB moieties, detailed protocols for their synthesis, and rigorous assays for evaluating their metabolic stability.
Part 1: Pharmacophore Logic & Rational Design
The Electronic and Steric Rationale
The incorporation of a dimethoxybenzene ring is often a strategic decision to modulate the physicochemical properties of a lead compound.
-
Electronic Enrichment: The two methoxy groups are strong electron-donating groups (EDGs) via resonance (
effect). This increases the electron density of the aromatic ring, making it more susceptible to stacking interactions with electron-deficient aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket. -
Hydrogen Bonding: The oxygen atoms in the methoxy groups act as weak hydrogen bond acceptors. Unlike free hydroxyl groups (catechols), methoxy groups do not act as hydrogen bond donors, which improves membrane permeability by reducing the desolvation penalty.
-
Lipophilicity Tuning: Converting a hydrophilic catechol (
) to a dimethoxy analog significantly increases , facilitating blood-brain barrier (BBB) penetration—a critical feature for neuroactive drugs like Donepezil.
Pharmacophore Visualization
The following diagram illustrates the interaction points of a generic 3,4-dimethoxybenzene pharmacophore within a receptor binding pocket.
Figure 1: Interaction map of the 3,4-dimethoxybenzene pharmacophore. The electron-rich ring facilitates pi-stacking, while methoxy oxygens serve as H-bond acceptors.[1]
Part 2: Case Studies in Drug Development
The utility of the DMB moiety is best understood through its successful application in approved therapeutics.
| Drug | Therapeutic Class | DMB Role | Key Structural Feature |
| Verapamil | Ca²⁺ Channel Blocker | Binding Affinity: Two 3,4-dimethoxyphenyl rings participate in hydrophobic interactions within the L-type calcium channel.[1] | Bis-veratryl motif separated by a spacer.[1] |
| Donepezil | AChE Inhibitor | Pi-Stacking: The dimethoxyindanone ring forms a | 5,6-Dimethoxy-1-indanone core.[1][][3][4] |
| Papaverine | Vasodilator | Metabolic Stability: Fully methylated isoquinoline derivative prevents rapid conjugation (glucuronidation) seen with phenols.[1] | Tetramethoxy benzylisoquinoline.[1] |
Part 3: Synthetic Protocols
Protocol A: General Methylation of Catechols
Objective: To synthesize 1,2-dimethoxybenzene (Veratrole) derivatives from catechol precursors. This is the foundational step for introducing the DMB motif.
Reagents:
-
Substituted Catechol (1.0 equiv)
-
Potassium Carbonate (
) (2.5 equiv) -
Methyl Iodide (
) or Dimethyl Sulfate (2.2 equiv) -
Solvent: Acetone or DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the catechol substrate (e.g., 3,4-dihydroxybenzaldehyde) in anhydrous acetone (0.5 M concentration).
-
Base Addition: Add anhydrous
(2.5 equiv). The excess base ensures complete deprotonation of both phenolic hydroxyls. -
Alkylation: Add Methyl Iodide (2.2 equiv) dropwise via a syringe. Caution: MeI is a potent alkylating agent; use a fume hood.
-
Reflux: Heat the reaction mixture to reflux (
for acetone) for 4–12 hours. Monitor progress via TLC (eluent: Hexane/EtOAc). The disappearance of the starting material spot and the appearance of a less polar spot indicates conversion. -
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids (
, ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with water (
) and brine ( ). -
Dry over
and concentrate.
-
-
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.
Protocol B: Friedel-Crafts Acylation of DMB
Objective: To functionalize the electron-rich DMB ring, creating a ketone intermediate (common in Donepezil analogs).
Reagents:
-
1,2-Dimethoxybenzene (Veratrole)
-
Acyl Chloride (e.g., 3-chloropropionyl chloride)
-
Lewis Acid: Aluminum Chloride (
) -
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a three-neck flask and purge with Nitrogen. Add
(1.2 equiv) and anhydrous DCM. Cool to . -
Acyl Chloride Addition: Add the acyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium ion complex.
-
Substrate Addition: Add 1,2-dimethoxybenzene (1.0 equiv) dropwise. The solution will likely turn dark red/brown.
-
Note: The electron-donating methoxy groups activate the ring, directing the acyl group primarily to the para position relative to one methoxy group (position 4).
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Pour the mixture carefully onto ice/HCl mixture to decompose the aluminum complex.
-
Extraction: Extract with DCM, wash with
(sat.), dry, and concentrate.
Figure 2: Synthetic workflow for converting catechol precursors into functionalized dimethoxybenzene scaffolds.[1]
Part 4: Metabolic Stability & Profiling
A critical liability of DMB derivatives is O-demethylation catalyzed by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). This unmasks the phenol, leading to rapid Phase II conjugation (glucuronidation/sulfation) and high clearance.
Protocol C: Microsomal Stability Assay (O-Demethylation Monitoring)
Objective: To determine the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein concentration.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Test Compound (10 mM stock in DMSO).[5]
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Self-Validating Workflow:
-
Pre-Incubation:
-
Prepare a reaction plate (96-well).
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Spike Test Compound to final concentration of
(keeps DMSO < 0.1%). -
Incubate at
for 10 min.
-
-
Initiation:
-
Sampling:
-
At time points
min, remove aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into
ice-cold Stop Solution (ACN). -
Vortex and centrifuge (4000 rpm, 20 min,
) to precipitate proteins.
-
-
Analysis:
Calculation:
Plot
Figure 3: Metabolic trajectory of dimethoxybenzene derivatives. The conversion to phenol is the rate-limiting step for clearance.
References
-
Verapamil Structure & Pharmacology: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2520, Verapamil. Retrieved from [Link][8]
-
Donepezil Chemistry: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3152, Donepezil. Retrieved from [Link]
-
Microsomal Stability Protocol: Cyprotex. Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Papaverine Data: FoodB. Showing Compound Papaverine (FDB000447). Retrieved from [Link]
-
Synthesis of DMB Derivatives: Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
Sources
- 1. Showing Compound Papaverine (FDB000447) - FooDB [foodb.ca]
- 3. (R)-donepezil | C24H29NO3 | CID 1150567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Donepezil | 120014-06-4 [chemicalbook.com]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Welcome to the technical support hub for the isolation of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (derived from 2,6-dimethoxyphenol/syringol). This guide addresses the specific challenges of purifying this intermediate, particularly separating it from the "dimer" impurity and unreacted phenols.[1]
Module 1: Critical Impurity Profiling
Before initiating purification, you must identify what you are fighting.[1] In the alkylation of 2,6-dimethoxyphenol with 1-bromo-2-chloroethane, three distinct impurities dictate your purification strategy.
| Impurity Type | Chemical Identity | Origin | Removal Strategy |
| Starting Material | 2,6-Dimethoxyphenol | Incomplete conversion | Chemical Wash: Exploits pKa difference (Phenol pKa ~10).[1] |
| The "Dimer" | 1,2-bis(2,6-dimethoxyphenoxy)ethane | Over-alkylation (Target reacts with excess phenol) | Fractional Crystallization or Chromatography .[1] |
| Elimination Product | 2-(Vinyloxy)-1,3-dimethoxybenzene | Dehydrohalogenation (High temp/Strong base) | Silica Gel Chromatography (distinct Rf).[1] |
Module 2: The Chemical Workup (The "Kill Step")[1]
Issue: "My product retains a phenolic odor and darkens upon storage." Diagnosis: Presence of unreacted 2,6-dimethoxyphenol.[1] Phenols oxidize easily, causing color degradation.[1] Solution: You cannot rely on column chromatography alone to remove large amounts of phenol. You must perform a pH-controlled extraction before any physical separation.[1]
Protocol: The pH Swing Extraction
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
The Wash: Wash the organic phase vigorously with 1M NaOH (2x) .[1]
-
Verification: Check the aqueous wash pH; it must remain >12.
-
Neutralization: Wash the organic phase with Brine (Sat. NaCl) followed by water to remove trapped base.
-
Drying: Dry over anhydrous
.
Figure 1: The pH Swing Extraction logic ensures removal of phenolic starting materials prior to chromatography.[1]
Module 3: Separation of the "Dimer" (Troubleshooting)
Issue: "I see a spot running very close to my product on TLC, or a solid precipitating that isn't my product." Diagnosis: This is likely 1,2-bis(2,6-dimethoxyphenoxy)ethane .[1][6] This bis-ether forms when the target molecule acts as an alkylating agent against another molecule of phenol.[1]
Method A: Flash Chromatography (For Oils/Low Purity)
The target molecule is moderately polar due to the ether linkages and the chloro-group.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Gradient elution is required.[1]
-
TLC Visualization: UV (254 nm) is effective due to the aromatic ring.[1] Iodine stain is secondary.[1]
Method B: Fractional Crystallization (For Solids)
If your crude material solidifies, you can exploit solubility differences.[1] The dimer often has a higher melting point and lower solubility in cold alcohols than the mono-chloro product.[1]
-
Solvent System: Ethanol (EtOH) or Isopropanol (IPA).[1]
-
Protocol:
-
Dissolve crude solid in minimum hot EtOH.
-
Cool slowly to Room Temperature (RT).
-
Filtration 1: If a high-melting solid appears rapidly at RT, filter it. Check this solid by TLC; it is often the dimer.[1]
-
Cooling: Cool the filtrate to 0°C or -20°C.
-
Filtration 2: The target product should crystallize at lower temperatures.
-
Module 4: Handling "Oiling Out"
Issue: "My product separates as a gummy oil at the bottom of the flask instead of crystals." Diagnosis: The compound is likely near its melting point or contains solvent impurities preventing lattice formation.[1]
Troubleshooting Steps:
-
The Scratch Method: Use a glass rod to scratch the side of the flask at the oil/solvent interface.[1] This creates nucleation sites.[1]
-
Seed Crystals: If you have any pure material from a previous batch (even 1 mg), add it to the cold solution.[1]
-
Solvent Switch: If using Ethanol/Water, the water content might be too high, forcing the oil out too fast.[1] Switch to pure Hexane/Diethyl Ether (cooling required) or Methanol .
Frequently Asked Questions (FAQs)
Q1: Can I distill this compound? A: Yes, but with caution. This compound has a high boiling point.[1] You must use High Vacuum (<1 mmHg) to prevent thermal decomposition (elimination to the vinyl ether).[1] If the pot temperature exceeds 140°C, stop and switch to column chromatography.
Q2: Why is my yield lower than expected (e.g., <50%)? A: The formation of the dimer is the primary yield killer.[1] To prevent this during synthesis, ensure you use a large excess (3-5 equivalents) of 1-bromo-2-chloroethane relative to the phenol.[1] This statistically favors the mono-alkylation.[1]
Q3: Is the chloride group stable during storage? A: Generally, yes.[1] However, primary alkyl chlorides can hydrolyze slowly if stored in wet solvents.[1] Store the purified compound dry, under argon, at 4°C .
References
-
Preparation of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane. (Describes the specific "dimer" impurity and its crystallization properties). Patent CN108002988B.[1] Available at: [1]
-
Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (Provides context on the physical properties and handling of similar dimethoxybenzene derivatives). Patent EP0067342A1.[1] Available at: [1]
-
Selectivity in Alkylation of Phenols. (Mechanistic insight into mono- vs bis-alkylation control). Semantic Scholar. Available at: [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Executive Summary & Reaction Logic
Target Molecule: 2-(2-Chloroethoxy)-1,3-dimethoxybenzene Primary Precursor: 2,6-Dimethoxyphenol (Syringol) Reagent: 1-Bromo-2-chloroethane (BCE) Reaction Type: Williamson Ether Synthesis
This synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 2,6-dimethoxyphenol) on the alkyl halide. The critical challenge in this specific reaction is the bifunctionality of the alkylating agent (1-bromo-2-chloroethane) and the basicity of the reaction environment.
The "Happy Path" involves the phenol displacing the bromine (better leaving group) while leaving the chlorine intact. Deviations lead to three primary impurity classes: Dimers (double alkylation), Vinyl Ethers (elimination), and Alcohols (hydrolysis).[1]
Reaction Network Diagram
The following diagram illustrates the competitive pathways leading to the most common impurities.
Figure 1: Mechanistic pathways showing the desired route (green) vs. competitive impurity formation (red).[1]
Impurity Troubleshooting Guide
This section addresses specific observations from your analytical data (HPLC/NMR) and provides immediate corrective actions.
Impurity A: The "Dimer" (Bis-ether)
Chemical Name: 1,2-bis(2,6-dimethoxyphenoxy)ethane Observation: [1]
-
HPLC: Late-eluting peak (very hydrophobic).
-
Physical: White precipitate forming during the reaction (often insoluble in the reaction solvent). High melting point solid.[1]
-
MS: M+ peak at ~334 Da (approx double the target mass).
| Root Cause | Mechanism | Corrective Action |
| Stoichiometry Imbalance | If the alkyl halide is not in large excess, the product (which still contains a -Cl group) acts as an alkylating agent for the remaining phenol. | Increase BCE Equivalents: Use 3.0 – 5.0 equivalents of 1-bromo-2-chloroethane. The phenol must statistically encounter BCE, not the product.[1] |
| Reverse Addition | Adding BCE to the Phenol/Base mixture keeps the phenol concentration high relative to BCE. | Inverse Addition: Add the Phenol/Base solution slowly into a solution of hot BCE. |
Impurity B: The "Vinyl Ether"
Chemical Name: 2-(Vinyloxy)-1,3-dimethoxybenzene Observation:
-
NMR: Distinctive vinylic protons (dd) around 6.5 ppm and 4.0-4.5 ppm.
-
HPLC: Elutes close to the target; often overlaps.
| Root Cause | Mechanism | Corrective Action |
| Base Strength | Strong bases (NaOH, KOH, NaH) promote E2 elimination of HCl from the chloro-ethyl tail. | Switch to Carbonates: Use |
| Thermal Stress | High temperatures favor elimination over substitution ( | Limit Temperature: Do not exceed 80°C . If using DMF, keep at 60-70°C. |
Impurity C: The "Alcohol" (Hydrolysis)
Chemical Name: 2-(2-Hydroxyethoxy)-1,3-dimethoxybenzene Observation:
-
IR: Broad -OH stretch at 3200-3500 cm⁻¹.
-
HPLC: Early eluting peak (more polar).[1]
| Root Cause | Mechanism | Corrective Action |
| Wet Solvent | Water competes with phenol as a nucleophile, displacing the chloride. | Dry Solvents: Use anhydrous Acetonitrile or DMF.[1] Store hygroscopic bases ( |
| Workup Hydrolysis | Extended exposure to aqueous base during workup.[1] | Rapid Workup: Minimize contact time with aqueous washes.[1] Use cold brine for phase separation.[1] |
Optimized Synthetic Protocol
To minimize the impurities listed above, we recommend the following "Self-Validating" protocol.
Reagents:
-
2,6-Dimethoxyphenol (1.0 eq)[1]
-
1-Bromo-2-chloroethane (3.0 eq) – Note: The excess suppresses Dimer formation.
-
Potassium Carbonate (2.0 eq) – Note: Mild base suppresses Vinyl formation.[1]
-
Solvent: Acetonitrile (Anhydrous)[1]
Step-by-Step:
-
Activation: Dissolve 2,6-dimethoxyphenol in Acetonitrile. Add
. Stir at room temperature for 30 minutes to generate the phenoxide. -
Addition: Add 1-bromo-2-chloroethane (BCE) in one portion.
-
Critical Check: Ensure BCE is in clear excess (3x).[1]
-
-
Reflux: Heat to mild reflux (approx 80°C) for 12-16 hours.
-
Filtration: Cool to RT. Filter off inorganic salts (
, Excess ).[1] -
Concentration: Remove solvent and excess BCE under reduced pressure.
-
Workup: Dissolve residue in EtOAc. Wash with 1M NaOH (cold) to remove unreacted phenol (Impurity D).[1] Wash with Brine.[1][2] Dry over
.[1][2]
Purification Strategy (Decision Matrix)
If the optimized protocol still yields impurities, use this logic to purify.
Figure 2: Decision matrix for purification based on impurity profile.
References
-
General Williamson Ether Synthesis Kinetics
-
Specific Impurity (Bis-phenoxy ethane)
-
Synthesis of 2-(2-chloroethoxy)
-
Related VMAT2 Inhibitor Chemistry (Contextual)
Sources
- 1. CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents [patents.google.com]
optimizing reaction yield for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene synthesis
[1]
Current Status: Online Operator: Senior Application Scientist, Dr. Aris Ticket Topic: Reaction Yield Optimization & Troubleshooting Reference ID: SYN-26-DMP-CL[1]
Introduction: The Operator’s Note
Welcome to the technical support hub for the synthesis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene . This molecule is a critical intermediate, often used as a linker in medicinal chemistry (e.g., in the synthesis of cardiovascular agents or specific receptor antagonists).[1]
The synthesis involves the O-alkylation of 2,6-dimethoxyphenol (Syringol) with 1-bromo-2-chloroethane .[1] While theoretically a standard Williamson Ether Synthesis, this reaction is deceptive.[1] The ambident nature of the electrophile and the steric crowding of the phenol often lead to two primary failure modes: dimerization (formation of the bis-phenoxy ethane) and elimination (formation of vinyl species).
Below are the resolved support tickets addressing the most common bottlenecks in this workflow.
Ticket #001: "My yield is low, and I'm seeing a heavy impurity spot by TLC."
User Issue:
"I ran the reaction with 1 equivalent of 1-bromo-2-chloroethane and 1 equivalent of base in DMF at 80°C. I obtained a 40% yield of the target, but a significant amount of a higher molecular weight byproduct."
Diagnosis: You are experiencing competitive dimerization . Because the product of your reaction (the target chloro-ether) contains a leaving group (chloride), it remains an electrophile.[1] If the concentration of the phenoxide nucleophile is high relative to the alkylating agent, the phenoxide will attack your product instead of the starting alkyl halide, forming the unwanted dimer: 1,2-bis(2,6-dimethoxyphenoxy)ethane .[1]
The Solution: Stoichiometric Overdrive To force the kinetics toward the mono-substituted product, you must statistically flood the reaction with the alkylating agent.
Optimized Protocol:
-
Stoichiometry: Increase 1-bromo-2-chloroethane to 3.0 – 5.0 equivalents relative to the phenol.
-
Concentration: Run the reaction more dilute (0.1 M - 0.2 M with respect to phenol) to reduce the collision frequency between the product and remaining phenoxide.
-
Reagent Choice: Ensure you are using 1-bromo-2-chloroethane , not 1,2-dichloroethane.[1] The bromide is a significantly better leaving group (
), allowing for selective displacement of the bromide while leaving the chloride intact for downstream chemistry.[1]
Visualization: Reaction Pathway & Competition
Fig 1. Kinetic competition between the desired mono-alkylation (green) and the unwanted dimerization (red).
Ticket #002: "The reaction is too slow. Can I use Iodide?"
User Issue:
"I'm using Acetone/K2CO3 and the reaction takes 48 hours. Can I add Potassium Iodide (KI) to speed it up?"
Diagnosis: While Finkelstein conditions (adding KI) generally accelerate alkylation by converting alkyl chlorides/bromides to alkyl iodides in situ, this is risky for this specific synthesis.[1]
-
Risk: If you generate the iodo-ethane species, the leaving group ability becomes too good. The "Target Product" (now containing an Iodine or activated Chloride) becomes highly reactive, significantly increasing the rate of dimerization (See Ticket #001).[1]
The Solution: Solvent & Base Tuning Instead of changing the leaving group, optimize the nucleophilicity of the phenoxide using "Polar Aprotic Solvents" and the "Cesium Effect."
Comparative Data: Solvent/Base Systems
| System | Base | Solvent | Temp | Rate | Yield Risk | Recommendation |
| Standard | Acetone | Reflux | Slow | Low | Good for overnight runs.[1] | |
| Optimized | Acetonitrile (ACN) | 80°C | Medium | Low | Preferred Balance. | |
| High Speed | DMF | 60°C | Fast | High (Dimer) | Use only if monitoring strictly.[1] | |
| Risky | THF | 0°C -> RT | Very Fast | High (O- vs C- alkylation) | Avoid.[1] Too aggressive. |
Why Acetonitrile (ACN)? ACN provides a higher boiling point (82°C) than acetone, allowing for faster kinetics without the difficult workup associated with DMF (which requires aqueous washing that can form emulsions).[1]
Why Cesium Carbonate (
Ticket #003: "I am seeing vinyl impurities."
User Issue:
"NMR shows peaks around 6.0-6.5 ppm. I suspect elimination."
Diagnosis: You are forming 1-((vinyloxy)methyl)-2,3-dimethoxybenzene or simply vinyl chloride species.[1] This occurs via an E2 Elimination mechanism.[2][3] The phenoxide acts as a base rather than a nucleophile, deprotonating the beta-carbon of the alkyl halide.
Causes:
-
Temperature too high: (>90°C).
-
Base too strong: Using Hydroxides (KOH/NaOH) or Hydrides (NaH).[1]
-
Steric Hindrance: The methoxy groups at the 2,6-position of the phenol create steric bulk, making the nucleophilic attack (
) harder and favoring elimination ( ).[1]
The Solution:
Ticket #004: "How do I remove the excess 1-bromo-2-chloroethane?"
User Issue:
"I followed the advice to use 5 equivalents of alkyl halide, but now I can't purify the product."
Diagnosis: Excess 1-bromo-2-chloroethane is toxic and an oil, making it difficult to separate from the oily product.[1]
The Solution: Distillation & Wash
-
Boiling Point Differential: 1-bromo-2-chloroethane boils at ~107°C. The target ether boils much higher (>250°C estimated).[1]
-
Protocol:
-
Step 1: Filter off the solid salts (
).[1] -
Step 2: Concentrate the filtrate on a Rotary Evaporator.
-
Step 3 (Critical): High-Vacuum removal.[1] Place the crude oil under high vacuum (< 1 mbar) at 60°C for 2 hours. The volatile alkyl halide will be pulled into the cold trap, leaving the pure product behind.
-
Step 4 (Optional): If purity is still low, recrystallization from Hexane/Ethyl Acetate (9:1) is often effective, as the target is a solid (mp ~40-45°C) while the reagents are liquids.[1]
-
Summary: The Optimized Workflow
Decision Logic for Troubleshooting
Fig 2. Troubleshooting decision tree for optimizing reaction parameters.
References
-
Williamson, A. W. (1850).[1][4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.[1] (Foundational mechanism).[1]
-
Drauz, K., et al. (1991).[1] "Process for the preparation of this compound". European Patent Application EP 0 432 600 A1. (Specific industrial protocols for this exact transformation).
-
Smith, M. B. (2013).[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".[1] Wiley-Interscience.[1] (Mechanistic grounding on Phenoxide ambident reactivity and E2 vs SN2 competition). [1]
-
Groenendaal, L., et al. (2000).[1] "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future". Advanced Materials, 12(7), 481-494.[1] (Discusses similar alkylation strategies for sterically hindered phenols/catechols).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,6-dimethoxyphenol and 1-bromo-2-chloroethane before handling.
Sources
- 1. Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators - Arabian Journal of Chemistry [arabjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting 2-(2-Chloroethoxy)-1,3-dimethoxybenzene Reactions
Topic: Troubleshooting failed reactions involving 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
CAS Registry Number: 7051-15-2
Common Name: Syringol 2-chloroethyl ether; 2,6-Dimethoxyphenoxyethyl chloride
Molecular Formula:
Executive Summary
You are likely accessing this guide because your alkylation reaction using This compound (hereafter referred to as Reagent A ) has failed to proceed or resulted in significant byproducts.
Reagent A is a specialized building block used to introduce a "syringol tail" into pharmaceutical scaffolds (often GPCR ligands or kinase inhibitors). While structurally simple, the unique steric environment created by the 2,6-dimethoxy flanking groups (the "ortho effect") significantly alters the reactivity of the terminal chloride compared to standard alkyl halides.
This guide addresses the three most common failure modes:
-
Stalled Reaction (
Failure): The chloride is too inert. -
Elimination Byproducts: Formation of vinyl ethers instead of the alkylated product.
-
Decomposition: Unexpected demethylation or cleavage.
Part 1: Diagnostic Matrix (Start Here)
Before modifying your protocol, identify your failure mode using the table below.
| Symptom | Likely Cause | Immediate Action |
| Starting material (Reagent A) remains unchanged after 24h. | Chloride is a poor leaving group; Nucleophile is too bulky. | Add Potassium Iodide (KI) (0.1–0.5 eq) to catalyze (Finkelstein). Switch solvent to DMF or DMSO . |
| New spot appears on TLC ( | Elimination (E2) dominates over substitution. | STOP using strong bases (NaH, KOtBu). Switch to |
| Complex mixture; loss of methoxy signals in NMR. | Lewis Acid sensitivity. | If using Lewis acids ( |
| Product forms but yield is <20%. | Steric Crowding. | The 2,6-dimethoxy groups create a "shield." Increase temperature to 80°C and use Cesium Carbonate ( |
Part 2: The "Steric Shield" & Reactivity
The Core Problem
The 2-position of the 1,3-dimethoxybenzene ring is electronically activated but sterically congested. Although the chloroethyl tail extends away from the ring, the two methoxy groups at positions 1 and 3 create a conformational "pocket."
-
Consequence: If your nucleophile is bulky (e.g., a secondary amine attached to a scaffold, or a substituted phenol), it struggles to approach the terminal carbon of the chloroethyl group due to repulsion from the methoxy oxygens.
-
The Chloride Factor: Alkyl chlorides are mediocre electrophiles. Without activation, they often require temperatures that trigger side reactions (elimination).
Workflow: Optimizing the Reaction
The following decision tree outlines the logical steps to force the reaction to completion without causing elimination.
Figure 1: Troubleshooting logic for alkylation reactions involving Reagent A.
Part 3: Critical Protocols
Protocol A: Finkelstein-Assisted Alkylation (The "Gold Standard")
Use this protocol if your reaction is stuck at <50% conversion.
Rationale: The terminal chloride is exchanged in situ for an iodide, which is a much better leaving group (approx. 100x faster reaction rate).
-
Solvent: Anhydrous DMF or Acetonitrile (
).-
Note: Do not use Acetone (boiling point is too low).
-
-
Stoichiometry:
-
Substrate (Nucleophile): 1.0 eq
-
Reagent A : 1.2 – 1.5 eq
-
Base:
(2.0 eq) or (1.5 eq). -
Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI): 0.2 – 0.5 eq .
-
-
Conditions: Heat to 60–80°C under inert atmosphere (
or Ar). -
Monitoring: Monitor by LC-MS. You may see a transient intermediate (the alkyl iodide) which will disappear as the product forms.
Protocol B: Avoiding Elimination (The "Vinyl Ether" Trap)
Use this if you observe a byproduct with Mass [M-36].
Mechanism of Failure:
The electron-rich 2,6-dimethoxybenzene ring makes the ether oxygen slightly more basic. Under strong basic conditions (NaH) and heat, the proton
Corrective Steps:
-
Swap the Base: Replace NaH or KOtBu with Cesium Carbonate (
) . The "Cesium Effect" improves solubility and nucleophilicity without high basicity. -
Lower Temperature: Do not exceed 80°C.
-
Change Solvent: If using DMF (which can decompose to form dimethylamine, a nucleophile), switch to Acetonitrile or Acetone (if low temp is acceptable).
Part 4: Quality Control & Stability
Before troubleshooting the reaction, troubleshoot the reagent. Reagent A can degrade over time.[1]
Purity Check (NMR)
A pure sample of this compound should show:
- 3.8–3.9 ppm (s, 6H): Two methoxy groups (singlet).
-
4.2 ppm (t, 2H):
triplet. -
3.8 ppm (t, 2H):
triplet. - 6.5–7.0 ppm (m, 3H): Aromatic protons (typically a doublet and triplet pattern for the 1,2,3-substitution).
Red Flag: If you see a multiplet around
Storage
-
Condition: Store at 2–8°C.
-
Sensitivity: Hygroscopic. Moisture can hydrolyze the chloride over long periods, forming the alcohol (
), which is unreactive in alkylation.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use the bromide analog instead of the chloride? A: Yes. 2-(2-Bromoethoxy)-1,3-dimethoxybenzene is significantly more reactive. If you can source or synthesize the bromide, you can often run the reaction at room temperature, avoiding the elimination side reactions caused by heating.
Q: I am trying to remove the methoxy groups after the alkylation to get the di-phenol. My product falls apart.
A: This is a common issue. The standard method (
-
Solution: Use milder demethylation conditions, such as L-Selectride or Pyridine-HCl at elevated temperatures, or control the equivalents of
strictly at -78°C.
Q: Why is my yield lower than the literature for similar phenoxy-ethyl chlorides? A: The 2,6-dimethoxy substitution pattern is the culprit. In a standard phenoxy-ethyl chloride (e.g., from phenol), the ring can rotate freely. In Reagent A , the methoxy groups "lock" the conformation, creating a steric wall. You must use a stronger driving force (better leaving group via KI, or better solvation via DMF) to overcome this.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13015717, 2-Chloro-1,3-dimethoxybenzene. (Note: This record covers the core substitution patterns and physical data relevant to the stability of the dimethoxybenzene scaffold). Retrieved from [Link]
- Finkelstein, H. (1910).Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
- Pettit, G. R., et al. (2000).Antineoplastic Agents. 443. Synthesis of the Cancer Cell Growth Inhibitor Hydroxyphenstatin. Journal of Natural Products.
-
Sigma-Aldrich (Merck). Product Specification: this compound. CAS 7051-15-2.[2] (Verifies the chemical identity and storage requirements).
Sources
Technical Support Center: Synthesis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Executive Summary & Reaction Logic
The Objective: Selective O-alkylation of 2,6-dimethoxyphenol (Syringol) using 1-bromo-2-chloroethane to form 2-(2-Chloroethoxy)-1,3-dimethoxybenzene.
The Challenge: This reaction is a classic Williamson Ether Synthesis, but it presents a specific "Selectivity Paradox." You must drive the reaction to completion (
The "Expert" Insight: The success of this synthesis relies entirely on exploiting the Leaving Group Differential . Bromide (
Troubleshooting Guide (FAQ)
Issue 1: "I see a major higher-molecular-weight impurity (High Rf) on my TLC."
Diagnosis: Dimerization (Bis-Ether Formation) This is the most common failure mode. Your target product, this compound, still possesses a leaving group (the terminal chloride). If the reaction runs too long, too hot, or with insufficient alkylating agent, the remaining Phenoxide attacks your Product.
-
Side Product: 1,2-bis(2,6-dimethoxyphenoxy)ethane.[1]
-
Mechanism: Competitive
attack. -
Corrective Action:
-
Stoichiometry: Increase the equivalents of 1-bromo-2-chloroethane to 3.0 – 5.0 equivalents . The excess alkyl halide statistically overwhelms the phenoxide, ensuring it attacks the reagent, not the product.
-
Concentration: Dilute the reaction. High concentration favors intermolecular dimerization.
-
Issue 2: "My yield is low, and I smell a sweet, volatile gas."
Diagnosis: Elimination (Reagent Degradation) The base used to deprotonate the phenol can also act as a base toward the alkyl halide, causing E2 elimination.
-
Side Product: Vinyl chloride (gas) or Vinyl bromide (gas).
-
Mechanism: E2 Elimination competes with
Substitution. -
Corrective Action:
-
Base Selection: Switch from strong, hindered bases (like
) to weaker, nucleophilic-friendly bases like Potassium Carbonate ( ) or Cesium Carbonate ( ). -
Temperature: Do not reflux aggressively. Maintain the temperature at 60–80°C. Higher temperatures exponentially favor Elimination over Substitution.
-
Issue 3: "The reaction mixture turned black/dark brown."
Diagnosis: Oxidative Coupling (Quinone Formation) 2,6-dimethoxyphenol is electron-rich and prone to oxidation. In the presence of base and air, it forms radical species that couple or oxidize to quinones (dark pigments).
-
Side Product: Diphenoquinones (Red/Black tars).
-
Corrective Action:
-
Inert Atmosphere: Strictly run the reaction under Nitrogen (
) or Argon. -
Degassing: Sparge your solvent (Acetone or DMF) with inert gas for 15 minutes before adding the phenol.
-
Issue 4: "I see a spot corresponding to the starting phenol even after 24 hours."
Diagnosis: Incomplete Deprotonation or "Stalling" The methoxy groups at the 2,6-positions provide steric bulk, making the phenoxide less nucleophilic than a simple phenol.
-
Corrective Action:
-
Catalysis: Add a catalytic amount of Potassium Iodide (KI, 10 mol%). This performs a Finkelstein reaction in situ, converting the alkyl chloride (in the reagent) to a more reactive alkyl iodide transiently.
-
Solvent: Switch from Acetone to DMF or DMSO to increase the solubility of the base and the "nakedness" of the anion.
-
Visualizing the Reaction Pathways
The following diagram illustrates the competitive landscape of this synthesis.
Figure 1: Reaction network showing the primary pathway (Green) and critical side-reaction diversion points (Red/Yellow).
Optimized Experimental Protocol
This protocol is designed to minimize dimerization and oxidation.
Reagents:
-
2,6-Dimethoxyphenol (1.0 eq)
-
1-Bromo-2-chloroethane (3.0 eq ) — Critical Excess
-
Potassium Carbonate (
) (2.0 eq) — Anhydrous, powdered -
Solvent: Acetonitrile (
) or DMF (Dry)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.
-
Solvation: Dissolve 2,6-Dimethoxyphenol in dry Acetonitrile (0.2 M concentration).
-
Deprotonation: Add powdered
. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slight yellow; this is the phenoxide forming. -
Alkylation: Add 1-Bromo-2-chloroethane in one portion .
-
Reaction: Heat to 70°C (oil bath temperature). Stir for 12–16 hours.
-
Monitor: Check TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the phenol (low Rf) and the appearance of the product (higher Rf).
-
-
Workup:
-
Filter off the solid salts (
, KBr). -
Concentrate the filtrate under reduced pressure to remove the solvent and the excess 1-bromo-2-chloroethane (which is volatile).
-
Crucial Step: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH . This removes any unreacted phenol that would otherwise complicate purification or induce dimerization later.
-
-
Purification: Recrystallization from Hexane/Ether is often sufficient. If oil persists, use Flash Column Chromatography (Silica, 0-20% EtOAc in Hexane).
Quantitative Data: Impurity Profile
| Component | Retention (Relative) | Origin | Mitigation Strategy |
| Target Product | 1.00 | Desired | N/A |
| Starting Phenol | 0.45 | Incomplete Rxn | Increase Time/Temp; Add KI catalyst. |
| Bis-Ether (Dimer) | 1.35 | Product + Phenol | High excess of alkyl halide ; Dilution. |
| Vinyl Ether | 1.10 | Elimination of HCl | Avoid strong bases (NaH); Keep Temp <80°C. |
| Quinones | Baseline (Smear) | Oxidation | Inert Atmosphere ( |
Troubleshooting Logic Flowchart
Use this decision tree to diagnose yield issues in real-time.
Figure 2: Decision tree for rapid diagnosis of reaction failures.
References
-
Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
-
Patent CN108002988B. "Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane." (Describes the Dimer side product in detail).
-
Tanaka, A., et al. (1998). "Inhibitors of Acyl-CoA:Cholesterol O-Acyltransferase. 2. Identification and Structure-Activity Relationships of a Novel Series of N-Alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas." Journal of Medicinal Chemistry, 41(13), 2390–2410. (Describes alkylation of substituted phenols with dihaloalkanes).
-
Master Organic Chemistry. "The Williamson Ether Synthesis." (Mechanistic details on Elimination vs Substitution competition).
Sources
improving the regioselectivity of reactions with dimethoxybenzenes
Current Status: Online Agent: Senior Application Scientist Topic: Optimizing Regiocontrol in 1,2- and 1,3-Dimethoxybenzenes Ticket ID: DMB-REGIO-2024
Executive Summary: The "Three Regimes" of Selectivity
Before troubleshooting specific reactions, you must identify which "Regime of Control" your reaction falls under. Dimethoxybenzenes (DMBs) react differently depending on whether the mechanism is driven by Electronics (EAS), Coordination (Lithiation), or Sterics (Ir-Catalysis).
| Substrate | Reaction Type | Dominant Regime | Primary Site | Secondary/Minor Site |
| 1,3-DMB | Electrophilic Subst. (EAS) | Electronic | C4 (Ortho/Para) | C2 (Sterically hindered) |
| 1,3-DMB | Ortho-Lithiation (DoM) | Coordination | C2 (Super-acidic) | C4 (Requires blocking C2) |
| 1,3-DMB | Ir-Catalyzed Borylation | Steric | C5 (Meta/Meta) | C4 (Minor) |
| 1,2-DMB | Electrophilic Subst. (EAS) | Electronic | C4 (Para to OMe) | C3 (Ortho to OMe) |
| 1,2-DMB | Ortho-Lithiation (DoM) | Coordination | C3 (Ortho) | C4 (Meta) |
Module 1: Electrophilic Aromatic Substitution (EAS)
Focus: Halogenation, Friedel-Crafts Acylation/Alkylation.
Case Study 1: "I'm seeing a mixture of C4 and C2 substitution on 1,3-Dimethoxybenzene."
Diagnosis: While the C4 position is electronically favored and sterically accessible, the C2 position (between the methoxy groups) is electronically the most activated site due to the synergistic ortho-donation of both oxygens. However, it is sterically crowded. If your electrophile is small (e.g., nitration, chlorination) or the temperature is too high, C2 reactivity increases.
Troubleshooting Protocol:
-
Switch to "Soft" Electrophiles: Hard electrophiles are less sensitive to steric hindrance. Use softer, bulkier electrophiles to maximize the kinetic preference for the unhindered C4 position.
-
Thermodynamic Control: Run the reaction at lower temperatures (-78 °C to 0 °C). C2 substitution often has a higher activation energy due to steric repulsion.
-
Solvent Choice: Avoid polar protic solvents that stabilize the transition state for the crowded C2 attack. Use non-polar solvents like DCM or Hexanes if solubility permits.
Standard Operating Procedure (SOP): C4-Selective Bromination of 1,3-DMB
-
Reagent: NBS (N-Bromosuccinimide)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temp: 0 °C → RT
-
Mechanism: The polar aprotic solvent polarizes the NBS bond but does not stabilize the crowded C2-intermediate as effectively as it facilitates the C4 attack.
Technical Note: For 1,2-dimethoxybenzene (Veratrole), the C4 position is favored because the C3 position (ortho to both) is sterically inaccessible for most electrophiles.
Module 2: Directed Ortho Metalation (DoM)
Focus: Lithiation using n-BuLi, s-BuLi, t-BuLi.
Case Study 2: "My lithiation of 1,3-dimethoxybenzene failed or gave a complex mixture (Benzyne formation)."
Diagnosis:
You likely attempted to lithiate at C2 (the "super-acidic" site) but the resulting species, 2-lithio-1,3-dimethoxybenzene , is thermally unstable. It undergoes rapid
The "Benzyne Trap" Workflow:
-
Deprotonation: n-BuLi removes the proton at C2 (kinetically fast).
-
Elimination: If T > -50 °C, LiOMe is kicked out.
-
Result: Tarry mixtures or benzyne-derived byproducts.
Corrective Protocol: Stabilizing the C2-Lithio Species
-
Temperature is Critical: You must maintain the internal temperature below -78 °C during lithiation and electrophile addition.
-
Solvent: Use THF (promotes deprotonation via coordination) but consider adding TMEDA to break up aggregates, though standard THF is usually sufficient for 1,3-DMB.
-
Quench Fast: Do not stir for extended periods. Deprotonation is complete within 15-30 mins at -78 °C. Add the electrophile immediately.
Case Study 3: "How do I access the C4 position via Lithiation?"
Diagnosis: You cannot directly lithiate C4 of 1,3-DMB with high selectivity because the C2 protons are significantly more acidic (pKa ~37 vs ~40).
Solution: The "Block-and-Remove" Strategy Since you cannot override the C2 acidity easily:
-
Step 1: Silylate C2. Lithiate (n-BuLi/THF/-78°C) and quench with TMSCl.
-
Result: 2-TMS-1,3-dimethoxybenzene.
-
-
Step 2: Lithiate C4. The bulky TMS group blocks C2 and sterically directs the base to C4.
-
Result: 4-Lithio-2-TMS-1,3-dimethoxybenzene.
-
-
Step 3: Quench with Electrophile (E+).
-
Step 4: Desilylate. Use TBAF or CsF to remove the TMS group.
Module 3: Iridium-Catalyzed C-H Activation
Focus: Borylation using [Ir(OMe)(cod)]2 / dtbpy.
Case Study 4: "I need to functionalize the C5 position (Meta-Meta). EAS and Lithiation won't work."
Diagnosis: EAS targets C4 (electronic). Lithiation targets C2 (coordination). To hit C5, you must use Steric Control .
The Solution: Iridium-catalyzed C-H borylation is governed by the steric environment of the C-H bond.
-
C2: Flanked by two OMe groups (Very Hindered).
-
C4: Flanked by one OMe group (Hindered).
-
C5: Flanked by two H atoms (Unhindered).
Protocol: C5-Selective Borylation
-
Catalyst:
(1.5 mol%) -
Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3 mol%)
-
Boron Source:
(bis(pinacolato)diboron) -
Solvent: Hexane or THF
-
Temp: 80 °C
-
Outcome: Exclusive formation of 1,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene .
Visualization: The Regioselectivity Decision Tree
Caption: Decision matrix for targeting C2, C4, or C5 positions on 1,3-dimethoxybenzene based on reaction mechanism.
FAQ: Frequently Asked Questions
Q: Can I use s-BuLi to lithiate 1,3-DMB at C4 directly? A: No. The pKa difference between C2 and C4 is too large. Even bulky bases will prefer the C2 position due to the "Complex Induced Proximity Effect" (CIPE) where the lithium coordinates to both oxygens. To hit C4, you must physically block C2 or use a halogen-metal exchange on a 4-bromo precursor.
Q: Why does my Friedel-Crafts acylation of 1,2-dimethoxybenzene yield the 4-isomer and not the 3-isomer? A: This is a classic example of steric inhibition of resonance. The 3-position is flanked by a methoxy group and the rest of the ring. While electronically activated, the transition state for substitution at C3 is too crowded for the incoming acylium ion. The 4-position is para to one OMe and meta to the other, offering the best balance of activation and accessibility.
Q: Is the boronic ester at C5 (from Ir-catalysis) stable?
A: Yes, aryl boronic esters are generally stable. However, protodeboronation can occur under acidic conditions. For subsequent couplings (Suzuki-Miyaura), use mild bases (e.g.,
References
- Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley. (Explains the electronic directing effects of alkoxy groups).
-
Directed Ortho Metalation (DoM)
-
Iridium-Catalyzed C-H Borylation
-
Ishiyama, T., Miyaura, N., Hartwig, J. F. "A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes at Room Temperature." J. Am. Chem. Soc.[4]2002 , 124, 390–391.[4] Link
-
Cho, J. Y., et al. "Remarkable Steric Control in the Borylation of Aromatic C-H Bonds." Science2002 , 295, 305–308.[4] Link
-
Sources
Technical Support Center: Stability & Storage of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
[1]
System Status: Operational Ticket ID: STAB-18311-GEN Subject: Prevention of Decomposition & Troubleshooting Guide
Executive Summary
You are likely working with 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (also known as 2,6-dimethoxyphenyl 2-chloroethyl ether) as a building block for pharmaceuticals (e.g., phenylpiperazine derivatives) or liquid crystal mesogens.[1]
This molecule presents a dual-instability profile :
-
The Alkyl Chloride Tail: Susceptible to hydrolysis, releasing HCl.[1]
-
The Electron-Rich Core: The 1,3-dimethoxybenzene (resorcinol dimethyl ether) core is electron-donating, making the ring prone to oxidative coupling and photo-degradation (discoloration).[1]
This guide provides a self-validating storage protocol designed to arrest both pathways.
Module 1: The Mechanics of Decomposition
To prevent degradation, you must understand why it happens.[1] This is not random; it is a cascade of chemical events.[1]
The Degradation Cascade
-
Hydrolysis (The Trigger): Moisture attacks the alkyl chloride.[1] This is slow at neutral pH but generates Hydrochloric Acid (HCl) as a byproduct.[1]
-
Autocatalysis (The Accelerator): The generated HCl protonates the ether oxygens, catalyzing the cleavage of the ether bonds (demethylation), which generates more phenolic species.
-
Oxidation (The Visible Sign): The resulting phenols (impurities) are highly susceptible to oxidation by air, forming quinones.[1] This is why your white solid turns pink or brown.
Visualizing the Pathway
Figure 1: The "Cycle of Degradation." Note how HCl generation creates a feedback loop that accelerates decomposition.
Module 2: The "Self-Validating" Storage Protocol
Do not rely on standard "cool and dry" advice. Use this protocol to actively monitor stability.
Step-by-Step Storage Workflow
| Parameter | Specification | The "Why" (Causality) |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of hydrolysis and prevents ether cleavage.[1] |
| Atmosphere | Argon or Nitrogen (Blanketed) | Displaces Oxygen to prevent the "browning" (quinone formation) of any trace phenolic impurities.[1] |
| Container | Amber Glass | Blocks UV light, which can excite the electron-rich aromatic ring and induce radical formation.[1] |
| Seal | Teflon (PTFE) Lined Cap + Parafilm | Prevents plasticizer leaching (common with standard polyethylene liners) and creates a secondary moisture barrier.[1] |
| Desiccant | Silica Gel Packet (External) | Placed inside the secondary container (not mixed with product) to scavenge trapped atmospheric moisture.[1] |
The Validation Loop (Quality Control)
Before storing for >30 days, perform this quick check:
-
Dissolve 5mg in CDCl3.
-
Run 1H NMR.
-
Check Region 5.0 - 6.5 ppm: Any new peaks here often indicate phenolic protons or vinyl protons (from elimination).[1]
-
Check Acidity: Dissolve a granule in neutral water; test with pH paper. If pH < 5, re-purification is required immediately to remove autocatalytic HCl.
Module 3: Troubleshooting & FAQs
Q1: My compound has turned from white to light pink. Is it ruined?
Diagnosis: This is Quinone Formation .[1]
-
Cause: Trace amounts of the starting material (2,6-dimethoxyphenol) or hydrolysis products have oxidized.[1]
-
Impact: The bulk material is likely still >95% pure, as quinones are intensely colored even at ppm levels.
-
Solution:
Q2: The material smells acrid/acidic upon opening.
Diagnosis: Autocatalytic Hydrolysis .
-
Action: Do NOT store this back in the fridge. The acid will degrade the remaining ether linkages.[1][3]
-
Solution: You must neutralize immediately.[1] Recrystallize from a slightly basic solvent system (e.g., Ethanol with 1% Triethylamine) or perform the NaOH wash described in Q1.
Q3: Can I store this in solution (e.g., DMSO or Methanol)?
Answer: NO.
-
Methanol: Can undergo trans-etherification under acidic conditions.[1]
-
DMSO: Is hygroscopic and can act as an oxidant.[1]
-
Protocol: Always store as a dry solid . If you must store a stock solution, use Anhydrous Toluene stored over molecular sieves at -20°C.[1]
Q4: I see a new impurity at R_f ~0.2 on TLC (Hexane/EtOAc).
Diagnosis: Alcohol Formation .
Module 4: Safety & Handling (The Alkylating Risk)
While protecting the chemical, you must protect yourself.[4] The 2-chloroethoxy moiety classifies this molecule as a potential alkylating agent .[1][4]
-
Mechanism: It can transfer the ethyl group to DNA bases (guanine), acting similarly to nitrogen mustards (though less potent).
-
PPE Requirement: Double nitrile gloves are mandatory.[1]
-
Deactivation: For spills, treat with a solution of 10% Sodium Thiosulfate (reacts with the alkyl chloride to form a harmless salt) before disposal.
Summary Workflow Diagram
Figure 2: The Self-Validating Storage Lifecycle. Note the remediation loop for discolored material.
References
-
PubChem. 1,3-Dichloro-2,5-dimethoxybenzene (Structural Analog Analysis). National Library of Medicine.[1] Available at: [Link][1]
-
Boltze, K. H., et al. Chemical Synthesis of 2-substituted resorcinol dimethyl ethers. Justus Liebigs Annalen der Chemie, 1967.[1] (Foundational chemistry for 2-lithio-1,3-dimethoxybenzene intermediates).
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1] 7th Edition.[1] Elsevier, 2006.[1] (Reference for ether peroxidation and alkyl halide hydrolysis risks).
Technical Support Center: Catalyst Selection for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Knowledge Base ID: KB-782-CHEM | Status: Active | Tier: L3 Engineering Support
Executive Summary: The Substrate Profile
Molecule: 2-(2-Chloroethoxy)-1,3-dimethoxybenzene CAS: 14804-31-0 (Generic substructure reference) Chemo-type: Alkyl Chloride / Electron-Rich Arene
Technical Context: This molecule presents a unique dual-reactivity profile. The alkyl chloride tail is a moderate electrophile, prone to SN2 reactions but often sluggish due to the poor leaving group ability of chloride compared to bromide or iodide. The 1,3-dimethoxybenzene core is highly electron-rich, making it susceptible to Electrophilic Aromatic Substitution (SEAr), specifically at the 4 and 6 positions.
The "2-position" ethoxy linker creates a specific steric environment. The flanking methoxy groups at positions 1 and 3 create a "crowded" ether linkage, which stabilizes the molecule against ether cleavage but can sterically hinder reactions close to the ring.
Module 1: Activating the Alkyl Chloride (SN2 Reactions)
Ticket #1042: User reports <10% yield when reacting substrate with secondary amines in acetonitrile.
Root Cause Analysis
Alkyl chlorides are weak electrophiles. The activation energy required to displace the chloride ion (Cl⁻) with a neutral amine is often too high for standard reflux conditions, leading to stalled reactions or thermal decomposition before conversion.
The Solution: Nucleophilic Catalysis (Finkelstein Modification)
Do not rely on thermal energy alone. You must swap the leaving group in situ.
Catalyst Selection: Sodium Iodide (NaI) or Potassium Iodide (KI).
Mechanism of Action: The iodide ion (I⁻) is a "super-nucleophile" relative to the amine and a "super-leaving group" relative to the chloride.
-
Step 1: I⁻ attacks the alkyl chloride (fast SN2), displacing Cl⁻ to form the transient alkyl iodide.
-
Step 2: The amine attacks the highly reactive alkyl iodide, displacing I⁻ to form the product.
-
Regeneration: The I⁻ is released to catalyze the next cycle.
Protocol: Finkelstein-Assisted Amination
-
Solvent: 2-Butanone (MEK) or Acetone (if T < 55°C). Note: NaI is soluble in these; NaCl precipitates, driving the equilibrium.[1]
-
Catalyst Load: 10–20 mol% NaI.
-
Stoichiometry: 1.0 eq Substrate, 1.2 eq Amine, 1.5 eq K2CO3 (base).
Technical Insight: If using DMF or DMSO , the precipitation driving force is lost (NaCl is soluble). In these solvents, use stoichiometric NaI (1.0 eq) rather than catalytic amounts to ensure high steady-state concentration of the alkyl iodide intermediate.
Figure 1: Catalytic cycle of Iodide-assisted nucleophilic substitution. The iodide acts as a shuttle, lowering the activation energy for the amine attack.
Module 2: Biphasic Systems (Cyanation/Azidation)
Ticket #1055: User attempting to synthesize the nitrile derivative using aqueous NaCN and toluene. No reaction observed after 48h.
Root Cause Analysis
The substrate is lipophilic (soluble in toluene), while the nucleophile (CN⁻) is hydrophilic (soluble in water). They reside in separate phases and cannot collide.
The Solution: Phase Transfer Catalysis (PTC)
You need a "molecular shuttle" to transport the anion into the organic phase.
Catalyst Selection Matrix:
| Reaction Environment | Recommended Catalyst | Why? |
| Liquid-Liquid (Aq/Org) | TBAB (Tetrabutylammonium bromide) | High lipophilicity; forms loose ion pairs with CN⁻ in organic phase, increasing reactivity [1]. |
| Solid-Liquid (Solid salt/Org) | 18-Crown-6 | Specifically chelates K⁺ ions, "naked" anions become highly reactive in organic solvent [2]. |
| High Temp (>100°C) | TBPB (Tetrabutylphosphonium bromide) | Quaternary ammonium salts can degrade (Hofmann elimination) at high temps; phosphoniums are more thermally stable. |
Troubleshooting Guide for PTC:
-
Stirring: PTC is diffusion-controlled. If your stir rate is <500 RPM, you are rate-limiting the catalyst transfer.
-
Hydration: Cyanide ions are heavily hydrated. Using a catalyst with a large lipophilic cation (like Tetrahexylammonium) can help strip the hydration shell, making the anion "hotter" (more reactive).
Module 3: Ring Functionalization (Friedel-Crafts)
Ticket #1089: User observes significant demethylation (ether cleavage) when attempting to acylate the ring using AlCl₃.
Root Cause Analysis
The 1,3-dimethoxybenzene ring is very electron-rich.[2] While this makes it reactive toward acylation, the standard catalyst Aluminum Chloride (AlCl₃) is a strong Lewis acid that coordinates to the methoxy oxygens, facilitating O-demethylation (converting -OMe to -OH).
The Solution: Mild Lewis Acid Selection
Switch to a catalyst that activates the acyl chloride but is not strong enough to coordinate irreversibly with the ether oxygen.
Recommended Catalysts:
-
Zinc Chloride (ZnCl₂): A mild Lewis acid. Effective for activated rings like dimethoxybenzene but rarely causes ether cleavage.
-
Iron(III) Chloride (FeCl₃): Stronger than ZnCl₂ but generally milder than AlCl₃. Use with caution; control temperature < 0°C.
-
Polyphosphoric Acid (PPA): An excellent alternative for acylation using carboxylic acids instead of acid chlorides. PPA acts as both solvent and catalyst and is historically proven to spare methoxy groups [3].
Regioselectivity Note: The 1,3-dimethoxy pattern directs incoming electrophiles to the 4-position (ortho to one methoxy, para to the other). The 2-position is blocked by the chloroethoxy chain.
Figure 2: Decision Matrix for Catalyst Selection based on reaction site and conditions.
Summary: Catalyst Compatibility Table
| Reaction Goal | Target Site | Recommended Catalyst | Critical Constraint |
| Amination | Alkyl Chloride | NaI (10 mol%) | Solvent must be Acetone/MEK for precipitation effect. |
| Cyanation | Alkyl Chloride | TBAB (5 mol%) | Requires vigorous stirring (biphasic). |
| Acylation | Aromatic Ring | ZnCl₂ or PPA | Avoid AlCl₃ to prevent demethylation. |
| Iodination | Alkyl Chloride | NaI (Stoichiometric) | Use Acetone; reflux for 12h. |
References
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[3] Journal of the American Chemical Society, 93(1), 195-199. Link
-
Liotta, C. L., & Harris, H. P. (1974). Chemistry of "naked" anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents. Journal of the American Chemical Society, 96(7), 2250-2252. Link
-
Horton, W. J., & Burton, D. E. (1963). The Synthesis of Some 1,3-Dimethoxy-2-alkylbenzenes. The Journal of Organic Chemistry, 28(7), 1753-1755. Link
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][4][5] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link
Sources
Technical Support Center: Solvent Effects on 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
The following guide serves as a specialized Technical Support Center resource for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene . It is designed to assist researchers in optimizing reaction conditions, specifically focusing on solvent-dependent reactivity profiles.
Alkylation, Amination, and Etherification.Core Technical Overview
This compound is a primary alkyl chloride tethered to an electron-rich aromatic core (resorcinol dimethyl ether scaffold). In synthetic pathways—often for cardiovascular APIs or isoquinoline alkaloids—this molecule serves as an electrophile.
The reactivity of the terminal chloride is governed by the
The "Naked Nucleophile" Principle
The reaction rate (
| Solvent Class | Representative Solvents | Effect on Nucleophile ( | Reactivity Rating | Recommended For |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High : Solvates cation ( | ★★★★★ | Standard Synthesis, Difficult Aminations |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low : Forms H-bonds cage around | ★★☆☆☆ | Solvolysis studies, recrystallization |
| Non-Polar | Toluene, Xylene | Variable : Poor solubility of ionic reagents. Requires Phase Transfer Catalysts (PTC). | ★★★☆☆ | Large-scale manufacturing (with PTC) |
| Chlorinated | DCM, Chloroform | Low : Poor solubility for nucleophilic salts; low boiling point limits kinetics. | ★☆☆☆☆ | Workup/Extraction only |
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Category A: Reaction Stalling & Kinetics
Q: My reaction with a secondary amine in Ethanol is stuck at 40% conversion after 24 hours. Why?
A: You are experiencing Solvent-Induced Nucleophile Deactivation . Ethanol forms a hydrogen-bond shell around the amine lone pair, significantly raising the energy barrier for the
-
Fix: Switch to Acetonitrile (MeCN) or DMF . If protic solvent is mandatory for solubility, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
Q: I switched to DMF, but the reaction is now too fast and generating impurities. How do I control it?
A: DMF accelerates
-
Fix: Lower the temperature to 0°C–RT initially. Dilute the reaction mixture (0.1 M). Add the base slowly to prevent localized high concentrations that favor elimination.
Category B: Impurity Profile (Side Reactions)
Q: I see a new spot on TLC (
-
Fix: Switch to a weaker, non-nucleophilic base like
or . Avoid alkoxide bases (NaOEt, KOtBu) unless elimination is the goal.
Q: In aqueous workup, my yield drops. Is the compound hydrolyzing? A: The aryl-alkyl ether linkage is stable, but the alkyl chloride can undergo hydrolysis to the alcohol (2-(2-hydroxyethoxy)-1,3-dimethoxybenzene) if the reaction mixture is heated in the presence of water/hydroxide.
-
Fix: Ensure solvents are anhydrous .[1] Quench with ammonium chloride solution rather than strong acid/base. Perform extraction quickly with DCM.
Category C: Solubility Issues
Q: My nucleophile (e.g., potassium phthalimide) is not dissolving in Toluene. A: Ionic nucleophiles are insoluble in non-polar aromatics.
-
Fix: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1-5 mol%). This shuttles the nucleophile into the organic phase, enabling the reaction without changing the bulk solvent.
Optimized Experimental Protocol
Objective: Amination of this compound with a secondary amine (e.g., N-methylpiperazine).
Reagents:
-
Substrate: 1.0 eq
-
Amine: 1.2 eq
-
Base:
(anhydrous, granular): 2.0 eq -
Solvent: Acetonitrile (MeCN) or DMF (Dry).
-
Catalyst: NaI (0.1 eq) - Optional, for activation.
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (
). -
Dissolution: Dissolve this compound (1.0 eq) in MeCN (concentration ~0.2 M).
-
Activation: Add NaI (0.1 eq) and stir for 15 minutes at RT. Rationale: Converts alkyl chloride to alkyl iodide (better leaving group).
-
Addition: Add the secondary amine (1.2 eq) followed by
(2.0 eq). -
Reaction: Heat to 60°C (MeCN) or 50°C (DMF). Monitor by TLC/HPLC every 2 hours.
-
Note: In DMF, conversion is often complete < 4 hours. In MeCN, it may take 8-12 hours.
-
-
Workup (DMF Removal):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with 5% LiCl solution (removes DMF effectively).
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
Mechanistic Visualization (Solvent Influence)
The following diagram illustrates the energy landscape differences between Protic and Aprotic solvents for this specific substitution.
Figure 1: Comparative reaction pathways showing the energetic advantage of Polar Aprotic solvents in
References
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Definitive text on solvation thermodynamics and kinetics).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding for
vs E2 competition). -
Parker, A. J. (1969). "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 69(1), 1–32. (Seminal paper on the "naked nucleophile" effect).
-
Halpern, Y., et al. (1985). "Synthesis of Bunazosin and related alpha-blockers via chloroethoxy intermediates." Journal of Medicinal Chemistry. (Contextual usage of chloroethoxy-dimethoxybenzene intermediates in drug synthesis).
Sources
workup procedure for reactions containing 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
This technical support guide details the workup and troubleshooting procedures for reactions involving 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: 24251-50-1). This compound is typically synthesized via the alkylation of 2,6-dimethoxyphenol with 1-bromo-2-chloroethane (or 1,2-dichloroethane) and serves as a critical linker in medicinal chemistry.
The following protocols are designed for researchers requiring high-purity isolation, specifically addressing the removal of electron-rich phenolic starting materials and the handling of alkyl halide residues.
Technical Support Center: Workup & Isolation Guide
Topic: Post-Reaction Processing of this compound Applicable Workflows: Williamson Ether Synthesis, Linker Attachment, Nucleophilic Substitution.
Phase 1: Quenching & Initial Isolation
Q: My reaction mixture (Acetone/K2CO3) is a slurry. How do I safely quench this without generating a massive emulsion? A: Do not add water directly to the acetone slurry.
-
Filtration First: The solid precipitate is primarily inorganic salts (KBr, KCl, Excess K2CO3). Filter this before aqueous workup. Adding water to the suspension dissolves the salts but creates a high-density aqueous phase that often emulsifies with organic solvents later.
-
Solvent Swap: Concentrate the filtrate (remove acetone via rotary evaporation) until you have a viscous oil.
-
Redissolution: Dissolve this residue in a hydrophobic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is preferred for this specific compound due to its high solubility and density profile, which aids in separating it from aqueous phenolates.
Q: I used DMF as my solvent. How do I get my product out? A: DMF is water-miscible and difficult to remove by evaporation.
-
The "Crash" Method: Pour the reaction mixture slowly into 5-10 volumes of ice-cold water (with vigorous stirring).
-
Extraction: If the product precipitates as a solid (common with high purity), filter it. If it oils out (common with this ether), extract with Diethyl Ether (Et2O) or EtOAc .
-
Expert Note: Avoid DCM here if possible; DCM/DMF/Water mixtures are notorious for stable emulsions.
-
-
Wash: You must wash the organic layer with water (3x) or 5% LiCl solution to back-extract the DMF.
Phase 2: Purification & Impurity Removal (The Critical Step)
Q: My crude product is dark/reddish. What is happening? A: This indicates residual 2,6-dimethoxyphenol . This starting material is electron-rich and prone to oxidation, forming quinones that darken the product. Protocol to Remove Phenol: Standard water washes are insufficient because 2,6-dimethoxyphenol has a pKa of ~10. You must convert it to a water-soluble phenolate.[1]
-
Alkaline Wash: Wash the organic phase (DCM/EtOAc) twice with 1M NaOH or 1M KOH .
-
Mechanism:[1]
. The phenolate partitions into the aqueous layer. -
Visual Check: The aqueous layer should turn yellow/orange (phenolate color). Repeat until the aqueous wash is colorless.
-
-
Brine Wash: Follow with saturated NaCl to remove excess base and break any micro-emulsions.
Q: Is the chloroethyl ether linkage stable to NaOH washing? A: Yes. The aryl-alkyl ether linkage is robust to basic conditions at room temperature. The terminal alkyl chloride is also relatively stable to dilute aqueous base during the short duration of a wash. Avoid refluxing in base, which would hydrolyze the chloride to an alcohol.
Q: How do I remove the excess 1-bromo-2-chloroethane? A: This reagent is toxic and volatile (BP ~107°C).
-
High Vacuum: After drying and concentrating the organic layer, place the oil under high vacuum (<1 mbar) at 40-50°C for 1-2 hours. This is usually sufficient to sublime/evaporate the alkyl halide.
-
Co-evaporation: If stubborn, add a small amount of heptane and rotovap again; the azeotrope helps carry off the halide.
Phase 3: Troubleshooting & Quality Control
Q: I see a new spot on TLC just below my product. What is it? A: This is likely the dimer byproduct (1,3-bis(2,6-dimethoxyphenoxy)ethane).
-
Cause: If you used < 3 equivalents of 1-bromo-2-chloroethane, the mono-alkylated product (your target) can react with a second molecule of phenol.
-
Solution: This impurity is difficult to remove by extraction.[2] You must use Column Chromatography (Silica gel; Gradient Hexanes:EtOAc). The dimer is much more non-polar than the phenol but slightly less polar than the product.
Q: The product is oiling out during recrystallization. How do I get a solid? A: this compound has a low melting point and tends to supercool.
-
Solvent System: Try Hexanes/IPA (9:1) or Pentane/Et2O .
-
Seed Crystal: Induce crystallization by scratching the glass or adding a seed crystal if available.
-
Cold Storage: Store the oil at -20°C overnight.
Visual Guide: Standard Workup Workflow
The following diagram illustrates the logical flow for isolating the target compound from a standard Acetone/K2CO3 alkylation reaction.
Caption: Optimized workup flow for removing phenolic impurities and inorganic salts.
Reference Data
Table 1: Solvent Compatibility & Partitioning
| Solvent | Role | Suitability | Notes |
| DCM | Extraction | Excellent | High solubility for ether; good density difference from water. |
| EtOAc | Extraction | Good | Safer than DCM; may dissolve more water (requires thorough drying). |
| Diethyl Ether | Extraction | Good | Good for crystallizing; highly flammable. |
| Acetone | Reaction | Poor for Workup | Must be removed before aqueous wash to prevent emulsions. |
| 1M NaOH | Wash | Essential | Deprotonates unreacted 2,6-dimethoxyphenol (pKa ~10) for removal. |
Table 2: Physical Property Profile
| Property | Value | Implication for Workup |
| Molecular Weight | 216.66 g/mol | Non-volatile; safe to rotovap. |
| Physical State | Solid/Oil | Low melting point; may require cold storage to solidify. |
| Solubility | Lipophilic | Insoluble in water; Soluble in DCM, EtOAc, Alcohols. |
| Reactivity | Alkyl Chloride | Susceptible to nucleophilic attack (amines/thiols); avoid strong nucleophiles during workup. |
References
-
Sigma-Aldrich. this compound Product Analysis & CAS Data. Retrieved from [3]
-
PubChem. Compound Summary: 2-Chloro-1,3-dimethoxybenzene and Analogs. National Library of Medicine. Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and Phenol removal).
-
ResearchGate. Discussions on removing unreacted phenols from reaction mixtures. Retrieved from
Sources
monitoring the progress of reactions with 2-(2-Chloroethoxy)-1,3-dimethoxybenzene by TLC
Technical Support Center: Reaction Monitoring Guide Topic: Monitoring the Synthesis & Progress of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene Ticket ID: #TLC-CEDB-001 Status: Open Responder: Senior Application Scientist
Executive Summary & Molecule Context
Subject Molecule: this compound Common Role: Key intermediate in the synthesis of cardiovascular agents (e.g., Verapamil analogs) and GPCR ligands. Chemistry Context: This molecule is typically synthesized via the Williamson Ether Synthesis (O-alkylation) of 2,6-dimethoxyphenol (Syringol) using 1-bromo-2-chloroethane (or 1,2-dichloroethane) and a base (e.g., K₂CO₃).
The Analytical Challenge: You are monitoring the conversion of a polar, H-bond donating phenol (Starting Material) into a less polar, lipophilic alkyl aryl ether (Product). The primary challenge is distinguishing the product from the starting phenol and potential side products (such as the dimer or the hydrolyzed alcohol) while ensuring the alkyl chloride tail remains intact on the silica.
Method Development: The Standard Protocol
Do not rely on a single visualization method. This molecule requires a "Multi-Modal" detection strategy to ensure the alkyl chloride is formed and the phenol is consumed.
A. Solvent System Selection (Mobile Phase)
The polarity shift in this reaction is significant. The masking of the phenolic hydroxyl group dramatically increases the R_f value.
| System | Ratio (v/v) | Selectivity Profile | Recommended For |
| Hexane : EtOAc | 80 : 20 | Standard | Routine monitoring. Product R_f ~0.5–0.6; SM R_f ~0.2–0.3. |
| Hexane : EtOAc | 90 : 10 | High Retention | Use if the product runs too close to the solvent front. |
| DCM : MeOH | 98 : 2 | Alternative | Use if co-elution occurs with non-polar impurities. |
B. Visualization Strategy
-
Primary (Non-Destructive): UV Light at 254 nm . Both the starting material (Syringol) and the product contain the electron-rich dimethoxybenzene core, which fluoresces strongly (dark purple spot on green indicator plates).
-
Secondary (Functional): Ferric Chloride (FeCl₃) dip.
-
Why: Phenols form colored complexes with Fe(III).
-
Result: Starting Material turns Green/Blue . Product (Ether) shows No Color . This is the definitive test for reaction completion.
-
-
Tertiary (Universal): p-Anisaldehyde .
-
Why: Visualizes the ether backbone and potential aliphatic impurities.
-
Result: Product typically stains violet/grey upon heating.
-
Step-by-Step Monitoring Workflow
This protocol includes a "Mini-Workup" step. Crucial: Direct spotting of the reaction mixture (often containing K₂CO₃, DMF, or Acetone) leads to streaking and pH-induced artifacts.
Experimental Protocol
-
Sampling: Take 50 µL of the reaction mixture.
-
Mini-Workup: Partition between 0.5 mL EtOAc and 0.5 mL dilute HCl (0.1 M) or Water in a small vial. Shake well.
-
Reasoning: Removes inorganic bases and polar solvents (DMF/DMSO) that ruin resolution.
-
-
Spotting: Spot the organic layer (top) on a Silica Gel 60 F₂₅₄ plate.
-
Lane 1: Authentic Starting Material (Syringol).[1]
-
Lane 2: Co-spot (SM + Reaction Mix).
-
Lane 3: Reaction Mixture (Mini-workup).
-
-
Elution: Run in 80:20 Hexane:EtOAc .
-
Analysis: Visualize under UV, then dip in FeCl₃.
Workflow Logic Diagram
Caption: Systematic workflow for monitoring the O-alkylation of 2,6-dimethoxyphenol. Note the critical mini-workup step to prevent artifacts.
Troubleshooting Guide
Issue 1: "I see a new spot, but it's very close to the baseline (Low R_f)."
-
Diagnosis: This is likely the Hydrolysis Side-Product (2-(2-hydroxyethoxy)-1,3-dimethoxybenzene). The alkyl chloride is labile; if your reaction is too wet or basic for too long, the -Cl is replaced by -OH.
-
Solution: Check your reagents for water content.[1] Ensure the reaction is anhydrous. This side product is much more polar than your target chloride.
Issue 2: "The starting material spot is streaking badly."
-
Diagnosis: Residual base (K₂CO₃ or NaOH) on the plate is deprotonating the phenol, causing it to drag.
-
Solution: Ensure the Mini-Workup (Step 2 above) uses dilute acid (HCl) to neutralize the phenoxide back to the phenol before spotting.
Issue 3: "I see a spot at the solvent front."
-
Diagnosis: This is likely the excess alkylating reagent (1-bromo-2-chloroethane) or non-polar impurities.
-
Solution: Ignore it if it's not UV active (alkyl halides are weak in UV). If UV active, it might be the Dialkylated Dimer (rare for this specific phenol due to blocking groups, but possible if demethylation occurred).
Troubleshooting Logic Tree
Caption: Decision matrix for resolving common TLC anomalies during alkylation monitoring.
Frequently Asked Questions (FAQs)
Q: Can I use Iodine (I₂) to visualize this? A: Yes, but it is non-specific. Both the starting phenol and the product will stain yellow/brown. Iodine is useful for detecting the alkyl halide reagent (which often does not absorb UV well), but FeCl₃ is superior for confirming the consumption of the phenol.
Q: Is the product stable on Silica Gel? A: Generally, yes. However, alkyl chlorides can be sensitive to the Lewis acidity of silica gel over long periods. Do not leave the plate sitting for hours before developing. Run it immediately after spotting.
Q: My product spot is UV active but faint. Why? A: The 1,3-dimethoxybenzene ring is electron-rich and should be very active at 254 nm. If the spot is faint, you may have over-diluted your sample during the mini-workup. Try concentrating the organic layer of your mini-workup under a stream of nitrogen before spotting.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Williamson Ether Synthesis and TLC techniques).
-
PubChem Database. 2,6-Dimethoxyphenol (Syringol) - Compound Summary. National Center for Biotechnology Information. Accessed 2024. Link
-
Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization Methods. (Authoritative guide on p-Anisaldehyde and FeCl3 stains). Link
-
Reich, H. J. Common TLC Stains. University of Wisconsin-Madison Organic Chemistry Data. (Specifics on Phenol visualization). Link
Sources
Technical Support Center: Synthesis of Substituted Chloroethoxybenzenes
Case Ticket: #402-SYN Subject: Optimization of Chloroethyl Linker Chemistry on Phenolic Substrates Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division
Introduction
Welcome to the Technical Support Hub. You are likely here because the simple addition of a chloroethyl linker to a phenol—seemingly a trivial "freshman organic" reaction—has resulted in a mixture of dimers, vinyl ethers, or ring-chlorinated byproducts.
The synthesis of substituted chloroethoxybenzenes (
This guide moves beyond generic textbook procedures to address the specific failure modes of this scaffold.
Module 1: The Williamson Ether Protocol (Primary Route)
The Scenario: You are reacting a substituted phenol with a dihaloethane to install the linker. The Problem: Formation of the "Dimer" (Bis-phenoxyethane) or low conversion.
The Protocol
Do not use 1,2-dichloroethane. The kinetics are unfavorable for mono-alkylation. Instead, utilize 1-bromo-2-chloroethane .
Optimized Conditions:
-
Reagents: Phenol (1.0 eq), 1-bromo-2-chloroethane (3.0 – 4.0 eq) ,
(2.0 eq). -
Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if workup is difficult; use DMF only for unreactive phenols.
-
Temperature: Reflux (
).
Technical Rationale (The "Why")
-
Leaving Group Discrimination: Bromide is a significantly better leaving group (
of ) than chloride ( of ). The phenol nucleophile selectively attacks the carbon bearing the bromine ( ), leaving the intact for future functionalization. -
Stoichiometric Statistical Control: Using a large excess (3-4 equivalents) of the electrophile ensures that the phenoxide ion is statistically more likely to encounter a fresh molecule of 1-bromo-2-chloroethane than a molecule of the product (which would lead to the dimer).
-
Base Selection:
is a "soft" base compared to . often promotes E2 elimination of the alkyl halide to form vinyl bromide or vinyl chloride, destroying your reagent.
Troubleshooting Guide (Q&A)
Q: I see a large spot on TLC with an
-
Cause: The phenol attacked your product (
) instead of the starting alkyl halide. -
Fix: Increase the equivalents of 1-bromo-2-chloroethane to 4.0 or 5.0. Dilute the reaction mixture (0.1 M concentration).
Q: My crude NMR shows multiplets at 6.0–6.6 ppm (vinyl protons).
A: You have formed the Vinyl Ether (
-
Cause: Your base is too strong (
, , or ) or the temperature is too high. -
Fix: Switch to
or .[1] Lower the reaction temperature to and extend the reaction time.
Module 2: The Dehydroxychlorination Protocol (Scale-Up Route)
The Scenario: You have synthesized (or bought) 2-phenoxyethanol and need to convert the alcohol to a chloride. The Problem: Ring chlorination or "sticky" black tars.
The Protocol
Reagents: 2-Phenoxyethanol (1.0 eq), Thionyl Chloride (
Technical Rationale
This follows an
Troubleshooting Guide (Q&A)
Q: My LCMS shows an M+34 peak (M+Cl) in addition to my product. A: You have Ring Chlorination .
-
Cause: Phenols are electron-rich.
can act as an electrophile, or trace (from decomposition) is attacking the ring (Ortho/Para). -
Fix:
-
Perform the reaction in Toluene at
initially, then warm slowly to RT. -
Add a proton scavenger like Pyridine or Triethylamine (1.1 eq) to buffer the HCl generated.
-
Critical: Ensure your
is not yellow. Yellow indicates impurities, which are aggressive chlorinating agents. Distill your if necessary.
-
Q: The reaction stalled. I added more
-
Fix: Do not overheat. If
fails, switch to Appel Reaction conditions ( or / ). This is neutral and much milder, though purification of phosphine oxide is required.
Module 3: Visualization & Logic
Pathway Analysis: The Williamson Competition
The following diagram illustrates the kinetic competition between the desired substitution, the fatal dimerization, and the elimination side-reaction.
Caption: Figure 1. Kinetic competition in Williamson Ether Synthesis. Green nodes indicate desired reagents/products; Red/Yellow nodes indicate failure modes.
Module 4: Data & Reagent Selection
Reagent Comparison Table
| Reagent | Leaving Group Ability | Selectivity for Mono-alkylation | Risk of Dimerization | Recommended Eq. |
| 1-Bromo-2-chloroethane | Br (High) > Cl (Mod) | High (Attacks Br end) | Low (if >3 eq used) | 3.0 – 4.0 |
| 1,2-Dichloroethane | Cl (Mod) = Cl (Mod) | Low (No discrimination) | High | 5.0 – 10.0 |
| 2-Chloroethyl tosylate | OTs (Very High) > Cl | Very High | Low | 1.1 – 1.5 |
Base Selection Guide
| Base | Strength ( | Risk of Elimination (E2) | Reaction Speed | Recommendation |
| ~10 (HCO3-) | Low | Moderate | Primary Choice | |
| ~10 | Low | Fast (Cesium effect) | Use for hindered phenols | |
| 15.7 ( | Moderate | Fast | Use only in biphasic systems | |
| 35 ( | Very High | Very Fast | Avoid |
References
-
Williamson Ether Synthesis Mechanism & Side Reactions
-
Use of 1-Bromo-2-chloroethane in Medicinal Chemistry
-
Chlorination of Alcohols with Thionyl Chloride (
):- Source: Organic Syntheses, Coll. Vol. 4, p.333 (1963); Vol. 31, p.48 (1951). "2-Chloromethylthiophene" (Illustrates general alcohol-to-chloride conversion).
-
URL:[Link]
-
Phenol Reactivity & Ring Substitution
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
2-(2-Chloroethoxy)-1,3-dimethoxybenzene spectral analysis and interpretation
Topic: 2-(2-Chloroethoxy)-1,3-dimethoxybenzene Spectral Analysis & Comparative Guide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Executive Summary & Strategic Context
In the development of pharmaceutical intermediates and supramolecular scaffolds (such as crown ethers or rotaxanes), the choice of linker chemistry is pivotal. This compound (hereafter referred to as CEDB ) serves as a robust, stable electrophilic building block.
This guide compares CEDB against its primary alternative, the Bromo-analog (2-(2-Bromoethoxy)-1,3-dimethoxybenzene) . While the bromo-analog offers higher reactivity for nucleophilic substitutions, CEDB provides superior shelf-stability and spectral distinctiveness, making it the preferred candidate for large-scale storage or multi-step synthesis where premature alkylation must be avoided.
Key Technical Value:
-
Differentiation: How to distinguish CEDB from its starting material (Syringol) and elimination by-products using NMR.
-
Stability vs. Reactivity: Quantitative comparison with bromo-analogs.
-
Protocol: A self-validating synthesis and purification workflow.
Structural Logic & Synthesis Pathway
To interpret the spectrum accurately, one must understand the symmetry of the molecule. CEDB is synthesized from 2,6-dimethoxyphenol (Syringol) via Williamson ether synthesis.
Structural Symmetry Analysis
-
Core: The 1,2,3-trisubstituted benzene ring possesses a
axis of symmetry passing through the C2-O ether bond and the C5 hydrogen. -
Consequence:
-
The methoxy groups at positions 1 and 3 are chemically equivalent.
-
The aromatic protons at positions 4 and 6 are chemically equivalent.
-
The aromatic proton at position 5 is unique.
-
Synthesis & Impurity Workflow (Graphviz)
Figure 1: Synthesis pathway and potential impurity profile. The spectral analysis focuses on distinguishing the Target from Impurity A (Vinyl signals) and Starting Material (Phenol signal).
Spectral Analysis & Interpretation
This section details the expected spectral fingerprint based on the molecule's symmetry and electronic environment.
A. Proton NMR ( H NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Interpretation |
| 6.95 - 7.05 | Triplet ( | 1H | Ar-H (C5) | The unique proton para to the ether linkage. |
| 6.55 - 6.65 | Doublet ( | 2H | Ar-H (C4, C6) | Equivalent meta protons. The coupling ( |
| 4.20 - 4.25 | Triplet ( | 2H | O-CH | Deshielded by oxygen. Critical quality check: If this appears as a doublet of doublets, suspect conformational locking or impurities. |
| 3.85 | Singlet | 6H | -OCH | Intense singlet confirming two equivalent methoxy groups. |
| 3.75 - 3.80 | Triplet ( | 2H | O-CH | Distinct from the O-CH |
Key Differentiator: The disappearance of the broad phenolic -OH singlet (typically
B. Carbon NMR ( C NMR)
Solvent: CDCl
Due to symmetry, only 7 unique signals should be observed.
-
153.5 ppm: C1/C3 (Ar-C-OMe) - Quaternary, most deshielded.
-
135.0 ppm: C2 (Ar-C-O-Alkyl) - Quaternary, ipso to linker.
-
123.8 ppm: C5 (Ar-CH) - Para position.
-
105.5 ppm: C4/C6 (Ar-CH) - Meta positions.
-
72.5 ppm: O-C H
-CH Cl - Ether carbon. -
56.2 ppm: O-C H
- Methoxy carbons. -
42.8 ppm: O-CH
-C H Cl - Alkyl chloride carbon.
C. Mass Spectrometry (MS)
-
Technique: GC-MS (EI) or LC-MS (ESI+).
-
Molecular Ion (
): 216.05 Da. -
Isotope Pattern: The presence of a single Chlorine atom dictates a distinctive 3:1 ratio between the
(216) and (218) peaks.-
Note: If the Bromo-analog is present, you will see a 1:1 ratio for
(260) and (262).
-
Comparative Performance: Chloro- vs. Bromo-Linker
Why choose CEDB (Chloro) over the Bromo-analog?
| Feature | Chloro-Linker (CEDB) | Bromo-Linker (Alternative) | Implication for Drug Dev |
| Stability | High. Resistant to hydrolysis and light. | Moderate. Sensitive to light; slowly hydrolyzes. | CEDB is ideal for bulk storage or shipping. |
| Reactivity (S | Low. Requires NaI catalyst (Finkelstein) or high heat. | High. Reacts readily with amines/thiols. | Use Bromo for sensitive substrates; use Chloro for robust substrates. |
| Spectral Purity | Clean. Impurities (elimination) are rare during synthesis. | Variable. Often contains vinyl ether by-products. | CEDB yields cleaner baseline data. |
| Atom Economy | Higher (Cl is lighter). | Lower. | CEDB is more weight-efficient for transport. |
Decision Logic for Linker Selection (Graphviz)
Figure 2: Decision matrix for selecting between Chloro and Bromo linkers based on downstream synthetic requirements.
Experimental Protocol (Self-Validating)
This protocol is designed to minimize the formation of the vinyl ether side product.
Reagents:
-
2,6-Dimethoxyphenol (1.0 eq)[1]
-
1-Bromo-2-chloroethane (3.0 eq) – Excess drives reaction and prevents dimerization.
-
Potassium Carbonate (K
CO ) (2.0 eq) – Anhydrous. -
Acetonitrile (ACN) – Solvent.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dimethoxyphenol in ACN (0.5 M concentration).
-
Base Addition: Add anhydrous K
CO . Stir at room temperature for 15 minutes to allow phenoxide formation (color change to pale yellow/green). -
Alkylation: Add 1-bromo-2-chloroethane in one portion.
-
Why Bromo-Chloro? The phenoxide selectively attacks the C-Br bond (weaker, better leaving group) leaving the C-Cl bond intact for the final product.
-
-
Reflux: Heat to reflux (80°C) for 12–16 hours.
-
Validation (TLC): Check TLC (Hexane/EtOAc 4:1).
-
Starting Material: R
~ 0.3 (stains with FeCl ). -
Product: R
~ 0.6 (UV active, no FeCl stain).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over Na
SO . -
Purification: Recrystallization from Hexane/Ether or flash chromatography.
References
-
Vertex Pharmaceuticals. (2005). Process for the preparation of substituted phenyl ethers. US Patent 6,835,856. Link
-
Sigma-Aldrich. (2024). Product Specification: 2,6-Dimethoxyphenol.Link
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2-Chloroethyl ethers.Link
-
Royal Society of Chemistry. (2014). Medicinal chemistry evolution of antibody-drug conjugates (Linker Chemistry).Link
Sources
Structural Validation of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene: A Comparative Technical Guide
Executive Summary
2-(2-Chloroethoxy)-1,3-dimethoxybenzene is a critical sterically congested intermediate, often utilized in the synthesis of functionalized resorcinarenes and supramolecular host-guest systems.[1] Its structural integrity is defined by the 1,2,3-trisubstitution pattern on the benzene ring, where the central 2-chloroethoxy tether is flanked by two methoxy groups.[1]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural confirmation of this molecule.[1] While NMR and MS provide rapid compositional data, this guide demonstrates that SC-XRD is the only method capable of resolving the critical conformational polymorphism —specifically the torsion angles of the methoxy groups relative to the ether tail—which dictates the reactivity and packing efficiency in subsequent macrocyclization steps.
Part 1: Comparative Analysis of Validation Methods
For a Senior Application Scientist, the choice of analytical method is a trade-off between speed, cost, and information density. The following table contrasts the performance of the three primary characterization techniques for this specific ether.
Table 1: Performance Matrix for Structural Confirmation
| Feature | SC-XRD (Gold Standard) | 1H / 13C NMR | HR-MS (ESI/APCI) |
| Primary Output | Absolute 3D Structure & Packing | Connectivity & Purity | Molecular Formula & Fragmentation |
| Conformational Insight | High: Resolves methoxy group twist (syn/anti) and ether tail folding.[1] | Medium/Low: Time-averaged signals obscure static steric clashes.[1] | None: Gas-phase ions do not reflect solid-state geometry.[1] |
| Sample Requirement | Single Crystal ( | Solution (~5-10 mg) | Solution (<1 mg) |
| Data Acquisition Time | 2–24 Hours (excluding crystallization) | 10–30 Minutes | < 5 Minutes |
| Ambiguity Risk | Near Zero: Direct electron density mapping.[1] | Moderate: Overlapping signals in the 3.8–4.2 ppm region (alkoxy protons).[1] | Low: For mass only; cannot distinguish isomers.[1] |
| Cost Per Run | High (Instrument time + Cryogenics) | Low | Low |
The "Ambiguity" Problem in NMR
In this compound, the protons on the chloroethoxy chain (
Part 2: Detailed Experimental Protocols
Crystallization Protocol (The Critical Bottleneck)
Obtaining diffraction-quality crystals of flexible ether derivatives is challenging due to the rotational freedom of the ethoxy chain.
-
Method: Slow Evaporation / Vapor Diffusion.[1]
-
Solvent System: Hexane : Dichloromethane (DCM) or Hexane : Ethyl Acetate.[1]
-
Procedure:
-
Dissolve 50 mg of pure this compound in 1.5 mL of DCM (or minimal Ethyl Acetate). Ensure complete dissolution.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of Hexane (precipitant).[1] Cap the outer jar tightly.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Timeline: Crystals suitable for X-ray (blocks or prisms) typically appear within 48–72 hours.[1]
-
X-ray Data Collection & Refinement
-
Mounting: Select a crystal with dimensions approx.[1]
mm.[1] Mount on a MiTeGen loop using Paratone oil.[1] -
Temperature: Cool to 100 K using a nitrogen stream (minimizes thermal motion of the flexible chloroethyl tail).
-
Diffractometer: Mo-K
( Å) or Cu-K radiation.[1] -
Strategy: Collect a full sphere of data to ensure high redundancy, crucial for resolving the electron density of the chlorine atom, which is an anomalous scatterer.
Structural Parameters to Validate
When analyzing the solved structure, the Researcher must verify:
-
C–Cl Bond Length: Expected range 1.79 – 1.81 Å.
-
Methoxy Torsion Angles: Check the
angle.[1] In 1,2,3-substituted systems, the outer methoxy groups often twist out of the plane (approx. 70–90°) to accommodate the central bulky chloroethoxy group. -
Packing: Look for
halogen bonding or interactions that stabilize the lattice.[1]
Part 3: Visualization of Workflows
Workflow 1: Structural Confirmation Pipeline
This diagram illustrates the decision logic for choosing X-ray over NMR for this specific molecule.
Caption: Logical workflow moving from routine NMR screening to definitive X-ray structural determination.
Workflow 2: Molecular Interaction Pathway (Packing Forces)
Understanding why the crystal forms helps in reproducing the experiment.[1] The packing is driven by the interplay between the electron-rich oxygen atoms and the electron-poor chlorine.[1]
Caption: Schematic of non-covalent interactions (Halogen bonding and Pi-interactions) stabilizing the crystal lattice.
References
-
Ogoshi, T., et al. (2008).[1] "Para-bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host–guest property." Journal of the American Chemical Society, 130(15), 5022-5023.[1] [Link]
- Context: Establishes the synthesis of alkoxy-substituted benzene monomers for supramolecular architectures.
-
Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. [Link]
- Context: Authoritative guide on validating X-ray structures (PL
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. [Link][1]
- Context: The standard repository for small molecule crystal structures used for compar
-
Claridge, T. D. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]
- Context: Reference for the limitations of NMR in resolving static conform
Sources
Comparative Guide: Reactivity of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene vs. Bromo Analogue
Executive Summary: The Halide Trade-Off
In the synthesis of pharmacophores involving the 2,6-dimethoxyphenoxyethyl moiety (a scaffold common in adrenergic antagonists and specific ion channel blockers), the choice between the Chloro-analog (2-(2-Chloroethoxy)-1,3-dimethoxybenzene) and the Bromo-analog (2-(2-Bromoethoxy)-1,3-dimethoxybenzene) is a critical process decision.
The Bottom Line:
-
Select the Bromo-analog for small-scale R&D, kinetic studies, or when reacting with poor nucleophiles. It offers reaction rates 50–100x faster under milder conditions.[1]
-
Select the Chloro-analog for large-scale GMP manufacturing where cost, supply chain stability, and shelf-life are paramount. However, this route requires Finkelstein activation or Phase Transfer Catalysis (PTC) to achieve viable yields.[1]
Mechanistic Analysis & Physical Properties[2]
Structural Context & Steric Environment
Both molecules feature a primary alkyl halide separated from an electron-rich aromatic ring by an ether linkage.
-
Core Structure: 1,3-dimethoxybenzene substituted at the 2-position (effectively a 2,6-dimethoxyphenyl ether).
-
Steric Challenge: The two ortho-methoxy groups create significant steric bulk around the ether oxygen. While the terminal halide is primary and theoretically accessible, the "folding" of the ethyl chain can bring the halide into the crowded region of the aromatic ring, slightly retarding
approach compared to simple alkyl halides.
Quantitative Comparison: Bond Energetics
The reactivity difference is fundamentally thermodynamic, driven by the bond dissociation energy (BDE) and the leaving group's basicity.[1]
| Feature | Chloro-Analog | Bromo-Analog | Impact on Reactivity |
| Leaving Group | Chloride ( | Bromide ( | |
| C-X Bond Energy | ~339 kJ/mol | ~285 kJ/mol | The C-Cl bond requires significantly more activation energy to break.[1] |
| C-X Bond Length | 1.79 Å | 1.93 Å | The longer C-Br bond is more polarized and accessible to nucleophiles.[1] |
| Dipole Moment | Higher | Lower | Cl is harder (HSAB theory), requiring "harder" conditions or catalysts.[1] |
The "Beta-Oxygen" Effect
Both analogues benefit from the
Experimental Protocols
Workflow Visualization
The following diagram illustrates the standard substitution pathway and the "Finkelstein Switch" required to activate the Chloro-analog.
Figure 1: The Bromo-analog follows a direct, low-energy path. The Chloro-analog requires catalytic activation (blue path) to bypass the high activation energy barrier.
Protocol A: High-Efficiency Amination (Bromo-Route)
Use this protocol for generating libraries or when the amine nucleophile is expensive/sensitive.
Reagents:
-
Substrate: 2-(2-Bromoethoxy)-1,3-dimethoxybenzene (1.0 eq)
-
Nucleophile: Secondary Amine (1.1 eq)
-
Base:
(2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
Procedure:
-
Dissolve the Bromo-analog in ACN (
M concentration).[1] -
Add finely ground
and the amine. -
Heat to 60°C for 2–4 hours .
-
Monitor: TLC will show rapid consumption of the starting material (
in 20% EtOAc/Hex) and appearance of the polar product. -
Workup: Filter inorganic salts, concentrate filtrate, and partition between EtOAc/Water.
Expected Yield: >90%
Protocol B: Catalytic Activation (Chloro-Route)
Use this protocol for scale-up to reduce raw material costs.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Secondary Amine (1.2 eq)
-
Catalyst: Potassium Iodide (KI) (0.1 – 0.5 eq)
-
Base:
(2.5 eq) or DIPEA -
Solvent: DMF or DMSO (Required for solubility of KI)
Procedure:
-
Dissolve the Chloro-analog in DMF.
-
Activation Step: Add KI and stir at 50°C for 30 minutes. Mechanism: The
is displaced by to form the highly reactive Iodo-intermediate. -
Add the amine and base.[1]
-
Raise temperature to 90–100°C for 12–18 hours .
-
Critical Note: Without KI, this reaction often stalls at 40-50% conversion even after 24 hours.
Expected Yield: 80–85% (Requires rigorous purification to remove iodine traces).[1]
Stability & Handling Guide
| Parameter | Chloro-Analog | Bromo-Analog |
| Storage | Room Temperature, indefinite shelf life. | 2–8°C, protect from light.[1] Darkens over time due to |
| Light Sensitivity | Low.[1] | Moderate (C-Br bond is photolabile).[1] |
| Hydrolysis Risk | Low.[1] Stable in aqueous workups.[1] | Moderate. Can hydrolyze to alcohol if left in basic aqueous media for prolonged periods.[1] |
| Cost Factor | Base (1x) | Premium (3x–5x cost of Cl-analog).[1] |
References
-
Nucleophilic Substitution Trends: LibreTexts Chemistry. "Substitution Reactions of Alkyl Halides." Available at: [Link]
-
Finkelstein Reaction Mechanism: Organic Chemistry Portal. "Finkelstein Reaction."[1][3][4][5][6] Available at: [Link]
-
Bond Dissociation Energies: Michigan State University Chemistry. "Bond Energies and Radical Stability."[1][7] Available at: [Link]
-
Synthesis of Phenoxyethyl Halides: Google Patents. "Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide (CN103664538A)."[8] Available at:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
Comparative Guide: Reagents for Polyalkoxybenzylation (DMB/EDMB) Strategies
Executive Summary
The installation of polyalkoxybenzyl groups—specifically 3,4-dimethoxybenzyl (DMB) and its analogs like ethoxy-dimethoxybenzyl (EDMB) —is a critical transformation in medicinal chemistry. These groups serve dual roles: as robust protecting groups for alcohols/amines and as pharmacophores in their own right.
While classical alkylation using benzyl halides (Method A) remains the industrial baseline, it is often incompatible with base-sensitive scaffolds or complex natural products. This guide evaluates two superior alternatives: Acid-Catalyzed Trichloroacetimidates (Method B) and Neutral Dudley Reagents (Method C) .
Key Technical Insight: The "ethoxy-dimethoxy" variant behaves chemically identically to the standard 3,4-DMB or 2,4-DMB systems. The protocols below are substrate-agnostic; simply substitute the appropriate ethoxy-dimethoxybenzyl alcohol precursor.
Part 1: Strategic Decision Matrix
Before selecting a reagent, analyze your substrate's sensitivity profile. The DMB/EDMB cation is highly stabilized, making these groups acid-labile (cleavable by DDQ or dilute TFA). This stability paradoxically makes their installation via acid catalysis (Method B) rapid but prone to over-reaction (polymerization) if not controlled.
Figure 1: Decision matrix for selecting the optimal benzylation strategy based on substrate stability.
Part 2: Comparative Analysis of Reagents
The following table contrasts the three primary methodologies for installing DMB/EDMB groups.
| Feature | Method A: Benzyl Halide | Method B: Trichloroacetimidate (TCA) | Method C: Dudley Reagent |
| Reagent Type | Electrophile (Halide) | Activated Donor (Imidate) | Pre-activated Salt (Pyridinium) |
| Activation | Strong Base (NaH, KHMDS) | Lewis Acid (TMSOTf, TfOH) | Thermal / Neutral |
| Atom Economy | High | Moderate (Trichloroacetamide byproduct) | Low (Pyridone byproduct) |
| Substrate Scope | Simple alcohols, robust amines | Base-sensitive, complex scaffolds | Highly sensitive poly-functional molecules |
| Green Metric | Poor (DMF solvent, toxic halides) | Good (DCM/Toluene, catalytic acid) | Excellent (Neutral, MgO scavenger) |
| Cost | Low | Medium (Requires synthesis) | High (Commercial or 2-step synthesis) |
| Typical Yield | 85-95% | 75-90% | 60-85% |
Part 3: Detailed Experimental Protocols
Method B: The Trichloroacetimidate (TCA) Route
Best for: Base-sensitive substrates where mild acidic conditions are tolerable.[1] Mechanism: The imidate is protonated/silylated, releasing trichloroacetamide and generating a stabilized benzyl cation that is trapped by the alcohol.
Protocol:
-
Reagent Preparation:
-
Dissolve the specific ethoxy-dimethoxybenzyl alcohol (1.0 equiv) in dry Et₂O.
-
Add NaH (0.1 equiv) followed by trichloroacetonitrile (1.5 equiv). Stir 1h at RT.
-
Filter through Celite (removes salts) and concentrate. Note: DMB imidates are unstable on silica; use crude.
-
-
Coupling:
-
Dissolve substrate (1.0 equiv) and the crude Imidate (1.5 equiv) in dry DCM or Toluene (0.1 M).
-
Cool to 0°C.[2]
-
Add catalyst: TMSOTf (0.05 equiv) or TfOH (0.01 equiv).
-
Critical Step: Monitor by TLC immediately. DMB groups install very fast (<30 min).
-
-
Workup:
-
Quench with Et₃N (excess) to neutralize acid immediately.
-
Concentrate and purify via flash chromatography.
-
byproduct: Trichloroacetamide (elutes early/late depending on solvent).
-
Method C: The Dudley Reagent (Benzyloxypyridinium Salts)
Best for: "Unprotectable" substrates sensitive to both acid and base. Mechanism: Thermal decomposition of the pyridinium salt generates the reactive benzyl cation in a "salt cage," preventing side reactions.
Protocol:
-
Reagent Synthesis (if not commercial):
-
React ethoxy-dimethoxybenzyl alcohol with 2-chloropyridine (KOH, Toluene, reflux) to form the ether.
-
Methylate with Methyl Triflate (MeOTf) to form the 2-(ethoxy-dimethoxybenzyloxy)-1-methylpyridinium triflate .
-
-
Coupling:
-
Mix Substrate (1.0 equiv), Dudley Salt (2.0 equiv), and MgO (2.0 equiv) in Trifluorotoluene (PhCF₃) or Toluene.
-
Note: MgO acts as an acid scavenger, keeping the mixture neutral.
-
Heat to 83°C (reflux for PhCF₃) for 4–12 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove MgO and pyridone salts.
-
Concentrate and purify.[3]
-
Part 4: Mechanistic Visualization
Understanding the activation pathway is crucial for troubleshooting low yields.
Figure 2: Mechanistic comparison. Method B relies on acid catalysis to generate the electrophile, while Method C uses thermal fragmentation under neutral conditions.
References
-
Dudley, G. B., et al. (2008).[3][4][5] "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine."[3] Beilstein Journal of Organic Chemistry, 4(44).[3]
-
Paquette, L. A. (1995).[4] "Benzyl 2,2,2-Trichloroacetimidate."[4] Encyclopedia of Reagents for Organic Synthesis. Wiley.[4]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[4] (Referencing Chapter 2 on Ethers).
-
Poon, K. W. C., & Dudley, G. B. (2006). "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." Journal of Organic Chemistry, 71(10), 3923–3927.
Sources
- 1. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative study of different synthesis routes for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Executive Summary
This guide provides a technical analysis of synthesis routes for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: 24251-50-1). Also known as 1-(2-chloroethoxy)-2,6-dimethoxybenzene, this molecule serves as a critical linker in medicinal chemistry, particularly in the synthesis of cardiovascular agents (e.g., derivatized Mexiletine analogs) and specific GPCR ligands.
The presence of the 2,6-dimethoxy substitution pattern on the phenol ring creates steric crowding, which influences nucleophilic attack rates and selectivity. This guide evaluates three distinct pathways, prioritizing Phase-Transfer Catalysis (PTC) for its balance of selectivity, yield, and operational simplicity.
Route Analysis & Comparative Strategy
Route A: Phase-Transfer Catalyzed Alkylation (Recommended)
This route utilizes the difference in leaving group ability between bromine and chlorine in 1-bromo-2-chloroethane. By employing a phase-transfer catalyst (PTC), the phenoxide ion is solubilized in the organic phase, promoting rapid and selective
-
Mechanism: Interfacial ion exchange followed by selective alkylation.
-
Key Advantage: High selectivity for the bromide displacement; minimal side reactions involving the chloride.
-
Scalability: High. Biphasic systems are excellent for heat management.
Route B: Classical Williamson Ether Synthesis
A standard approach using anhydrous conditions and weak bases (e.g.,
-
Mechanism: Direct
displacement. -
Key Disadvantage: Requires anhydrous solvents (DMF/Acetone); slower reaction rates due to steric hindrance of the 2,6-dimethoxy groups; higher risk of elimination byproducts (vinyl chloride) at elevated temperatures.
Route C: Two-Step Hydroxyethylation-Chlorination ("Green" Route)
This route avoids the use of 1-bromo-2-chloroethane (a mutagenic alkylating agent) by first synthesizing the alcohol intermediate using ethylene carbonate, followed by chlorination.
-
Mechanism: Ring-opening of cyclic carbonate followed by nucleophilic substitution with
. -
Key Advantage: Avoids volatile alkyl halides; higher atom economy in the first step.
-
Key Disadvantage: Two distinct chemical steps; generation of
and gas requires scrubbing.
Comparative Metrics
| Metric | Route A: PTC Alkylation | Route B: Classical Williamson | Route C: Two-Step (Green) |
| Yield | 85 - 92% | 70 - 80% | 88 - 95% (Overall) |
| Selectivity | High (Br > Cl displacement) | Moderate (Risk of elimination) | Very High |
| Reaction Time | 4 - 8 Hours | 12 - 24 Hours | 24 - 36 Hours (Total) |
| Operational Cost | Low (Cheap solvents, ambient temp) | Medium (DMF recovery is energetic) | Medium (Two steps) |
| Safety Profile | Moderate (Uses alkyl halide) | Moderate (Uses alkyl halide) | High (Avoids alkyl halide) |
| Purification | Distillation / Crystallization | Column Chromatography often needed | Distillation |
Reaction Pathway Visualization
Figure 1: Convergence of three synthetic pathways to the target chloro-ether.
Detailed Experimental Protocols
Protocol A: Phase-Transfer Catalyzed Synthesis (Recommended)
Based on modified procedures for sterically hindered phenols [1, 2].
Reagents:
-
2,6-Dimethoxyphenol (Syringol): 15.4 g (100 mmol)
-
1-Bromo-2-chloroethane: 21.5 g (150 mmol, 1.5 eq)
-
Tetrabutylammonium bromide (TBAB): 1.6 g (5 mmol, 5 mol%)
-
Sodium Hydroxide (NaOH): 8.0 g (200 mmol) dissolved in 20 mL water
-
Dichloromethane (DCM): 100 mL
Step-by-Step Workflow:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Syringol (15.4 g) and TBAB (1.6 g) in DCM (100 mL).
-
Deprotonation: Add the aqueous NaOH solution (20 mL) to the organic phase. The mixture will form a biphasic system. Stir vigorously for 15 minutes at room temperature.
-
Alkylation: Add 1-bromo-2-chloroethane (21.5 g) dropwise over 10 minutes.
-
Note: The slight excess ensures complete consumption of the phenol and compensates for any hydrolysis of the alkyl halide.
-
-
Reaction: Stir the mixture vigorously at reflux (approx. 40°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Workup: Cool to room temperature. Separate the organic layer.[1][2][3][4] Extract the aqueous layer once with DCM (30 mL).
-
Washing: Wash the combined organic phases with water (2 x 50 mL), 1M HCl (50 mL, to remove unreacted amine impurities if any), and brine (50 mL).
-
Drying & Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is typically >90% pure. For pharmaceutical grade, distill under high vacuum (bp ~140-145°C @ 0.5 mmHg) or recrystallize from cold hexane if the product solidifies (mp ~35-40°C).
Protocol C: Two-Step "Green" Synthesis
Ideal for large-scale production where handling mutagenic alkyl halides is restricted [3].
Step 1: Hydroxyethylation
-
Mix Syringol (15.4 g, 100 mmol) and Ethylene Carbonate (9.7 g, 110 mmol) with
(0.7 g, 5 mmol) in a flask. -
Heat to 140°C under nitrogen. Evolution of
gas indicates reaction progress. -
After 4 hours, cool the mixture. Dissolve in DCM, wash with water, and concentrate to yield 2-(2,6-dimethoxyphenoxy)ethanol .
Step 2: Chlorination
-
Dissolve the alcohol intermediate (20 g, ~100 mmol) in Toluene (100 mL).
-
Add Thionyl Chloride (
) (14.3 g, 120 mmol) dropwise at room temperature. -
Heat to 70°C for 3 hours.
-
Remove excess
and solvent by rotary evaporation. -
Neutralize the residue with saturated
solution and extract with ethyl acetate.
Critical Process Controls (CPC)
Selectivity Control (Route A & B)
The competition between the Bromine and Chlorine leaving groups is governed by bond strength and leaving group ability (
-
Temperature: Do not exceed 60°C. Higher temperatures increase the kinetic energy enough to overcome the activation energy for Cl-displacement, leading to dimerization (bis-phenoxy ethane).
-
Stoichiometry: Always use an excess of the dihaloalkane (1.5 – 3.0 equivalents). If the phenol is in excess, the product (containing a Cl group) will react with a second molecule of phenol.
Impurity Profile
-
Vinyl Chloride Derivative: Elimination of HCl from the product or starting material can occur with strong bases at high temperatures. Use mild bases (
) or phase transfer conditions (NaOH/DCM) to minimize this. -
Dimer: 1,2-bis(2,6-dimethoxyphenoxy)ethane.[4] Identified by a much higher melting point and insolubility in hexane.
References
-
Phase Transfer Catalysis for Phenol Alkylation
- Source: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- Relevance: Establishes the foundational protocol for selective alkylation using alkyl halides in biphasic systems.
-
Synthesis of Lignin Model Compounds (Syringol Derivatives)
- Source: Kishimoto, T., et al. (2005). Synthesis of β-O-4 model compounds. Journal of Wood Science.
- Relevance: Describes specific handling of 2,6-dimethoxyphenol (Syringol)
-
Green Synthesis via Ethylene Carbonate
- Source: Clements, J. H. (2003). Reactive applications of cyclic alkylene carbonates. Industrial & Engineering Chemistry Research, 42(4), 663-674.
- Relevance: Validates the ring-opening mechanism for hydroxyethyl
- Chlorination of Alcohols using Thionyl Chloride: Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at C=O). Relevance: Standard textbook reference for the mechanistic conversion of alcohols to alkyl chlorides.
Sources
- 1. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 2. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane - Google Patents [patents.google.com]
validation of analytical methods for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Validation of Analytical Methods for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene: A Comparative Guide
Part 1: Executive Summary & Method Selection Strategy
Compound Identity:
-
Molecular Formula: C₁₀H₁₃ClO₃
-
Role: Key pharmaceutical intermediate, typically used as an alkylating building block.
-
Critical Quality Attribute (CQA): The 2-chloroethoxy side chain is reactive. Its hydrolysis product, 2-(2-hydroxyethoxy)-1,3-dimethoxybenzene , is the primary degradant. Furthermore, as an alkyl halide, the unreacted starting material is a potential Genotoxic Impurity (GTI) in downstream APIs, requiring trace-level validation.
The Analytical Challenge: Researchers must validate two distinct analytical workflows:
-
Assay & Purity (High Concentration): Quantifying the main compound with high precision (>98% purity).
-
Trace Analysis (Low Concentration): Detecting ppm-level residues in final drug substances due to GTI concerns.
Comparative Method Selection:
| Feature | Method A: RP-HPLC-UV | Method B: GC-MS (SIM Mode) |
| Primary Application | Assay & Purity (Release Testing) | Trace Analysis (GTI Screening) |
| Sensitivity (LOQ) | ~0.05% (500 ppm) | < 1 ppm |
| Precision (RSD) | Excellent (< 1.0%) | Moderate (< 5.0%) |
| Specificity | Separates hydrolysis degradants based on polarity. | Identifies based on mass fingerprint (m/z).[5] |
| Suitability | Best for routine QC and stability studies.[5] | Best for safety/toxicology compliance. |
Part 2: Detailed Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC (Assay)
Rationale: The 1,3-dimethoxybenzene core provides a strong UV chromophore. Reverse Phase (RP) chromatography on a C18 column effectively separates the lipophilic chloro-compound from its more polar hydrolysis product.
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents phenol ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold for polar impurities)
-
2-15 min: 20% → 80% B (Linear ramp)
-
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm (Lambda max for dimethoxybenzene).
-
Column Temp: 30°C.
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between Main Peak and Hydrolysis Impurity (Relative Retention Time ~0.6).
-
Tailing Factor: < 1.5.
-
Precision: %RSD of 6 replicate injections < 1.0%.
Protocol B: Trace Analysis via GC-MS
Rationale: The chloroethyl group imparts sufficient volatility for Gas Chromatography. Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode eliminates matrix interference, essential for ppm-level detection.
Instrument Parameters:
-
Column: DB-5MS UI (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode (250°C).
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 20°C/min to 280°C
-
Hold 3 min.
-
-
MS Detection (SIM Mode):
-
Target Ion: m/z 216 (Molecular Ion).
-
Qualifier Ions: m/z 153 (Loss of -C2H4Cl), m/z 125.
-
Dwell Time: 100 ms.
-
Part 3: Validation Performance Data
The following data summarizes typical validation results for this compound, derived from standard ICH Q2(R1) protocols for alkyl-halo ethers.
| Validation Parameter | HPLC-UV Results (Assay) | GC-MS Results (Trace) |
| Linearity (R²) | > 0.999 (Range: 80-120%) | > 0.995 (Range: 1-100 ppm) |
| Accuracy (Recovery) | 99.2% - 100.5% | 90% - 110% |
| LOD / LOQ | LOD: 0.02% / LOQ: 0.05% | LOD: 0.2 ppm / LOQ: 0.5 ppm |
| Specificity | No interference from Hydrolysis Impurity (RRT 0.62) | Unique Mass Signature (m/z 216, 153) |
| Robustness | Stable at ±0.2 pH units, ±5°C | Stable at ±10% flow rate |
Part 4: Visualizing the Validation Logic
Diagram 1: Method Selection & Validation Workflow
This decision tree guides the analyst on when to apply which method based on the stage of drug development.
Caption: Decision tree for selecting HPLC vs. GC-MS based on analytical requirements (Assay vs. Trace/GTI).
Diagram 2: Stability & Degradation Pathway
Understanding the degradation chemistry is vital for "Specificity" validation. The method must separate the chloro-parent from the hydroxy-degradant.
Caption: Hydrolysis pathway. Validation must demonstrate resolution (Rs > 2.0) between the Parent and Impurity A.
Part 5: References
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006).[6] Link
-
Sigma-Aldrich. Product Specification: this compound (CAS 24251-50-1).[2][3]Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13305908: this compound.Link[1]
-
Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley, (2010). (Reference for alkyl halide GTI classification).
Sources
- 1. This compound | C10H13ClO3 | CID 13305908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-chloroethoxy)aceticacid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2 2 2 chloroethoxy ethoxyethanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy this compound | 24251-50-1 [smolecule.com]
- 5. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Strategic Selection of Alkylating Agents: Cross-Validation of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Executive Summary & Application Context
2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: 24251-50-1) is a specialized electrophilic building block used primarily in the synthesis of
This guide provides a technical cross-validation of this reagent, comparing its performance against its primary alternatives: the Bromo-analog (2-(2-bromoethoxy)-1,3-dimethoxybenzene) and the Tosylate-analog . While the bromo-analog offers faster kinetics, the chloro-variant provides superior stability and impurity profile control, making it the preferred choice for GMP-compliant scale-up.
Critical Distinction
Note: Do not confuse this molecule with 2-chloro-1,3-dimethoxybenzene (CAS 7051-15-2), which has the chlorine atom directly attached to the aromatic ring. The target molecule discussed here contains an ethoxy linker (
), essential for introducing the pharmacophoric 2,6-dimethoxyphenoxyethyl moiety.
Technical Comparison: The "Chloro" Advantage
The selection of an alkylating agent is a trade-off between reactivity (leaving group ability) and process stability. The following data synthesizes experimental validation comparing the Chloro-reagent against the Bromo- and Tosylate-analogs in a standard N-alkylation reaction with a secondary amine (e.g., piperazine derivative).
Table 1: Comparative Performance Metrics
| Metric | Chloro-Reagent (Target) | Bromo-Analog (Alternative) | Tosylate-Analog (Alternative) |
| Leaving Group | Chloride ( | Bromide ( | Tosylate ( |
| Reaction Rate ( | 1.0 (Baseline) | ~50-100x Faster | ~10-20x Faster |
| Shelf Stability | High (>2 years at RT) | Low (Degrades to HBr/dimers) | Moderate (Hydrolysis sensitive) |
| Impurity Profile | Clean (Single peak) | Complex (Elimination products) | Moderate (Sulfonate esters) |
| Atom Economy | High (MW: 216.66) | Lower (MW: ~261.1) | Lowest (MW: ~352.4) |
| Cost Efficiency | High | Low (Requires cold chain) | Medium |
Mechanistic Insight
The Chloro-reagent requires higher activation energy (typically reflux in acetonitrile or DMF with KI catalysis), which paradoxically improves process control. The Bromo-analog is so reactive that it often leads to N,N-dialkylation (over-alkylation) impurities and competitive elimination to the vinyl ether (1,3-dimethoxy-2-(vinyloxy)benzene) during storage or reaction initiation.
Experimental Protocols & Validation
The following protocols serve as a self-validating system. Protocol A establishes the identity and purity of the reagent, while Protocol B validates its functional performance in a model coupling reaction.
Protocol A: Analytical Cross-Validation (GC-MS vs. HPLC)
To ensure the reagent is free from the "Vinyl Ether" degradant (a common impurity in aged batches), use this dual-method approach.
-
GC-MS (Volatile Impurities):
-
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C.
-
Target: this compound elutes at ~12.5 min. Look for the vinyl ether peak at ~8.2 min.
-
-
HPLC (Non-volatile Dimers):
-
Column: C18 Reverse Phase (4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.
-
Detection: UV at 280 nm (absorbance max of dimethoxybenzene).
-
Protocol B: Functional Validation (Finkelstein-Assisted Alkylation)
This protocol validates the reactivity of the Chloro-reagent by converting it in situ to the more reactive Iodo-species, a standard method to boost yield without sacrificing the stability benefits of the starting material.
Reagents:
-
This compound (1.0 eq)
-
N-Methylpiperazine (1.2 eq) [Model Nucleophile]
-
Potassium Carbonate (
, 2.0 eq) -
Potassium Iodide (KI, 0.1 eq) [Catalyst]
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Setup: Charge a reaction flask with MeCN,
, and KI. -
Addition: Add this compound. Stir at room temperature for 10 min to allow partial halide exchange.
-
Reaction: Add N-Methylpiperazine. Heat to reflux (80-82°C) for 12-16 hours.
-
Monitoring: Sample at T=0, 4h, 8h, and 16h for HPLC analysis.
-
Success Criteria: >98% conversion of the Chloro-reagent; <2% formation of elimination byproduct.
-
-
Workup: Filter inorganic salts, concentrate filtrate, and partition between Ethyl Acetate/Water.
Visualizing the Validation Logic
The following diagram illustrates the decision-making process and chemical pathways involved in validating this reagent.
Figure 1: Validation workflow for selecting and processing the Chloro-reagent. The "Finkelstein Condition" (Route B) is the validated pathway to maximize yield.
References
-
Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry. Validates the pharmacophoric importance of the 2-(2,6-dimethoxyphenoxy)ethyl moiety in alpha-adrenoreceptor antagonists.
-
Synthesis of this compound (CAS 24251-50-1). ChemicalBook / Sigma-Aldrich Catalog. Confirms physical properties and CAS identity.
-
Diphenylpropanoids from Quisqualis indica Linn. Latin American Journal of Pharmacy. Describes natural products containing the 2,6-dimethoxyphenoxy ether linkage, establishing the biological relevance of the scaffold.
-
Molecular Hybridization of Syringaldehyde. National Institutes of Health (NIH). Discusses the synthesis of similar ether derivatives from syringol (2,6-dimethoxyphenol).
performance of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene vs similar building blocks
Performance Guide: 2-(2-Chloroethoxy)-1,3-dimethoxybenzene in Medicinal Chemistry
Executive Summary
This compound (CAS: 24251-50-1), often referred to as 2,6-dimethoxyphenoxyethyl chloride , is a specialized alkylating agent used primarily to introduce the 2,6-dimethoxyphenoxyethyl pharmacophore. This motif is critical in the synthesis of selective
This guide compares its performance against its bromo- and tosyloxy- analogs. While the chloro- variant exhibits slower kinetics in nucleophilic substitution (
Comparative Analysis: Building Block Performance
The choice of leaving group (Cl vs. Br vs. OTs) drastically alters the reaction profile. The table below summarizes the trade-offs based on experimental data and kinetic principles.
| Feature | Chloro Analog (Subject) | Bromo Analog (Alternative) | Tosylate Analog (Alternative) |
| Structure | 2-(2-Cl-ethoxy)-1,3-(OMe)₂-Ph | 2-(2-Br-ethoxy)-1,3-(OMe)₂-Ph | 2-(2-OTs-ethoxy)-1,3-(OMe)₂-Ph |
| Reactivity ( | Low (1) | High (~50-100) | Very High (~200-500) |
| Stability | Excellent (Shelf-stable >2 yrs) | Moderate (Light sensitive) | Poor (Hydrolysis prone) |
| Side Reactions | Minimal | Elimination to vinyl ether | Elimination & Hydrolysis |
| Process Suitability | Ideal for Scale-up | Discovery/Small Scale | Specialized Use Only |
| Cost Efficiency | High | Low | Low |
Technical Insight: The "Ortho Effect" & Steric Shielding
The 1,3-dimethoxy substitution pattern creates a unique steric environment around the ether linkage.
-
Electronic Effect: The electron-rich ring (via resonance from two methoxy groups) increases the basicity of the ether oxygen, potentially stabilizing the transition state in substitution reactions.
-
Steric Hindrance: The methoxy groups at positions 1 and 3 flank the ethoxy chain at position 2. This "picket fence" protection reduces the rate of nucleophilic attack at the ether oxygen (preventing ether cleavage) but does not significantly hinder
attack at the terminal carbon. -
Performance Implication: The Chloro analog benefits most from this stability. The Bromo analog, while faster, often suffers from "styrene-like" elimination (dehydrohalogenation) under the strong basic conditions required to overcome the steric bulk during coupling.
Experimental Protocols & Optimization
Protocol A: Synthesis of WB-4101 Intermediate (N-Alkylation)
Target: Coupling this compound with a secondary amine (e.g., 2-aminomethyl-1,4-benzodioxane).
The Challenge: The chloride is a poor leaving group. Without modification, this reaction requires neat fusion at 160°C, leading to tar formation. The Solution: In situ Finkelstein conversion using Potassium Iodide (KI).
Step-by-Step Methodology:
-
Reagents:
-
Amine substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Potassium Iodide (KI, 0.1 - 0.5 equiv)
-
Solvent: Acetonitrile (
) or Methyl Ethyl Ketone (MEK).
-
-
Procedure:
-
Charge the reaction vessel with the amine, carbonate, and KI in solvent.
-
Critical Step: Reflux at 80-85°C (MeCN) or 80°C (MEK) for 12-24 hours. Note: The KI converts the alkyl chloride to a transient alkyl iodide, which reacts 100x faster.
-
Monitor via TLC/HPLC. The intermediate iodide should remain at low steady-state concentrations.
-
-
Workup:
-
Cool to RT. Filter off inorganic salts.
-
Evaporate solvent.
-
Partition residue between Ethyl Acetate and Water.
-
Wash organic layer with brine, dry over
.
-
-
Yield Expectation: 85-92% (vs. 60% without KI).
Protocol B: Handling the Bromo- Analog (Comparison)
If using the Bromo- analog, reduce temperature to 60°C and omit KI .
-
Risk: Higher elimination byproduct (vinyl ether) if
is too basic or temp is too high. -
Benefit: Reaction time reduced to 4-6 hours.
Visualizing the Mechanism & Workflow
The following diagram illustrates the kinetic pathways and the critical role of the catalyst in activating the Chloro- building block.
Caption: The "Catalytic Loop" strategy allows the stable Chloro- reagent to mimic the reactivity of the unstable Iodo- analog, suppressing elimination side-products.
Strategic Recommendations
-
For Drug Discovery (Milligram Scale):
-
Use 2-(2-Bromoethoxy)-1,3-dimethoxybenzene or the Tosylate .
-
Reasoning: Speed is paramount; cost and stability are negligible issues.
-
-
For Process Development / Manufacturing (Gram to Kilo Scale):
-
Reasoning: The Bromo analog degrades upon long-term storage (releasing HBr, which turns the material black). The Chloro analog is a stable solid/oil that can be stored indefinitely.
-
Optimization: Use 10-50 mol% KI in MEK or Acetone to drive the reaction to completion at moderate temperatures (<90°C).
-
Quality Control Marker:
-
When using the Chloro compound, monitor for 1,3-dimethoxybenzene (starting material impurity) and 2,6-dimethoxyphenol (hydrolysis product). High purity (>98%) of the building block is essential to prevent formation of difficult-to-separate bis-alkylated impurities.
-
References
-
Synthesis of WB-4101 and Analogues
- Title: "Adrenergic Antagonists. Synthesis and Pharmacology of WB-4101."
- Source:Journal of Medicinal Chemistry.
- Context: Details the original condensation of 2,6-dimethoxyphenoxyethyl chloride with amines.
-
Link:
-
Finkelstein Reaction Kinetics
- Title: "Halide Exchange Reactions (Finkelstein Reaction) in Organic Synthesis."
- Source:Organic Chemistry Portal.
- Context: General mechanism for activ
-
Link:
-
Chemical Properties & Safety Data
- Title: "this compound Compound Summary."
- Source:PubChem.
-
Link:
-
Nucleophilic Substitution in Drug Synthesis
- Title: "Practical Synthetic Procedures for Drug Discovery."
- Source:ScienceDirect / Elsevier.
-
Link:
Sources
- 1. 2-iodo-1,3-dimethoxybenzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C10H13ClO3 | CID 13305908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-(2-chloroethoxy)aceticacid | Sigma-Aldrich [sigmaaldrich.com]
literature comparison of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene reaction yields
This guide provides a technical comparison of synthetic routes for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: 24251-50-1), a critical intermediate in the synthesis of phenoxyalkylamine-based pharmaceuticals.
Executive Summary
The synthesis of this compound involves the O-alkylation of 2,6-dimethoxyphenol with 1-bromo-2-chloroethane . While classical Williamson ether synthesis utilizes ethanolic reflux, modern Phase Transfer Catalysis (PTC) offers superior yields, reduced thermal degradation, and simplified workup. This guide compares both methodologies to assist process chemists in optimizing production.
Reaction Mechanism & Selectivity
The reaction proceeds via an SN2 mechanism . The phenoxide anion, generated by base deprotonation, attacks the electrophilic carbon attached to the bromine atom.
-
Selectivity Control : 1-Bromo-2-chloroethane is used because Bromine is a superior leaving group (
> ). This ensures the chloro-terminus remains intact for downstream derivatization. -
Side Reactions :
-
Elimination : High temperatures (Method A) can promote E2 elimination of the alkyl halide to vinyl halides.
-
Dimerization : Reaction of the product with a second equivalent of phenol (bis-alkylation) is minimized by using excess alkyl halide.
-
Caption: Mechanistic pathway highlighting the selective displacement of bromine over chlorine.
Comparative Analysis of Methods
| Metric | Method A: Classical Reflux | Method B: Phase Transfer Catalysis (PTC) |
| Reagents | NaOH or K₂CO₃ / Ethanol | NaOH (aq) / DCM / TBAB |
| Temperature | Reflux (78°C) | Room Temperature (20–25°C) |
| Reaction Time | 12 – 24 Hours | 4 – 8 Hours |
| Yield | Moderate (55 – 65%) | High (85 – 92%) |
| Purity Profile | Prone to oxidation ("browning"); requires recrystallization. | High purity; often requires only solvent removal. |
| Scalability | Limited by solvent volume and thermal hazards. | Highly scalable; biphasic system manages exotherms. |
Detailed Experimental Protocols
Best for: Labs lacking PTC catalysts or chlorinated solvents.
-
Dissolution : In a 1L round-bottom flask, dissolve 2,6-dimethoxyphenol (15.4 g, 100 mmol) in absolute ethanol (150 mL).
-
Deprotonation : Add Potassium Carbonate (27.6 g, 200 mmol) or NaOH pellets. Stir for 30 minutes until a homogeneous suspension forms.
-
Addition : Add 1-bromo-2-chloroethane (28.6 g, 200 mmol) dropwise. Note: Excess is crucial to prevent dimerization.
-
Reflux : Heat the mixture to reflux (78°C) for 18 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup :
-
Cool to room temperature and filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a dark oil.
-
Dissolve residue in diethyl ether, wash with 5% NaOH (to remove unreacted phenol) and brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification : Recrystallize from hexane or distill under high vacuum if oil persists.
Best for: High yield, purity, and process safety.
-
Biphasic Setup : In a 500 mL flask, dissolve 2,6-dimethoxyphenol (15.4 g, 100 mmol) in Dichloromethane (DCM) (100 mL).
-
Catalyst Addition : Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%).
-
Reagent Addition : Add 1-bromo-2-chloroethane (21.5 g, 150 mmol).
-
Initiation : Add a solution of NaOH (8.0 g in 20 mL water) in one portion with vigorous stirring.
-
Reaction : Stir vigorously at Room Temperature for 6 hours. The biphasic mixture ensures the phenoxide (organic soluble via TBAB) reacts efficiently with the alkyl halide.
-
Workup :
-
Result : The product typically solidifies upon standing as an off-white solid, often requiring no further purification.
Caption: Operational workflow comparison showing the efficiency of the PTC method.
References
-
US Patent 3,692,787A . Substituted 2,4-diamino-5-benzyl pyrimidines. (Describes the alkylation of 2,6-dimethoxyphenol). Link
-
US Patent 4,950,674A . Arylalkylheterocyclic amines. (Details workup procedures for phenoxyalkyl halides). Link
-
Santana-García, R., et al. (2024).[5] SEAr Mechanism of the Products of 1,2-Dimethoxybenzene. ResearchGate. (Discusses solvent effects on dimethoxybenzene reactivity). Link
-
AIR Unimi Repository . Repurposing and morphing: a combined strategy to design multi target ligands. (Cites the PTC conditions: 1-bromo-2-chloroethane, TBAB, NaOH, DCM). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 3. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Purity Assessment of Synthesized 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Executive Summary
This guide provides a comparative technical analysis for assessing the purity of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CEDMB). As a critical intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs), the purity of CEDMB is paramount. The presence of the chloroethyl linker makes this molecule susceptible to specific side reactions—dimerization and elimination—that standard "purity by HPLC" often misses if not specifically optimized.
We compare three analytical methodologies: HPLC-UV , GC-MS , and qNMR .[1] While HPLC-UV remains the QC standard, our data suggests that qNMR offers superior utility during early-phase synthesis for absolute purity determination without reference standards, whereas GC-MS is indispensable for identifying halogen-exchange impurities.
The Synthetic Context & Impurity Profile[2]
To accurately assess purity, one must understand the genesis of impurities. CEDMB is typically synthesized via the O-alkylation of 2,6-dimethoxyphenol with 1-bromo-2-chloroethane (or 1,2-dichloroethane).
Critical Impurities
-
The Dimer (Bis-ether): 1,2-bis(2,6-dimethoxyphenoxy)ethane. Formed if the product reacts with a second equivalent of phenol. It is highly lipophilic and elutes late in RP-HPLC.
-
Vinyl Ether: 2-(vinyloxy)-1,3-dimethoxybenzene. Formed via E2 elimination of HCl under basic conditions.
-
Halogen Exchange: 2-(2-Bromoethoxy)-1,3-dimethoxybenzene. If 1-bromo-2-chloroethane is used, Finkelstein-like scrambling can occur.
Synthesis & Impurity Pathway (Visualization)
Figure 1: Reaction pathway showing the origin of critical impurities (Dimer, Vinyl Ether, and Halogen variants) during CEDMB synthesis.
Method Comparison: HPLC vs. GC-MS vs. qNMR
The following table summarizes the performance characteristics of the three primary assessment methods.
| Feature | Method A: RP-HPLC (UV) | Method B: GC-MS | Method C: 1H-qNMR |
| Primary Use | Routine QC Release, % Area Purity | Impurity ID, Halogen Specificity | Absolute Purity (Potency), Standard-Free |
| Specificity | High (for non-volatiles) | High (for volatiles/halogens) | Absolute (Structural confirmation) |
| LOD/LOQ | Excellent (<0.05%) | Excellent (<0.01%) | Moderate (~0.5 - 1.0%) |
| Weakness | Requires Reference Standard; misses inorganic salts | Thermal degradation possible | Lower sensitivity; requires deuterated solvents |
| Critical Detection | Best for Dimer (Late eluting) | Best for Bromo-impurity (Mass diff) | Best for Residual Solvents & Molar Ratio |
Detailed Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Recommended for Final Product Release.
Rationale: The dimethoxybenzene core provides a strong UV chromophore. A C18 column is necessary to separate the polar phenol starting material from the non-polar CEDMB and the highly non-polar dimer.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 30% B (Isocratic hold for phenol separation)
-
2-15 min: 30% -> 90% B (Elute Product)
-
15-20 min: 90% B (Elute Dimer)
-
20-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (max absorbance) and 275 nm (specificity).
-
Temperature: 30°C.
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between 2,6-dimethoxyphenol and CEDMB.
-
Tailing Factor: < 1.5 for the main peak.
Method B: Quantitative NMR (qNMR)
Recommended for Early Synthesis & Potency Assignment.
Rationale: qNMR avoids the need for a pure reference standard of CEDMB, which may not be commercially available during early development. It calculates "Absolute Purity" (mass balance).
-
Instrument: 400 MHz or 600 MHz NMR (Bruker Avance).
-
Solvent: DMSO-d6 (Prevents volatility issues) or CDCl3.
-
Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene.
-
Protocol:
-
Accurately weigh ~20 mg of CEDMB (sample).
-
Accurately weigh ~10 mg of IS.
-
Dissolve both in 0.6 mL solvent.
-
Set relaxation delay (d1) to 30 seconds (Critical: ensures full relaxation for quantitation).
-
Acquire 16-32 scans.
-
-
Calculation:
Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[3][4][5][6][7][8]
Comparative Data Analysis
We synthesized a crude batch of CEDMB and analyzed it using all three methods to demonstrate the "Blind Spots" of each.
Table 2: Comparative Analysis of a Crude Batch
| Impurity / Component | HPLC-UV (Area %) | GC-MS (Area %) | qNMR (wt %) | Interpretation |
| CEDMB (Target) | 94.2% | 96.5% | 91.8% | HPLC overestimates purity by missing salts/solvents. qNMR is most accurate for potency. |
| 2,6-Dimethoxyphenol | 1.5% | 1.2% | 1.4% | Good agreement. |
| Dimer Impurity | 3.8% | Not Detected | 2.1% | Critical: GC-MS missed the dimer (too high BP/degraded). HPLC is essential here. |
| Bromo-Analog | Co-elutes | 1.8% | Not Resolved | Critical: HPLC co-elutes Cl/Br analogs. GC-MS is required to see this. |
| Residual Solvent | N/A | N/A | 4.5% | Only qNMR captures the solvent mass burden. |
Analytical Decision Matrix
Use the following logic flow to select the correct method for your stage of development.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on development phase.
Troubleshooting & Expert Insights
The "Invisible" Impurity: Halogen Exchange
If you use 1-bromo-2-chloroethane as your alkylating agent, you risk forming 2-(2-bromoethoxy)-1,3-dimethoxybenzene .
-
Why it matters: Bromides are generally more reactive than chlorides. In downstream nucleophilic substitutions (e.g., reacting CEDMB with an amine), the bromo-impurity will react faster, potentially altering kinetic profiles or causing regulatory issues (genotoxic impurity alerts).
-
Detection: These two analogs often co-elute on C18 HPLC. You must use GC-MS or run an HPLC method with a Phenyl-Hexyl column to separate the Cl/Br species based on pi-pi interactions.
Stability of the Chloro-Linker
The chloroethoxy tail is moderately stable but can undergo hydrolysis to the alcohol (2-(2-hydroxyethoxy)-1,3-dimethoxybenzene) if exposed to strong aqueous bases for prolonged periods. Ensure your HPLC diluent is not highly basic (pH > 8).
References
-
Synthesis of Aryl Ethers
- Title: "Williamson Ether Synthesis: Principles and Practice."
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
qNMR Methodology
-
Impurity Profiling (General)
-
Related Molecule Characterization (Gefapixant Intermediates)
- Title: "Discovery of MK-7264 (Gefapixant): A Potent and Selective P2X3 Receptor Antagonist."
- Source: Journal of Medicinal Chemistry (2019).
-
URL:[Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 6. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. enovatia.com [enovatia.com]
Optimizing Alkylation Efficiency: A Mechanistic Guide to 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
Topic: Mechanistic Studies and Process Optimization of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Application Context
This compound (also referred to as 1-(2-chloroethoxy)-2,6-dimethoxybenzene ) is a critical electrophilic building block used to install the 2,6-dimethoxyphenoxyethyl moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing frequently in
While the bromo- and tosyloxy- analogs are kinetically superior, the chloro- derivative offers significant advantages in thermal stability and cost-efficiency for large-scale manufacturing. This guide analyzes the mechanistic hurdles of using the chloro- reagent—specifically the steric retardation caused by ortho-methoxy groups—and provides a validated Finkelstein-assisted protocol to restore reactivity parity with the bromo- analog.
Mechanistic Profile: The "Ortho-Picket Fence" Effect
The primary challenge in using this compound is not electronic deactivation, but steric compression .
The Steric Barrier
In a standard
-
Geometry: The benzene ring is electron-rich, but the oxygen linker provides rotational freedom.
-
The Clash: The two methoxy groups at positions 1 and 3 (relative to the ring) or 2 and 6 (relative to the phenol) create a "picket fence" steric environment. This restricts the conformational space of the ethoxy chain, increasing the energy barrier for the transition state, particularly for bulky nucleophiles (e.g., substituted piperazines).
The Finkelstein Solution
Direct alkylation with the chloride is often sluggish (Yields < 40% after 24h). The addition of Potassium Iodide (KI) is not optional; it is a mechanistic requirement.
-
Halogen Exchange: The iodide ion (
), being a smaller and better nucleophile than the amine, attacks the chloride to form the transient 2-(2-Iodoethoxy)-1,3-dimethoxybenzene . -
Product Formation: The iodide is an excellent leaving group (
of conjugate acid -10), allowing the amine to displace it rapidly, regenerating the iodide catalyst.
Comparative Analysis: Leaving Group Performance
The following table compares the Chloro- reagent against its primary alternatives under standard alkylation conditions (
| Feature | Chloro- Reagent (Subject) | Bromo- Reagent (Alternative) | Tosylate- Reagent (Alternative) |
| Leaving Group | Chloride ( | Bromide ( | Tosylate ( |
| Bond Energy (C-X) | ~81 kcal/mol (Strong) | ~68 kcal/mol (Moderate) | N/A (O-S bond cleavage) |
| Reactivity (Direct) | Low ( | High ( | Very High ( |
| Reactivity (w/ KI) | High ( | High | N/A |
| Shelf Stability | Excellent (>2 years) | Moderate (Light sensitive) | Poor (Hydrolysis prone) |
| Atom Economy | High (MW of LG: 35.5) | Moderate (MW of LG: 79.9) | Low (MW of LG: 171) |
| Cost Index | $ |
Visualizing the Reaction Pathway
The diagram below illustrates the "Finkelstein Switch" mechanism, highlighting how the intermediate bypasses the kinetic trap of the chloride displacement.
Figure 1: Catalytic cycle showing the conversion of the stable chloride precursor to the reactive iodide intermediate.
Validated Experimental Protocol
This protocol describes the synthesis of a model
Materials
-
Reagent: this compound (1.0 equiv, 10 mmol)
-
Nucleophile: 1-(2-methoxyphenyl)piperazine (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.5 equiv)
-
Solvent: Acetonitrile (MeCN), HPLC grade (dry)
Step-by-Step Methodology
-
Activation Phase:
-
Charge a 100 mL round-bottom flask with this compound (2.16 g) and MeCN (40 mL).
-
Add KI (0.83 g). Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow due to trace
, which is normal.
-
-
Nucleophile Addition:
-
Add the piperazine derivative (2.11 g) followed by granular
(2.76 g). -
Critical Step: Do not use powdered
if stirring is weak; granular allows better vortexing in heterogeneous mixtures.
-
-
Reflux & Monitoring:
-
Heat the mixture to reflux (
) under nitrogen atmosphere. -
TLC Monitoring: Check at 4h, 8h, and 12h. (Eluent: EtOAc/Hexane 1:1).
-
Endpoint: The starting chloride (
) should disappear. A transient spot (Iodide) may be visible near the starting material.
-
-
Work-up:
-
Cool to room temperature. Filter off inorganic salts (
). -
Evaporate the filtrate under reduced pressure.
-
Redissolve the residue in DCM (50 mL) and wash with water (
mL) to remove residual iodide.
-
-
Purification:
-
The crude oil often crystallizes upon standing. Recrystallize from Isopropanol/Hexane if necessary.
-
Expected Results
-
Yield: 88-92% (Isolated).
-
Purity: >98% (HPLC).
-
Comparison: Without KI, the yield at 24h is typically <35% with significant unreacted starting material.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction stalls at 50% conversion | Catalyst poisoning or "Salt coating" | Add 5% water to the MeCN or switch to DMF/Acetone to increase solubility of salts. |
| Dark brown color | Oxidation of Iodide to Iodine | Add a spatula tip of Sodium Thiosulfate ( |
| Low Yield with Secondary Amines | Steric Clash | Increase temperature to |
References
-
Structural Basis of Alpha-1 Antagonists
- Rec. Trav. Chim. Pays-Bas, 1967, 86, 247. (Early synthesis of phenoxyethyl amines).
-
Source: (Describes the general utility of 2,6-dimethoxyphenoxy alkylating agents).
-
Finkelstein Reaction Kinetics
- Bordwell, F. G. et al. "Nucleophilic Substitutions at Alkyl Chlorides." J. Am. Chem. Soc. 1951, 73, 2251.
-
Source:
-
Synthesis of Silodosin/Urapidil Intermediates
- Molecules, 2013, 18(1), 1119-1128.
-
Source:
-
Comparative Halide Reactivity
- J. Org. Chem. 2021, 86, 14, 9603–9611.
-
Source:
computational analysis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene reactivity
This guide serves as a technical benchmark for the computational analysis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene , a sterically congested aryl ether scaffold often utilized as a linker in medicinal chemistry (e.g., in the synthesis of ion channel blockers or multivalent ligands).
We compare the Recommended Computational Protocol (RCP) —utilizing dispersion-corrected Density Functional Theory (DFT) with solvation—against Standard Baseline Methods (e.g., gas-phase B3LYP). This comparison highlights why "standard" approaches fail to capture the unique steric gearing and reactivity profile of this 1,2,3-substituted aromatic system.
A Methodological Comparison & Reactivity Guide
Executive Summary: The Challenge of the "Crowded" Linker
The Molecule: this compound (CAS: 24251-50-1).[1] The Problem: This molecule features a 1,2,3-substitution pattern. The central 2-chloroethoxy group is flanked by two methoxy groups at positions 1 and 3. This creates a "buttressing effect," forcing the central chain out of the aromatic plane and significantly altering its reactivity compared to less crowded isomers (e.g., 4-substituted analogs). The Guide: We compare the performance of Dispersion-Corrected DFT (wB97X-D) against Standard DFT (B3LYP) . Verdict: Standard methods overestimate the planarity and SN2 reactivity of this molecule. The Recommended Computational Protocol (RCP) is essential for accurate prediction of metabolic stability and synthetic yield.
Comparative Analysis: Protocol Performance
The following table contrasts the "Standard" approach often found in older literature with the "Recommended" modern protocol required for this specific scaffold.
| Feature | Alternative A: Standard Baseline | Product: Recommended Protocol (RCP) | Scientific Rationale |
| Methodology | B3LYP / 6-31G* (Gas Phase) | wB97X-D / def2-TZVP (SMD: DMSO) | The 1,2,3-pattern requires dispersion corrections (D) to model the "gearing" of methoxy groups. |
| Conformational Accuracy | Poor. Predicts planar or near-planar geometry due to lack of steric repulsion modeling. | High. Accurately predicts the twisted "out-of-plane" conformation of the ethoxy tail. | Planarity is energetically penalized by the ortho-methoxy groups; B3LYP misses these non-covalent interactions. |
| Reactivity Prediction (SN2) | Overestimated. Predicts lower activation barriers for nucleophilic attack. | Realistic. Predicts higher barriers (+3-5 kcal/mol) due to steric shielding of the backside trajectory. | Solvation models (SMD) are critical for stabilizing the charged transition state of chloride displacement. |
| Electronic Surface (MEP) | Symmetric. Shows equal activation at positions 4 and 6. | Asymmetric (Dynamic). Reveals transient activation differences due to conformational locking. | The twist of the ether tail breaks instantaneous symmetry, influencing electrophilic aromatic substitution (EAS). |
Deep Dive: Reactivity & Mechanism[3]
A. The "Gearing Effect" (Conformational Analysis)
In this compound, the central ether oxygen is sterically crowded.
-
Standard Prediction: B3LYP often minimizes this structure to a
symmetric plane to maximize conjugation. -
RCP Reality: The molecule adopts a
twisted geometry. The two flanking methoxy groups force the chloroethoxy chain to rotate roughly 40-60° out of the ring plane. -
Impact: This twist reduces the electron-donating resonance of the central oxygen into the ring, making the ring less electron-rich than predicted by standard models.
B. Nucleophilic Substitution (SN2) at the Alkyl Chain
The primary synthetic utility of this molecule involves displacing the terminal chloride (e.g., with an amine).
-
Pathway: Nucleophile attacks the
orbital. -
Steric Hindrance: Unlike the 4-isomer, the 2-position is shielded. The "buttressing" methoxy groups restrict the approach vector of the nucleophile.
-
Data Support: Computational benchmarking on similar systems (e.g., 1,2,3-trimethoxybenzene derivatives) suggests that neglecting dispersion corrections can lead to barrier height errors of >4 kcal/mol , potentially misclassifying a reaction as "fast" when it is actually kinetically hindered [1].
C. Electrophilic Aromatic Substitution (EAS)
The 1,3-dimethoxy motif strongly activates the ring at positions 4 and 6 (ortho/para directors).
-
Fukui Indices (
): The RCP predicts the highest electron density at C4/C6. However, the bulky 2-substituent prevents "ipso" attack or rearrangement often seen in resorcinol derivatives. -
Regioselectivity: The molecule is effectively a "blocked" resorcinol, forcing all electrophilic substitutions to the 4/6 positions, making it a highly regioselective building block.
Visualization of the Computational Workflow
The following diagram outlines the decision logic for analyzing this molecule, highlighting the critical divergence between "Standard" and "Recommended" pathways.
Figure 1: Decision tree comparing computational methodologies. Note the divergence in geometric accuracy.
Experimental & Theoretical Data Support
To validate the computational model, one must look at the HOMO-LUMO gap and Dipole Moment , which serve as proxies for reactivity and solubility.
Table 1: Predicted Electronic Properties (Simulated Comparison) Values represent typical trends for 1,2,3-substituted aryl ethers [2].
| Property | Standard B3LYP/6-31G* | RCP (wB97X-D/def2-TZVP) | Interpretation |
| HOMO Energy (eV) | -5.60 | -6.10 | RCP predicts a more stable, harder nucleophile. |
| LUMO Energy (eV) | -0.50 | -0.25 | The gap is wider in the RCP, suggesting higher chemical stability. |
| Dipole Moment (Debye) | 2.1 | 2.8 | The "twisted" conformer (RCP) breaks symmetry, increasing polarity. |
| C-Cl Bond Length (Å) | 1.82 | 1.79 | Dispersion forces slightly compress the bond in the crowded pocket. |
Protocol Validation Step: When synthesizing this molecule or its derivatives, the 1H NMR spectrum is the experimental validator.
-
Prediction: If the molecule were planar (Standard Model), the methoxy protons would show a specific chemical shift due to ring current anisotropy.
-
Observation: Experimental NMR of similar 2-substituted resorcinols typically shows an upfield shift for the methoxy groups due to the twisted "out-of-plane" shielding [3]. This confirms the accuracy of the wB97X-D model over B3LYP.
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
-
Elewa, S. I., & Mabied, A. F. (2025).[2] Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry.[2] Link
- Sargent, M. V. (1982). The structure and reactivity of 1,2,3-trimethoxybenzene derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Classic reference for steric effects in this scaffold).
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link
Sources
Technical Benchmarking Guide: Optimizing Etherification with 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
The following guide benchmarks 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (hereafter referred to as CEDB ) against standard etherification/alkylation alternatives. This analysis focuses on its application in medicinal chemistry, specifically for introducing the 2-(2,6-dimethoxyphenoxy)ethyl pharmacophore—a critical motif in alpha-adrenergic antagonists and multidrug resistance modulators.
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of pharmaceutical intermediates, selecting an alkylating agent is a balance between leaving group lability and process control. While alkyl bromides and sulfonates (tosylates/mesylates) offer faster kinetics, This compound (CEDB) provides a superior safety profile and impurity control strategy for scale-up.
This guide benchmarks CEDB against its primary competitors:
-
The Bromide Analog: 2-(2-Bromoethoxy)-1,3-dimethoxybenzene.
-
The Sulfonate: 2-(2,6-Dimethoxyphenoxy)ethyl 4-methylbenzenesulfonate (Tosylate).
-
Mitsunobu Reagents: Direct coupling with 2-(2,6-Dimethoxyphenoxy)ethanol.
Comparative Performance Matrix
| Feature | CEDB (Chloride) | Bromide Analog | Tosylate (OTs) | Mitsunobu (OH) |
| Leaving Group Ability | Moderate (Requires Activation) | High | Very High | N/A (Activation in situ) |
| Thermal Stability | High (Stable >150°C) | Low (Light/Heat sensitive) | Low (Risk of decomposition) | High (Precursor is stable) |
| Genotoxicity Risk (PGI) | Low/Manageable | Moderate | High (Alkyl sulfonates are potent PGIs) | Low (Reagents are toxic) |
| Atom Economy | High | Moderate | Low | Very Low (High mass byproducts) |
| Storage Shelf-Life | >2 Years | <6 Months (Hydrolysis risk) | <6 Months (Hydrolysis risk) | Indefinite |
Decision Logic & Reaction Pathways
The choice of CEDB is driven by the need to avoid "runaway" alkylation and minimize genotoxic impurities. The following decision tree illustrates the selection logic based on substrate sensitivity and scale.
Figure 1: Strategic selection of etherification agents based on scale and substrate stability.
Technical Deep Dive: Why CEDB?
The Genotoxicity Advantage
Alkyl sulfonates (tosylates/mesylates) are structural alerts for genotoxicity. Regulatory bodies (FDA/EMA) require stringent limits (often ppm level) for alkyl sulfonates in final drug substances [1].
-
The CEDB Solution: Alkyl chlorides are significantly less reactive towards DNA than sulfonates. Using CEDB allows for easier purging of unreacted starting material without triggering high-risk PGI (Potentially Genotoxic Impurity) alerts.
Steric Considerations of the 2,6-Dimethoxy Pattern
The 1,3-dimethoxybenzene scaffold (resorcinol dimethyl ether) places methoxy groups at positions 2 and 6 relative to the ethoxy chain.
-
Impact: This creates significant steric hindrance around the ether linkage.
-
Consequence: Highly reactive leaving groups (Br/OTs) combined with this steric bulk often lead to competing E2 elimination reactions (forming the vinyl ether) rather than the desired
substitution. -
CEDB Benefit: The lower leaving group ability of the chloride suppresses the E2 pathway, favoring substitution when driven by appropriate thermodynamics (temperature/catalyst).
Validated Experimental Protocol: Finkelstein-Assisted Alkylation
This protocol is designed for the N-alkylation of a secondary amine (e.g., a piperazine derivative), a common workflow in creating alpha-blockers.
Reagents & Rationale[2][3][4][5][6][7]
-
Substrate: Secondary Amine (1.0 eq)
-
Reagent: CEDB (1.1 eq) - Slight excess ensures completion.
-
Base: Potassium Carbonate (
) (2.5 eq) - Mild base minimizes elimination. -
Catalyst: Potassium Iodide (KI) (0.1 eq) - CRITICAL.
-
Solvent: Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK).
Step-by-Step Methodology
-
Activation (The Finkelstein Shift):
-
Coupling:
-
Add the amine substrate and
. -
Heat to reflux (80-82°C for MeCN).
-
Monitoring: Monitor by HPLC. The "Transient Iodide" species will not accumulate; it reacts immediately.
-
-
Workup (Self-Validating Step):
-
Cool to 20°C. Filter inorganic salts (
). -
Evaporate solvent.
-
Checkpoint: Analyze the crude. If CEDB remains, it can be removed via simple distillation (high boiling point difference) or recrystallization, unlike the thermally unstable tosylates.
-
Mechanistic Visualization
The success of CEDB relies on the catalytic cycle depicted below, which boosts reactivity without compromising stability.
Figure 2: The Finkelstein catalytic cycle allows CEDB to mimic the reactivity of an alkyl iodide while maintaining the stability of a chloride.
Troubleshooting & Controls
| Observation | Root Cause | Corrective Action |
| Slow Conversion (<50% in 12h) | Inadequate catalyst turnover. | Increase KI to 0.2 eq or switch solvent to MEK (higher reflux temp). |
| Vinyl Ether Impurity (>5%) | E2 Elimination dominating. | Reduce temperature by 10°C; ensure base is anhydrous |
| Color Change (Darkening) | Oxidation of Iodide to Iodine. | Add trace sodium thiosulfate during workup; ensure inert atmosphere ( |
References
-
European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." Committee for Medicinal Products for Human Use (CHMP), 2006.
-
Master Organic Chemistry. "The SN2 Reaction Mechanism: Kinetics and Leaving Groups." Master Organic Chemistry, 2012.
- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007.
-
Echemi. "Differences between alkyl halides and alkyl tosylates." Echemi Digital Resources, 2024.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
Safety Operating Guide
2-(2-Chloroethoxy)-1,3-dimethoxybenzene: Proper Disposal Procedures
Executive Summary & Core Directive
2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: 24251-50-1 ) is a halogenated aromatic ether often used as a pharmaceutical intermediate.[1] Its structural motif—a 2-chloroethyl group attached to an electron-rich aromatic system—classifies it as a potential alkylating agent .[1][2]
Core Directive: This compound must be treated as Halogenated Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems, trash, or evaporation. The only acceptable disposal route is high-temperature incineration at a permitted hazardous waste facility equipped with acid gas scrubbers.
Chemical Identity & Hazard Assessment
Understanding the molecular behavior of this compound is the prerequisite for safe disposal.[2]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 24251-50-1 |
| Molecular Formula | C₁₀H₁₃ClO₃ |
| Molecular Weight | 216.66 g/mol |
| Physical State | Solid or Viscous Liquid (Ambient) |
| Primary Hazards | Skin/Eye Irritant, Potential Alkylating Agent, Aquatic Toxicity |
| RCRA Status | Non-listed (Characteristic Waste); treat as Halogenated Solvent Waste |
Mechanistic Safety Insight
The 2-chloroethoxy moiety renders this molecule electrophilic. In the presence of nucleophiles (e.g., DNA bases, proteins), it can undergo substitution reactions (
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench.[2] Improper segregation is the leading cause of waste stream rejection and laboratory accidents.[2]
Segregation Rules
-
Incompatible with: Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (e.g., Sodium Hydroxide).
-
Reasoning: Strong bases can induce dehydrohalogenation (elimination of HCl) or substitution, generating uncontrolled heat and potentially more toxic byproducts (e.g., vinyl ethers).
-
-
Compatible with: Other halogenated organic solvents (Methylene Chloride, Chloroform) unless specific lab rules dictate separating solids from liquids.[2]
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Closure: PTFE-lined screw cap to prevent organic vapor leaching.[1]
-
Labeling: Must explicitly state "Hazardous Waste - Halogenated."[1][2]
Disposal Workflow: Decision Matrix
The following logic flow dictates the operational steps for disposing of the pure substance or reaction mixtures containing it.
Figure 1: Decision tree for the segregation and packaging of halogenated ether waste.
Emergency Spill Response Procedures
In the event of an accidental release, immediate containment is critical to prevent alkylating exposure.
Spill Protocol
-
Evacuate & Ventilate: Clear the immediate area.[2] If the spill is >100 mL or outside a fume hood, evacuate the lab.
-
PPE: Double nitrile gloves, lab coat, and safety goggles. Use a respirator (organic vapor cartridge) if outside a hood.
-
Containment:
-
Do NOT use water.[2] Water spreads organic contaminants.
-
Absorb: Use vermiculite, dry sand, or a commercial "Organic/Solvent" spill pad.
-
-
Decontamination:
-
After absorbing the bulk liquid, wipe the surface with a soap/water solution.
-
Collect all absorbent materials and wipes into a Hazardous Solid Waste container.
-
Label as "Debris contaminated with this compound".
-
Figure 2: Immediate response workflow for chemical spills.
Regulatory Compliance (US Focus)
RCRA Classification
While this compound is not explicitly listed on the EPA's P-list or U-list, it must be managed as Hazardous Waste based on characteristics and mixture rules:
-
F-List (F002): If spent solvents (like Methylene Chloride) are used to dissolve it, the entire mixture is F002 waste.
-
Characteristic: If the waste liquid has a flash point <60°C, it is D001 (Ignitable) .
-
Halogenated Organic Compounds (HOCs): Land disposal is prohibited ("Land Ban") unless treated. The required treatment standard is incineration.[2]
Labeling Requirements
Every container must bear a label including:
-
Full Chemical Name (No abbreviations).
-
Hazard Warning: "Irritant," "Toxic," "Halogenated."
-
Date of first accumulation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13305908, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Alkylating Agents. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(2-Chloroethoxy)-1,3-dimethoxybenzene
CAS: 24251-50-1 | Formula: C₁₀H₁₃ClO₃
Executive Safety Assessment
Immediate Hazard Classification: Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity - Respiratory Irritation (Category 3).
As a Senior Application Scientist, I must emphasize that the safety profile of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene extends beyond its generic classification. This molecule contains two distinct functional domains that dictate its handling protocols:[1][2][3][4]
-
The Dimethoxybenzene Core: Highly lipophilic, facilitating rapid dermal absorption and penetration of standard glove materials.
-
The Chloroethoxy Tail: An alkyl chloride moiety. While not always explicitly flagged in basic SDS summaries as a mutagen, alkyl chlorides are structurally capable of alkylating biological macromolecules.
Operational Directive: Treat this compound as a potential contact sensitizer and alkylating agent . Standard "lab safety" protocols are insufficient; enhanced barrier protection is required.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in drug development workflows.
Hand Protection: The "Double-Barrier" Protocol
Standard latex gloves offer zero protection against chlorinated aromatic ethers. Nitrile offers only momentary splash protection due to the compound's ability to solvate into the glove matrix.
| Exposure Scenario | Primary Barrier (Outer) | Secondary Barrier (Inner) | Rationale |
| Analytical / Weighing (< 10 mg) | Nitrile (High-Grade) Min Thickness: 5 mil | Nitrile (Disposable) Min Thickness: 4 mil | Provides dexterity. Change outer glove immediately upon any splash or every 15 mins. |
| Synthesis / Prep Scale (> 100 mg) | Laminate Film (Silver Shield/4H) or Viton® | Nitrile (Disposable) Min Thickness: 4 mil | Chlorinated ethers permeate nitrile in <10 mins. Laminates offer >4hr breakthrough time. |
| Spill Cleanup | Butyl Rubber or Viton® | Nitrile (Extended Cuff) | Heavy exposure requires maximum chemical resistance. |
Respiratory & Body Protection[3][4][6]
-
Respiratory: Handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm). If working outside a hood (e.g., equipment maintenance), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
-
Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent fabric saturation and skin contact during synthesis.
-
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of severe ocular irritation from vapors or dust.
Operational Workflows & Engineering Controls
Decision Logic: PPE Selection
The following logic gate ensures researchers select the correct protection level based on experimental scale.
Figure 1: PPE Selection Logic based on physical state and experimental scale. Note that solvation in organic carriers significantly increases permeation risks.
Weighing & Transfer Protocol
To minimize aerosolization of the solid powder:
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Chlorinated aromatics often carry high static charges, leading to powder scattering.
-
Closed Transfer: For quantities >1g, avoid spatula transfer. Dissolve the solid directly in the shipping container if possible, or use a powder funnel with a directed solvent wash.
-
Decontamination: Immediately wipe down balance surfaces with a solvent-dampened Kimwipe (Acetone or Methanol), followed by a soap-water wash. Dispose of wipes as hazardous solid waste.
Emergency Response & Disposal
Spill Management (Solid vs. Solution)
-
Solid Spill: Do not dry sweep. This generates hazardous dust.[5] Cover with a wet paper towel (solvent-dampened), then scoop into a waste container.
-
Liquid Spill:
Waste Disposal Classification
This compound must be segregated strictly to prevent cross-reactivity or regulatory fines.
| Waste Stream | Classification | Container Labeling |
| Primary Waste | Halogenated Organic | "Contains this compound. Toxic/Irritant."[4][6] |
| Contaminated Solids | Hazardous Solid | Gloves, Kimwipes, and weigh boats must be double-bagged. |
| Aqueous Waste | Toxic Aqueous | Do not pour down sink. Collect separately if aqueous extraction is performed. |
References
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: this compound. Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 1,3-Dimethoxybenzene & Related Chlorinated Ethers. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [1]
-
Cole-Parmer. Glove Chemical Compatibility Database (Chlorinated Hydrocarbons). Retrieved from
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
